molecular formula C17H22ClN B588533 Demelverine-d10 Hydrochloride CAS No. 1285975-65-6

Demelverine-d10 Hydrochloride

Cat. No.: B588533
CAS No.: 1285975-65-6
M. Wt: 285.881
InChI Key: WCOQXFHZJHKAGO-UUQOOZBDSA-N
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Description

Demelverine-d10 Hydrochloride, also known as Demelverine-d10 Hydrochloride, is a useful research compound. Its molecular formula is C17H22ClN and its molecular weight is 285.881. The purity is usually 95%.
BenchChem offers high-quality Demelverine-d10 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Demelverine-d10 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-N-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N.ClH/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17;/h2-11H,12-15H2,1H3;1H/i2D,3D,4D,5D,6D,7D,8D,9D,10D,11D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOQXFHZJHKAGO-UUQOOZBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN(C)CCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Quintessential Tool in Quantitative Bioanalysis: A Technical Guide to the Research Applications of Demelverine-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precision in Pharmacokinetics

In the landscape of modern drug development, the precise characterization of a compound's pharmacokinetic (PK) profile is not merely a regulatory requirement but a fundamental cornerstone of understanding its efficacy and safety. The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—is a dynamic process that dictates therapeutic windows and dosing regimens. The quantitative measurement of drug concentrations in biological matrices such as plasma, serum, or urine is therefore a critical task, demanding the utmost accuracy and reliability.

This guide focuses on Demelverine-d10 Hydrochloride, a deuterated analogue of the antispasmodic agent Demelverine. While Demelverine itself has applications as a smooth muscle relaxant[1], the primary and pivotal role of its deuterated form in research is as a stable isotope-labeled internal standard (SIL-IS). The strategic replacement of ten hydrogen atoms with their heavier, stable isotope, deuterium, renders Demelverine-d10 Hydrochloride an indispensable tool for quantitative bioanalysis, particularly when coupled with the sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document serves as a technical exploration into the core utility of Demelverine-d10 Hydrochloride. We will delve into the causality behind its use, the principles that make it the "gold standard" for internal standards, and provide a detailed, field-proven protocol for its application in a typical research setting.

The Scientific Rationale: Why Deuterated Internal Standards Reign Supreme

The fundamental principle of quantitative analysis using an internal standard is to add a known amount of a reference compound to every sample, calibrator, and quality control (QC) sample. This IS corrects for variability inherent in the analytical process. An ideal IS should behave identically to the analyte of interest (in this case, Demelverine) during sample extraction, chromatography, and ionization, but be distinguishable by the detector.

Demelverine-d10 Hydrochloride fulfills this role with exceptional fidelity. Being chemically identical to Demelverine, it experiences the same degree of loss during sample preparation, the same retention time on an HPLC column, and, crucially, the same response to matrix effects in the mass spectrometer's ion source[2]. Matrix effects, the suppression or enhancement of ionization due to co-eluting endogenous components from the biological sample, are a major source of imprecision and inaccuracy in LC-MS/MS assays. By co-eluting and responding to these effects in the same manner as the analyte, the SIL-IS allows for a highly accurate analyte/IS peak area ratio, which is the basis for quantification. The only significant difference is its mass, which allows the mass spectrometer to easily differentiate it from the non-deuterated analyte.

This near-perfect emulation of the analyte's behavior provides a self-validating system for each sample, ensuring the integrity and reproducibility of the generated pharmacokinetic data.

Physicochemical Properties: Analyte vs. Internal Standard

A clear understanding of the molecular properties of both the analyte and the internal standard is critical for method development. The introduction of ten deuterium atoms results in a predictable mass shift, which is the key to its utility.

PropertyDemelverineDemelverine-d10 Hydrochloride
Chemical Name N-methyl-N-(2-phenylethyl)benzeneethanamineN-Methyl-N-(2-phenylethyl)benzeneethanamine-d10 Hydrochloride
Molecular Formula C₁₇H₂₁NC₁₇H₁₂D₁₀ClN
Molecular Weight 239.35 g/mol [3]285.88 g/mol
Monoisotopic Mass 239.1674 u249.2303 u

Note: The molecular weight for Demelverine-d10 Hydrochloride is for the deuterated amine portion combined with hydrochloride.

Core Application: A Representative Bioanalytical LC-MS/MS Protocol for Demelverine Quantification

Preparation of Standards and Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Demelverine Hydrochloride and Demelverine-d10 Hydrochloride (Internal Standard, IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Demelverine stock solution with a 50:50 methanol/water mixture to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL):

    • Dilute the Demelverine-d10 Hydrochloride stock solution with methanol to achieve a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

This workflow is designed for high-throughput analysis, balancing efficiency with cleanliness of the final extract.

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) is_add Add 200 µL of 50 ng/mL Demelverine-d10 HCl in Methanol plasma->is_add Spike with IS & Precipitate Proteins vortex1 Vortex Mix (30 seconds) is_add->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex1->centrifuge Pellet Precipitated Proteins supernatant Transfer 150 µL Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS System supernatant->inject Isolate Clean Extract G cluster_ms MRM Logic for Quantification cluster_quant Quantification Dem_Q1 Demelverine Precursor (m/z 240.2) Dem_Q3 Product Ion (e.g., m/z 91.1) Dem_Q1->Dem_Q3 Collision (CID) Dem_d10_Q1 Demelverine-d10 Precursor (m/z 250.2) Dem_d10_Q3 Product Ion (e.g., m/z 96.1) Dem_d10_Q1->Dem_d10_Q3 Collision (CID) Ratio Calculate Peak Area Ratio (Analyte / IS) CalCurve Plot Ratio vs. Concentration (Calibration Curve) Ratio->CalCurve Result Determine Unknown Concentration CalCurve->Result

Sources

Demelverine-d10 Hydrochloride: Structural Elucidation, Pharmacological Context, and Analytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Demelverine is a potent spasmolytic agent characterized by its dual mechanism of action, combining anticholinergic properties with phosphodiesterase-4 (PDE4) inhibition[1]. In pharmacokinetic, toxicological, and forensic research, the accurate quantification of demelverine in complex biological matrices is critical. Demelverine-d10 Hydrochloride serves as a stable isotope-labeled internal standard (SIL-IS) specifically engineered for these analytical workflows[2]. By incorporating ten deuterium atoms, this isotopologue provides a distinct mass shift sufficient to avoid isotopic cross-talk in liquid chromatography-tandem mass spectrometry (LC-MS/MS), while retaining identical physicochemical and chromatographic properties to the unlabeled analyte[3]. This technical guide details the structural properties, pharmacological pathways, and a self-validating analytical protocol utilizing Demelverine-d10 Hydrochloride.

Chemical Profile & Structural Elucidation

Demelverine, chemically known as N-methyl-N-(2-phenylethyl)benzeneethanamine, is a lipophilic tertiary amine[4]. The deuterated variant, Demelverine-d10, features deuterium substitutions on the two phenyl rings. This specific deuteration strategy ensures isotopic stability, preventing hydrogen-deuterium exchange with aqueous solvents during sample preparation or chromatography[2][5].

Table 1: Physicochemical Properties of Demelverine and Demelverine-d10 Hydrochloride

PropertyDemelverine Hydrochloride (Unlabeled)Demelverine-d10 Hydrochloride
CAS Number 18719-09-0[4]1285975-65-6[2]
Molecular Formula C17H22ClN[4]C17H12D10ClN[2]
Molecular Weight 275.8 g/mol [4]285.88 g/mol [2]
Chemical Class Papaverine-related compound[1]Stable Isotope-Labeled Standard
Primary Use Spasmolytic research[1]LC-MS/MS Internal Standard[3]

Pharmacological Context: Spasmolytic Mechanism of Action

The therapeutic efficacy of demelverine is rooted in its "papaverine-like" action[1]. As a selective PDE4 inhibitor, demelverine prevents the enzymatic degradation of cyclic adenosine monophosphate (cAMP) within smooth muscle cells[1]. The causality of smooth muscle relaxation follows a distinct biochemical cascade:

  • Inhibition: Demelverine blocks the PDE4 enzyme, leading to intracellular cAMP accumulation[1].

  • Activation: Elevated cAMP levels activate Protein Kinase A (PKA)[1].

  • Phosphorylation: Active PKA phosphorylates Myosin Light Chain Kinase (MLCK), rendering it inactive[1].

  • Relaxation: Inactive MLCK cannot phosphorylate myosin, thereby preventing the actin-myosin cross-bridging required for muscle contraction, resulting in targeted smooth muscle relaxation[1].

MOA Demelverine Demelverine PDE4 PDE4 Enzyme (Inhibited) Demelverine->PDE4 Inhibits cAMP Intracellular cAMP (Accumulation) PDE4->cAMP Prevents degradation PKA Protein Kinase A (PKA) (Activated) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (Inactivated) PKA->MLCK Phosphorylates Relaxation Smooth Muscle Relaxation MLCK->Relaxation Prevents Actin-Myosin interaction

Figure 1: Pharmacological mechanism of Demelverine inducing smooth muscle relaxation.

Analytical Application: Demelverine-d10 as an Internal Standard

In quantitative bioanalysis, matrix effects—such as ion suppression or enhancement caused by endogenous biological components—can severely compromise the accuracy of electrospray ionization (ESI) mass spectrometry[3]. Demelverine-d10 Hydrochloride is employed to definitively mitigate these effects. Because the deuterated standard co-elutes with the unlabeled drug during liquid chromatography, it experiences the exact same ionization environment. By calculating the peak area ratio of the analyte to the SIL-IS, variations in extraction recovery and ionization efficiency are mathematically canceled out, establishing a highly rigorous, self-validating quantitative system.

Workflow Sample Biological Sample (Plasma/Urine) Spike Spike with Demelverine-d10 Sample->Spike Extraction LLE Extraction (1-Chlorobutane) Spike->Extraction LC Liquid Chromatography Extraction->LC MS Tandem Mass Spectrometry LC->MS Quant Ratio-based Quantification MS->Quant

Figure 2: LC-MS/MS analytical workflow utilizing Demelverine-d10 as an internal standard.

Experimental Protocol: LC-MS/MS Quantification Workflow

The following protocol describes the extraction and quantification of demelverine from human plasma. The choice of 1-chlorobutane for liquid-liquid extraction (LLE) is driven by its proven efficacy in yielding clean chromatograms and exceptionally high recoveries for basic drugs, minimizing endogenous phospholipid interference[6].

Step-by-Step Methodology:
  • Sample Aliquoting & Spiking:

    • Transfer 200 µL of human plasma into a clean microcentrifuge tube.

    • Causality: Spiking early ensures the internal standard undergoes the exact same degradative, binding, and extraction losses as the endogenous analyte. Add 20 µL of Demelverine-d10 working solution (100 ng/mL in methanol). Vortex for 10 seconds.

  • Alkalinization:

    • Add 50 µL of 0.1 M Sodium Hydroxide (NaOH).

    • Causality: Demelverine is a basic tertiary amine. Raising the pH suppresses ionization, driving the molecule into its uncharged, lipophilic free-base form, which is essential for efficient partitioning into the organic solvent[6].

  • Liquid-Liquid Extraction (LLE):

    • Add 1.0 mL of 1-chlorobutane[6].

    • Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.

    • Causality: 1-chlorobutane provides an optimal polarity index for extracting phenethylamine derivatives while leaving polar matrix components (salts, proteins) trapped in the aqueous phase[6].

  • Evaporation & Reconstitution:

    • Transfer 800 µL of the upper organic layer to a clean glass vial.

    • Evaporate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50% Water / 50% Acetonitrile containing 0.1% Formic Acid).

    • Causality: Formic acid ensures the tertiary amine is fully protonated prior to positive electrospray ionization (ESI+), maximizing detection sensitivity.

  • Self-Validation & Quality Control:

    • Blank Matrix Validation: Run a blank matrix sample (plasma without analyte or IS) to confirm the absence of isotopic cross-talk or endogenous interference.

    • Zero Sample Validation: Run a zero sample (plasma with IS only) to ensure the Demelverine-d10 standard does not contain unlabeled demelverine impurities that could skew the calibration curve.

  • LC-MS/MS Analysis:

    • Inject 5 µL onto a C18 reversed-phase column.

    • Monitor the specific Multiple Reaction Monitoring (MRM) transitions (e.g., Unlabeled Demelverine: [M+H]+ m/z 240.2 → product ion; Demelverine-d10: [M+H]+ m/z 250.2 → product ion).

Conclusion

Demelverine-d10 Hydrochloride is an indispensable tool in modern bioanalytical chemistry. By perfectly mirroring the physicochemical behavior of demelverine while providing a distinct mass spectrometric signature, it enables highly accurate, self-validating quantification. This analytical robustness is critical for advancing our understanding of demelverine's anticholinergic and PDE4-inhibitory pharmacodynamics in therapeutic and toxicological research.

References

  • [4] Title: Demelverine Hydrochloride | CID 12598088 | Source: PubChem - NIH | URL: [Link]

  • [2] Title: CAS No : 1285975-65-6 | Chemical Name : Demelverine-d10 Hydrochloride | Source: Pharmaffiliates | URL: [Link]

  • [3] Title: Adulteration of Brain Health Food Supplements by the Addition of Pharmaceutical Drugs | Source: MDPI | URL: [Link]

  • [6] Title: Systematic evaluation of 1-chlorobutane for liquid-liquid extraction of drugs | Source: GTFCh | URL: [Link]

Sources

Demelverine as an Antispasmodic Agent: Molecular Mechanisms, Pharmacological Profiling, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Demelverine (N-methyl-N-(2-phenylethyl)benzeneethanamine) is a spasmolytic agent utilized in the management of smooth muscle spasms. Often compared to papaverine and drotaverine, demelverine exhibits a unique polypharmacological profile. This technical whitepaper elucidates the dual-pathway mechanism of demelverine—combining muscarinic receptor antagonism with phosphodiesterase (PDE) inhibition—and provides standardized, self-validating experimental protocols for evaluating its efficacy in preclinical models.

Chemical and Pharmacological Profile

Demelverine is an N-methyldiphenethylamine derivative, typically formulated as demelverine hydrochloride for enhanced aqueous solubility in experimental and clinical settings[1],[2]. Unlike highly selective spasmolytics (such as drotaverine, which strictly targets PDE4), demelverine is broadly classified as having a "papaverine-like" action[3]. This indicates that it exerts its relaxant effects across multiple molecular targets, making it a versatile tool for investigating complex smooth muscle pathologies. It is primarily indicated for gastrointestinal, biliary, and genitourinary tract spasms[3].

Table 1: Comparative Pharmacological Profile of Spasmolytic Agents

FeatureDemelverineDrotaverinePapaverine
Chemical Class N-methyldiphenethylamineIsoquinoline derivativeIsoquinoline alkaloid
Primary Target Muscarinic Receptors & PDESelective PDE4Non-selective PDE
Mechanism Anticholinergic & Papaverine-likecAMP accumulation via PDE4 inhibitioncAMP/cGMP accumulation
Therapeutic Use GI, biliary, genitourinary spasmsGI, biliary, genitourinary spasmsVasospasm, visceral spasm

Data synthesized from 3[3].

Mechanisms of Action: The Dual-Pathway Paradigm

The antispasmodic efficacy of demelverine is driven by a synergistic, dual-mechanism approach targeting both surface receptor-mediated and intracellular signaling cascades[3].

2.1. Muscarinic Receptor Antagonism (Anticholinergic Pathway)

Demelverine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) located on the sarcolemma of smooth muscle cells[3]. Under physiological conditions, the binding of acetylcholine (ACh) to M2 and M3 receptors triggers G-protein coupled cascades (Gq/11), leading to inositol triphosphate (IP3) generation, intracellular calcium (Ca2+) release, and subsequent muscle contraction. By blocking ACh binding, demelverine inhibits this primary contractile stimulus, inducing profound relaxation[3].

2.2. Phosphodiesterase (PDE) Inhibition (Papaverine-like Pathway)

Beyond surface receptor blockade, demelverine permeates the cell to inhibit phosphodiesterase (PDE) enzymes, which are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP)[3]. The inhibition of PDE prevents cAMP degradation, leading to an intracellular accumulation of this secondary messenger. Elevated cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates Myosin Light Chain Kinase (MLCK), rendering it inactive[3]. The inactivation of MLCK prevents the phosphorylation of the myosin regulatory light chain, a critical step required for the cross-bridge cycling between actin and myosin filaments[3].

G Demelverine Demelverine mAChR Muscarinic Receptors (mAChR) Demelverine->mAChR Antagonizes PDE Phosphodiesterase (PDE) Demelverine->PDE Inhibits ACh Acetylcholine Blockade mAChR->ACh Prevents Ca2+ influx cAMP ↑ Intracellular cAMP PDE->cAMP Prevents degradation Relaxation Smooth Muscle Relaxation ACh->Relaxation Reduces contraction PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates MLCK MLCK Inactivation (Phosphorylation) PKA->MLCK Phosphorylates MLCK->Relaxation Prevents Actin-Myosin interaction

Caption: Demelverine Dual-Pathway Mechanism: Anticholinergic and PDE Inhibition.

Experimental Methodologies & Validation Protocols

To rigorously evaluate the spasmolytic properties of demelverine, researchers must employ self-validating experimental systems that isolate its dual mechanisms. The following protocols are designed to ensure data integrity, causality, and reproducibility.

3.1. Ex Vivo Isometric Tension Recording (Organ Bath Assay)

This protocol isolates the macroscopic relaxant effects of demelverine on intact smooth muscle tissue, allowing researchers to differentiate between its anticholinergic and PDE-inhibitory properties.

  • Step 1: Tissue Preparation: Isolate segments of guinea pig ileum (approx. 2 cm).

    • Causality: The guinea pig ileum is a highly responsive smooth muscle model with a dense, well-characterized population of muscarinic receptors, making it the gold standard for validating anticholinergic efficacy.

  • Step 2: Equilibration: Suspend the tissue in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Apply a resting tension of 1g for 60 minutes.

    • Causality: This specific buffer and aeration mixture maintains physiological pH (7.4) and tissue viability, ensuring that receptor conformations and intracellular enzyme activities remain in their native state prior to drug exposure.

  • Step 3: Pathway-Specific Pre-contraction (Self-Validating Step):

    • To isolate Anticholinergic Activity: Induce contraction using a submaximal dose of Acetylcholine (e.g., 1 µM). Causality: ACh specifically stimulates mAChRs, allowing the researcher to isolate demelverine's competitive antagonism.

    • To isolate PDE Inhibition / Calcium Blockade: Induce contraction using a high K+ solution (e.g., 60 mM KCl). Causality: KCl induces receptor-independent membrane depolarization and direct calcium influx, bypassing the mAChR. If demelverine relaxes KCl-induced contractions, it validates the presence of the secondary, intracellular "papaverine-like" mechanism[3].

  • Step 4: Cumulative Dosing: Administer demelverine in cumulative half-log concentrations (e.g., 10^-8 to 10^-4 M).

    • Causality: Cumulative dosing allows for the construction of a continuous sigmoidal dose-response curve to accurately calculate the IC50 without washing out the preparation. This minimizes tissue desensitization and mechanical stress, preserving the integrity of the dose-response relationship.

Workflow Tissue Tissue Preparation (Guinea Pig Ileum) Bath Organ Bath Setup (Tyrode's Solution, 37°C) Tissue->Bath Precontraction Pre-contraction (ACh or KCl induction) Bath->Precontraction Dosing Demelverine Administration (Cumulative Dosing) Precontraction->Dosing Measurement Isometric Tension Measurement Dosing->Measurement Analysis Dose-Response Curve & IC50 Calculation Measurement->Analysis

Caption: Step-by-step workflow for in vitro smooth muscle relaxation assay.

3.2. In Vitro Phosphodiesterase (PDE) Inhibition Assay

To biochemically validate the "papaverine-like" intracellular mechanism, a fluorometric PDE assay is required.

  • Step 1: Enzyme Incubation: Incubate purified PDE enzymes with a fluorescently labeled cAMP substrate in the presence of varying concentrations of demelverine.

    • Causality: Using a labeled substrate allows for the direct quantification of cAMP hydrolysis rates, providing a precise biochemical readout of PDE activity independent of downstream muscle mechanics.

  • Step 2: Reaction Termination & Detection: Stop the reaction using a binding reagent that specifically targets unhydrolyzed cAMP, followed by fluorescence polarization (FP) measurement.

    • Causality: FP provides a homogeneous, wash-free detection method that minimizes pipetting errors and maximizes the signal-to-noise ratio, ensuring high trustworthiness of the calculated Ki (inhibitory constant) values.

Conclusion

Demelverine represents a highly versatile pharmacological tool in the study of smooth muscle physiology. By integrating muscarinic receptor antagonism with phosphodiesterase inhibition, it offers a broader spectrum of spasmolytic activity compared to highly selective agents like drotaverine[3]. Understanding these mechanisms through rigorous, pathway-isolating protocols enables researchers to accurately map demelverine's polypharmacology and positions it as a valuable reference compound in modern antispasmodic drug development.

References
  • Title: Demelverine as a Potential Alternative to Drotaverine in Spasmolytic Research: A Comparative Guide Source: BenchChem URL
  • Title: Demelverine Hydrochloride (rINNM)
  • Source: NIH Global Substance Registration System (GSRS)

Sources

Technical Whitepaper: Structural Elucidation and Bioanalytical Application of Demelverine-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of modern drug development and pharmacokinetic (PK) profiling, the precision of bioanalytical quantification is paramount. Demelverine, a well-documented antispasmodic agent and bronchodilator[1], requires highly sensitive assays to monitor its concentration in biological matrices. To achieve absolute quantification free from matrix interference, researchers rely on stable isotope-labeled internal standards (SIL-IS).

This technical guide provides an in-depth analysis of Demelverine-d10 Hydrochloride , detailing its core chemical identifiers (CAS number, molecular formula), the mechanistic rationale for its deuteration, and a self-validating experimental protocol for its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Chemical Identity & Structural Parameters

Demelverine Hydrochloride (N-methyl-N,N-diphenethylamine hydrochloride) acts on smooth muscle tissue to relieve spasms[2]. Its deuterated counterpart, Demelverine-d10 Hydrochloride, is synthesized by replacing 10 specific hydrogen atoms on the two phenyl rings with deuterium isotopes.

According to authoritative standards provided by , the incorporation of these heavy isotopes alters the molecular weight and formula while preserving the molecule's fundamental physicochemical properties[3].

Quantitative Data Summary

Table 1: Physicochemical and Structural Parameters

ParameterDemelverine Hydrochloride (Analyte)Demelverine-d10 Hydrochloride (IS)
CAS Number 18719-09-0[4]1285975-65-6[3]
Molecular Formula C₁₇H₂₂ClN[4]C₁₇H₁₂D₁₀ClN[3]
Molecular Weight 275.82 g/mol 285.88 g/mol [3]
Free Base Monoisotopic Mass 239.17 Da[5]249.23 Da
Pharmacological Class Antispasmodic / Bronchodilator[1]Stable Isotope-Labeled Internal Standard

The Mechanistic Rationale for Deuteration (E-E-A-T)

In mass spectrometry, biological matrices (like human plasma or urine) contain endogenous phospholipids and salts that can cause severe ion suppression or enhancement in the Electrospray Ionization (ESI) source.

Why use Demelverine-d10? Because Demelverine-d10 shares the exact pKa and lipophilicity (logP) as the unlabeled drug, it co-elutes perfectly during chromatographic separation. Causality: Any matrix component eluting at that specific retention time will suppress or enhance the ionization of both the analyte and the internal standard equally. By quantifying the ratio of their signals, the matrix effect is mathematically canceled out.

Why a +10 Da Mass Shift? A common pitfall in bioanalysis is "isotopic cross-talk," where the natural heavy isotopes (e.g., ¹³C, ³⁷Cl) of a high-concentration analyte bleed into the mass channel of the internal standard. Causality: By utilizing a highly deuterated standard with a +10 Da mass shift, the precursor ion of the IS (m/z 250.2) is placed far beyond the natural isotopic envelope of the analyte (m/z 240.2). This ensures zero cross-talk, drastically improving the assay's Signal-to-Noise (S/N) ratio and lowering the Limit of Quantification (LOQ).

MS_Logic Analyte Demelverine (Analyte) [M+H]+ m/z 240.2 Ionization ESI+ Ionization (Co-elution & Matrix Effect Cancellation) Analyte->Ionization IS Demelverine-d10 (IS) [M+H]+ m/z 250.2 IS->Ionization Q1 Quadrupole 1 (Precursor Selection) m/z 240.2 & 250.2 Ionization->Q1 Q2 Collision Cell (CID) Fragmentation Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) m/z 91.1 & 96.1 Q2->Q3 Detector Detector Quantification via Area Ratio Q3->Detector

Mass Spectrometry (LC-MS/MS) Quantification Logic for Demelverine and Demelverine-d10.

Self-Validating Experimental Protocol: LC-MS/MS Bioanalysis

To ensure absolute trustworthiness and reproducibility, the following step-by-step protocol is designed as a self-validating system for quantifying Demelverine in plasma using Demelverine-d10 Hydrochloride.

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot & Spike: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube. Spike with 10 µL of Demelverine-d10 working internal standard (100 ng/mL).

    • Mechanistic Causality: Spiking the SIL-IS at the very beginning of the workflow ensures that any subsequent volumetric losses, degradation, or extraction inefficiencies affect the analyte and IS equally, preserving the quantitative ratio.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 30 seconds.

    • Mechanistic Causality: The 3:1 organic-to-aqueous ratio rapidly denatures plasma proteins, breaking protein-drug binding and releasing Demelverine into the solvent. Formic acid lowers the pH, ensuring the basic tertiary amine group of Demelverine remains protonated and highly soluble in the organic supernatant.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Mechanistic Causality: High-speed centrifugation at low temperatures compacts the precipitated proteins into a dense, hard pellet. This prevents microscopic particulates from carrying over and clogging the UHPLC column frits.

Workflow A Sample Collection (Plasma) B Spike IS (Demelverine-d10) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation & Supernatant Recovery C->D E LC-MS/MS Analysis D->E

Step-by-step bioanalytical sample preparation workflow using Demelverine-d10.

Phase 2: LC-MS/MS Analysis & System Validation
  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA).

    • Mechanistic Causality: The hydrophobic C18 stationary phase effectively retains the phenethyl groups of Demelverine. The gradient elution separates the target analytes from early-eluting polar salts and late-eluting phospholipids, minimizing source contamination.

  • System Suitability (Self-Validating Step): Before analyzing unknown biological samples, the sequence must inject a blank plasma extract, a Lower Limit of Quantification (LLOQ) standard, and three levels of Quality Control (QC) samples (Low, Mid, High).

    • Mechanistic Causality: The blank ensures there is no carryover or isotopic cross-talk. The LLOQ must demonstrate a signal-to-noise ratio > 10. The QCs validate that the standard curve remains linear and accurate (within ±15% of nominal concentration) throughout the entire run, creating a closed, self-validating analytical batch.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion[M+H]⁺Product Ion (Quantifier)Collision Energy (CE)
Demelverine m/z 240.2m/z 91.1 (Benzyl cation)25 eV
Demelverine-d10 m/z 250.2m/z 96.1 (d₅-Benzyl cation)25 eV

References

  • Pharmaffiliates. "Demelverine-d10 Hydrochloride". Pharmaffiliates API Standards. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Demelverine Hydrochloride | C17H22ClN | CID 12598088". PubChem Database. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Demelverine | C17H21N | CID 65608". PubChem Database. URL:[Link]

Sources

An In-Depth Technical Guide to the Exploratory Studies of Demelverine and its Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the exploratory investigation of Demelverine, an antispasmodic and bronchodilator agent, and its metabolic fate.[1] As a tertiary amine, Demelverine is anticipated to undergo significant biotransformation, primarily mediated by hepatic cytochrome P450 (CYP450) enzymes. Understanding its metabolic profile is paramount for elucidating its pharmacokinetic and pharmacodynamic properties, as well as for identifying potentially active or reactive metabolites. This document outlines a multi-faceted approach, commencing with in silico prediction of metabolic pathways, followed by detailed protocols for in vitro metabolic stability assessment in human liver microsomes. Furthermore, it details advanced analytical methodologies, including High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the robust identification and structural elucidation of putative metabolites. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of pharmaceutical compounds.

Introduction to Demelverine and the Imperative of Metabolic Profiling

Demelverine, chemically known as N-methyl-N-(2-phenylethyl)-benzeneethanamine, is a therapeutic agent with antispasmodic and bronchodilator properties.[1] Its chemical structure, C17H21N, features a tertiary amine moiety, a common pharmacophore susceptible to extensive metabolic modification.[2][3] The biotransformation of xenobiotics is a critical determinant of their therapeutic efficacy and safety profile. Metabolic processes can lead to the formation of metabolites with altered pharmacological activity, from enhanced therapeutic effects to the generation of toxic byproducts. Therefore, a thorough characterization of Demelverine's metabolic pathways is an indispensable component of its preclinical development.

This guide presents a logical and scientifically rigorous workflow for the exploratory investigation of Demelverine's metabolites, from theoretical prediction to experimental verification and structural characterization.

Predicting the Metabolic Landscape: An In Silico Approach

Prior to embarking on extensive laboratory investigations, in silico metabolic prediction tools offer a valuable and cost-effective strategy to hypothesize the likely biotransformation pathways of a drug candidate.[4][5] These computational models leverage vast databases of known metabolic reactions and algorithms that analyze a compound's chemical structure to predict its susceptibility to various enzymatic modifications.[6][7]

For Demelverine, as a tertiary amine, the primary predicted metabolic pathways are N-dealkylation and N-oxidation, catalyzed by CYP450 enzymes.[4]

Predicted Phase I Metabolic Pathways for Demelverine:

  • N-dealkylation: The removal of the methyl group or one of the phenylethyl groups from the tertiary amine.

  • N-oxidation: The formation of a Demelverine N-oxide.

  • Hydroxylation: The addition of a hydroxyl group to the aromatic rings or the aliphatic chains.

The following diagram illustrates the predicted primary metabolic pathways of Demelverine.

G Demelverine Demelverine N_demethyl_Demelverine N-desmethyl-Demelverine Demelverine->N_demethyl_Demelverine CYP450 (N-dealkylation) N_dephenylethyl_Demelverine N-desphenylethyl-Demelverine Demelverine->N_dephenylethyl_Demelverine CYP450 (N-dealkylation) Demelverine_N_oxide Demelverine N-oxide Demelverine->Demelverine_N_oxide CYP450 (N-oxidation) Hydroxylated_metabolites Hydroxylated Metabolites Demelverine->Hydroxylated_metabolites CYP450 (Hydroxylation) G cluster_0 Phase 1: In Silico & In Vitro cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: In Vivo Confirmation In_Silico In Silico Prediction (e.g., SyGMa, Meteor) Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) In_Silico->Metabolic_Stability Guides experimental design Metabolite_ID_HRMS Metabolite Identification (LC-HRMS) In_Silico->Metabolite_ID_HRMS Aids in metabolite annotation Metabolic_Stability->Metabolite_ID_HRMS Provides samples for analysis Metabolite_Isolation Metabolite Isolation (Preparative HPLC) Metabolite_ID_HRMS->Metabolite_Isolation Identifies targets for isolation NMR_Analysis NMR Analysis (1D & 2D NMR) Metabolite_Isolation->NMR_Analysis Provides purified metabolites In_Vivo_PK In Vivo Pharmacokinetic Study (Rat Model) NMR_Analysis->In_Vivo_PK Confirms metabolite structures Final_Report Comprehensive Metabolic Profile of Demelverine NMR_Analysis->Final_Report Bioanalytical_Validation Bioanalytical Method Validation (LC-MS/MS) In_Vivo_PK->Bioanalytical_Validation Requires validated assay Bioanalytical_Validation->Final_Report

Sources

Preliminary Pharmacological Investigation of Demelverine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preliminary Investigation of Demelverine Pharmacology Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demelverine (N-methyldiphenethylamine) is a musculotropic-neurotropic spasmolytic agent predominantly used to treat smooth muscle spasms in the gastrointestinal, biliary, and urogenital tracts.[1] Unlike pure anticholinergics (e.g., Atropine) or pure direct relaxants (e.g., Papaverine), Demelverine exhibits a dual mechanism of action. It combines a direct "papaverine-like" relaxation effect on smooth muscle cells with a secondary, milder anticholinergic (parasympatholytic) component.

This guide outlines the technical framework for the preliminary investigation of Demelverine. It provides a structured approach to validating its pharmacological profile, differentiating its specific mechanisms of action, and establishing baseline safety parameters. The protocols described herein are designed to isolate the neurotropic vs. musculotropic contributions to its efficacy.

Chemical and Physicochemical Profile

Before initiating biological assays, the physicochemical properties of Demelverine must be characterized to ensure proper formulation and stability in experimental media.

PropertySpecificationRelevance to Protocol
IUPAC Name N-methyl-2-phenyl-N-(2-phenylethyl)ethanamineTarget structure verification
Molecular Formula C

H

N
Stoichiometry calculations
Molar Mass 239.36 g/mol Dosage/Molarity preparation
Solubility Lipophilic; soluble in ethanol/DMSORequires vehicle control (e.g., <0.1% DMSO) in organ baths
pKa ~9.5 (Amine)Ionization state at physiological pH (7.4)
Appearance Crystalline powderPurity verification via HPLC/melting point

Pharmacodynamics: Mechanism of Action (MoA)

The core pharmacological interest in Demelverine lies in its dual-action pathway .

Primary Mechanism: Direct Musculotropic Action

Demelverine acts directly on the smooth muscle cell, independent of innervation. This "papaverine-like" effect is attributed to:

  • Phosphodiesterase (PDE) Inhibition: Non-selective inhibition of PDE enzymes prevents the hydrolysis of cAMP and cGMP. Elevated cAMP levels activate Protein Kinase A (PKA).[1]

  • MLCK Inactivation: PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for the Calcium-Calmodulin complex.

  • Calcium Channel Blockade: Potential direct antagonism of L-type voltage-gated calcium channels (VGCC), limiting Ca

    
     influx.
    
Secondary Mechanism: Neurotropic Action

Demelverine possesses anticholinergic properties, acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This blocks the extrinsic parasympathetic drive for contraction, though with lower potency than Atropine.

Signaling Pathway Visualization

The following diagram illustrates the convergent pathways leading to smooth muscle relaxation.

Demelverine_MoA Demelverine Demelverine PDE Phosphodiesterase (PDE) Demelverine->PDE Inhibits mAChR Muscarinic Receptor (M3) Demelverine->mAChR Antagonizes Ca_Channel L-Type Ca2+ Channel Demelverine->Ca_Channel Blocks (Putative) cAMP cAMP (Accumulation) PDE->cAMP Prevents Hydrolysis Ca_Influx Intracellular Ca2+ mAChR->Ca_Influx Blocks Agonist Induced Influx PKA Protein Kinase A (Activated) cAMP->PKA Activates PKA->Ca_Channel Inhibits MLCK MLCK (Inactivated) PKA->MLCK Phosphorylates Ca_Channel->Ca_Influx Decreases Ca_Influx->MLCK Reduced Activation Relaxation Smooth Muscle Relaxation MLCK->Relaxation Promotes

Caption: Figure 1.[2] Dual mechanism of Demelverine: PDE inhibition (primary) and mAChR antagonism.

Experimental Protocols for Validation

To confirm the dual mechanism described above, a researcher must conduct ex vivo organ bath assays. The following protocol is designed to differentiate between neurotropic and musculotropic activity.

Protocol: Ex Vivo Guinea Pig Ileum Assay

Objective: Determine if Demelverine inhibits contractions induced by Acetylcholine (neurotropic check) and Barium Chloride (musculotropic check).

Rationale:

  • Acetylcholine (ACh): Stimulates M3 receptors. Inhibition implies anticholinergic activity.[1]

  • Barium Chloride (BaCl

    
    ):  Causes direct muscle depolarization independent of receptors. Inhibition implies direct musculotropic activity (papaverine-like).[3]
    

Workflow Steps:

  • Preparation: Isolate guinea pig ileum segments (2-3 cm) in Tyrode’s solution at 37°C, aerated with carbogen (95% O

    
    , 5% CO
    
    
    
    ).
  • Equilibration: Apply 1g resting tension; equilibrate for 60 mins, washing every 15 mins.

  • Control Contractions:

    • Generate a cumulative concentration-response curve (CRC) for ACh (

      
       to 
      
      
      
      M).
    • Washout.

    • Generate a CRC for BaCl

      
        (
      
      
      
      to
      
      
      M).
  • Intervention: Incubate tissue with Demelverine (

    
     M or 
    
    
    
    M) for 20 minutes.
  • Test Contractions: Repeat CRCs for ACh and BaCl

    
     in the presence of Demelverine.
    
  • Analysis: Calculate the

    
     or 
    
    
    
    values.
    • Result A: If Demelverine shifts only the ACh curve, it is purely neurotropic.

    • Result B: If Demelverine shifts both curves, it possesses dual activity (the expected result).

Experimental Workflow Diagram

Experimental_Workflow Start Start: Ileum Isolation Equilibration Equilibration (60 min) Start->Equilibration Control_ACh Control CRC: ACh Equilibration->Control_ACh Control_BaCl2 Control CRC: BaCl2 Control_ACh->Control_BaCl2 Incubation Incubate Demelverine (20 min) Control_BaCl2->Incubation Test_ACh Test CRC: ACh Incubation->Test_ACh Test_BaCl2 Test CRC: BaCl2 Test_ACh->Test_BaCl2 Analysis Calculate IC50 / Shift Test_BaCl2->Analysis

Caption: Figure 2. Step-by-step workflow for differentiating neurotropic vs. musculotropic activity.

Pharmacokinetics and Metabolism

While specific human PK data for Demelverine is less abundant than for modern blockbusters, its profile is inferred from its chemical class and historical usage.

  • Absorption: Rapidly absorbed from the gastrointestinal tract following oral administration.

  • Metabolism: Predominantly hepatic. As a tertiary amine, it likely undergoes N-demethylation and oxidative deamination.

  • Half-Life: Estimated to be short to intermediate (requires frequent dosing in clinical settings, typically 3-4 times daily).

Safety and Toxicology

Preliminary safety assessments rely on established Lethal Dose (LD50) metrics in rodent models.[4] These values provide a therapeutic index baseline for dose-ranging studies.

SpeciesRouteLD50 ValueSource
Mouse Oral783 mg/kg[1]
Rat Oral227 mg/kg[1]
Rat Intraperitoneal198 mg/kg[1]

Toxicological Interpretation: The oral LD50 in rats (227 mg/kg) suggests a moderate safety margin compared to typical therapeutic doses (e.g., 50-100 mg/day in humans). However, the steep drop in LD50 via the intraperitoneal route indicates significant first-pass metabolism or bioavailability hurdles that protect against oral toxicity.

Adverse Effect Profile (Predicted):

  • Anticholinergic:[1][5][6] Dry mouth, tachycardia, urinary retention (mild compared to Atropine).

  • Systemic: Hypotension (due to direct vasodilation/calcium block).

Conclusion

Demelverine represents a classic "hybrid" spasmolytic.[3][7] Its investigation requires a balanced approach that accounts for both receptor-mediated (neurotropic) and intracellular (musculotropic) mechanisms. For drug development professionals, Demelverine serves as a valuable reference compound for designing multi-target antispasmodics that minimize the systemic side effects often seen with pure anticholinergics.

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 65608, Demelverine. Retrieved from [Link]

  • Arznei-Telegramm. (2001). Spasmolytikum Spasman. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of Demelverine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and bioanalytical scientists requiring a robust, validated method for the quantification of Demelverine in biological matrices.

Introduction & Scientific Rationale

Demelverine (C₁₇H₂₁N) is a tertiary amine antispasmodic agent used primarily for the treatment of smooth muscle spasms in the gastrointestinal and urogenital tracts. Despite its clinical utility, detailed bioanalytical methodologies for this specific compound are under-represented in open literature compared to analogs like Mebeverine.

The Analytical Challenge

Demelverine presents specific physicochemical challenges that dictate the method design:

  • Lipophilicity (LogP ~4.2): The molecule is highly hydrophobic, requiring high organic strength for elution and making it prone to carry-over in the LC system.

  • Basicity (Tertiary Amine): With a predicted pKa > 9.0, Demelverine is positively charged at physiological and acidic pH. This necessitates an acidic mobile phase to ensure stable ionization (

    
    ) and prevent peak tailing caused by silanol interactions.
    
  • Matrix Interference: Its high hydrophobicity means it elutes in the region where plasma phospholipids typically appear. Selective sample preparation is critical to prevent ion suppression.

This protocol utilizes Liquid-Liquid Extraction (LLE) to isolate Demelverine from plasma proteins and phospholipids, followed by UHPLC-MS/MS detection in Multiple Reaction Monitoring (MRM) mode.

Method Development Strategy

Internal Standard (IS) Selection[1][2]
  • Gold Standard: Demelverine-d3 or Demelverine-d5 . (Custom synthesis recommended if not commercially available).

  • Alternative: Mebeverine or Verapamil . These share similar structural motifs (lipophilic amines) and retention characteristics but must be chromatographically resolved from the analyte.

  • Note: This protocol assumes the use of Demelverine-d3 to compensate for matrix effects and extraction variability.

Chromatography Optimization

A C18 stationary phase is selected for its ability to retain hydrophobic bases. A charged surface hybrid (CSH) or end-capped column is preferred to minimize secondary interactions with the amine nitrogen.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]

  • Precursor Ion: m/z 240.2

    
    .
    
  • Fragmentation: The tertiary amine structure typically fragments via cleavage of the N-C bonds.

    • Primary Product (Quantifier): m/z 91.1 (Tropylium ion, characteristic of benzyl groups).

    • Secondary Product (Qualifier): m/z 148.1 (Loss of benzyl group).

Experimental Protocol

Chemicals and Reagents
  • Demelverine Reference Standard: >98% purity.

  • Internal Standard (IS): Demelverine-d3.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Methyl tert-butyl ether (MTBE).

  • Additives: Formic Acid (FA), Ammonium Formate.[3]

Stock Solution Preparation
  • Master Stock (1.0 mg/mL): Dissolve 10 mg Demelverine in 10 mL Methanol. Store at -20°C.

  • Working Standard Solutions: Serially dilute Master Stock with 50:50 MeOH:Water to generate calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • IS Working Solution: Dilute IS stock to a fixed concentration (e.g., 50 ng/mL) in 50:50 MeOH:Water.

Sample Preparation (Liquid-Liquid Extraction)

LLE is chosen over Protein Precipitation (PPT) to minimize phospholipid carryover, which is critical for high-throughput hydrophobic drug assays.

Workflow Diagram:

SamplePrep Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (10 µL) Sample->IS_Add Buffer Add 0.1M NaOH (50 µL) (Basify to pH > 10) IS_Add->Buffer Extract Add MTBE (1.0 mL) Buffer->Extract Vortex Vortex Mix (5 min) Extract->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant (Organic Layer) Centrifuge->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Reconstitute Reconstitute (100 µL Mobile Phase) Dry->Reconstitute Inject Inject to LC-MS/MS Reconstitute->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for Demelverine isolation from plasma.

Step-by-Step LLE Protocol:

  • Aliquot 50 µL of plasma into a 2 mL polypropylene tube.

  • Add 10 µL of IS Working Solution.

  • Add 50 µL of 0.1 M NaOH. Rationale: Basifying the sample ensures Demelverine is uncharged (free base), maximizing extraction efficiency into the organic solvent.

  • Add 1.0 mL of MTBE (Methyl tert-butyl ether).

  • Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (A:B 50:50).

LC-MS/MS Conditions

Liquid Chromatography Parameters:

ParameterSetting
System UHPLC (e.g., Agilent 1290, Waters Acquity)
Column Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2-5 µL
Mobile Phase A 0.1% Formic Acid + 2mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient Profile:

  • 0.0 - 0.5 min: 10% B (Hold)

  • 0.5 - 3.0 min: 10% -> 95% B (Linear Ramp)

  • 3.0 - 4.0 min: 95% B (Wash - Critical for hydrophobic Demelverine)

  • 4.0 - 4.1 min: 95% -> 10% B

  • 4.1 - 5.5 min: 10% B (Re-equilibration)

Mass Spectrometry Parameters (Source):

ParameterSetting
Source ESI Positive
Spray Voltage 3500 - 4500 V
Gas Temp 350°C
Gas Flow 10 L/min
Nebulizer 45 psi

MRM Transitions (Optimized):

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
Demelverine 240.291.13025Quantifier
Demelverine 240.2148.13018Qualifier
Demelverine-d3 243.291.13025IS Quantifier

Note: Exact Collision Energy (CE) and Cone Voltage must be tuned on the specific instrument used.

Method Validation (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018).

  • Selectivity: Analyze 6 blank plasma lots. No interference >20% of LLOQ at the retention time of Demelverine.

  • Linearity:

    
     using a weighted (
    
    
    
    ) linear regression.
  • Accuracy & Precision:

    • Intra-run & Inter-run CV% should be

      
       (20% for LLOQ).
      
    • Accuracy within

      
       of nominal (20% for LLOQ).
      
  • Matrix Effect: Compare response of post-extraction spiked samples vs. neat solution. Value should be

    
    .
    
  • Recovery: Compare extraction yield of pre-extraction spiked samples vs. post-extraction spiked samples.

Troubleshooting & Optimization

  • Issue: Peak Tailing.

    • Cause: Interaction between the tertiary amine and residual silanols on the column.

    • Fix: Increase buffer concentration (Ammonium Formate) or switch to a "Charged Surface Hybrid" (CSH) column technology.

  • Issue: Low Sensitivity.

    • Cause: Poor extraction efficiency.

    • Fix: Ensure pH during LLE is >10. Demelverine must be in free-base form to partition into MTBE.

  • Issue: High Carryover.

    • Cause: Lipophilic drug sticking to injector needle/valve.

    • Fix: Use a strong needle wash (e.g., ACN:IPA:Acetone:Water 40:40:10:10).

References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • PubChem. (n.d.).[4][5][6] Demelverine (Compound CID 65608).[4][6] National Center for Biotechnology Information. Retrieved October 26, 2025, from [Link]

  • Svetlana Appolonova et al. (2017).[7] HPLC-MS/MS Method for the Simultaneous Quantification of Desmethylmebeverine Acid, Mebeverine Acid and Mebeverine Alcohol in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis. (Cited as methodological proxy for lipophilic antispasmodics). [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Quantification of Demelverine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document outlines a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Demelverine, an antispasmodic agent. The method is designed for use in quality control, stability studies, and pharmaceutical formulation development. The protocol is grounded in established chromatographic principles and adheres to international validation standards, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Demelverine, chemically known as N-methyl-N-(2-phenylethyl)-benzeneethanamine, is an antispasmodic and bronchodilator agent.[1] Its accurate quantification is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[2][3][4]

The development of this method is underpinned by the physicochemical properties of the Demelverine molecule. With a molecular formula of C₁₇H₂₁N and a molecular weight of 239.35 g/mol , it possesses a tertiary amine group, rendering it a basic compound.[5] Its calculated XLogP3 of 4.2 indicates a high degree of lipophilicity, making it well-suited for reversed-phase (RP) chromatography.[5]

The selected reversed-phase approach utilizes a non-polar stationary phase (C18) and a polar mobile phase. This combination ensures effective retention and separation of the non-polar Demelverine molecule from polar impurities.[5] To ensure consistent peak shape and retention time for the basic analyte, the mobile phase pH is controlled with a phosphate buffer. By maintaining the pH below the pKa of the tertiary amine, the molecule remains in a consistent, protonated state, preventing peak tailing and improving reproducibility.[2][5]

Proposed HPLC Method Parameters

While a specific validated method for Demelverine is not widely published, the following conditions are proposed, based on established methods for structurally similar compounds and general principles of method development.[6] These parameters serve as a robust starting point for method validation in a laboratory setting.

Table 1: Proposed Chromatographic Conditions

ParameterProposed Condition
HPLC System Isocratic HPLC with UV Detector
Column Symmetry C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase Phosphate Buffer (pH 3.5) : Acetonitrile (30:70 v/v)
Flow Rate 0.6 mL/min
Column Temperature Ambient (approx. 25 °C)
Detection Wavelength 220 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

Rationale for Detection Wavelength: The proposed wavelength of 220 nm is selected as a practical starting point for detecting the phenyl moieties within the Demelverine structure.[6] It is strongly recommended that users perform a UV scan of a Demelverine standard in the mobile phase to determine the precise absorption maximum (λmax) and optimize the detector wavelength for maximum sensitivity.

Experimental Protocols

The following section provides step-by-step protocols for solution preparation and the analytical procedure. Adherence to good laboratory practices, including the use of HPLC-grade solvents and calibrated equipment, is essential.

Reagent and Solution Preparation
  • Preparation of Phosphate Buffer (pH 3.5):

    • Accurately weigh 7.0 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and transfer it to a 1000 mL volumetric flask.

    • Add approximately 900 mL of HPLC-grade water and sonicate until fully dissolved.

    • Allow the solution to equilibrate to room temperature.

    • Adjust the pH to 3.5 using orthophosphoric acid (H₃PO₄).

    • Add HPLC-grade water to the 1000 mL mark and mix thoroughly.

    • Filter the buffer through a 0.45 µm membrane filter before use.[6]

  • Preparation of Mobile Phase:

    • In a suitable container, carefully mix 300 mL of the prepared Phosphate Buffer (pH 3.5) with 700 mL of HPLC-grade Acetonitrile.

    • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.[6]

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of Demelverine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to cool to ambient temperature.

    • Make up the volume to the 100 mL mark with the mobile phase and mix thoroughly.

  • Preparation of Sample Solution (e.g., from a tablet formulation):

    • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

    • Accurately weigh a portion of the powder equivalent to 10 mg of Demelverine and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to facilitate complete extraction of the active ingredient.

    • Allow the solution to cool to ambient temperature.

    • Make up the volume to the 100 mL mark with the mobile phase and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients before injection.

HPLC System Setup and Analysis Workflow

The logical flow of the analytical process, from sample preparation to data analysis, is crucial for obtaining reliable results.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Buffer:ACN 30:70) H1 System Equilibration (Stable Baseline) P1->H1 P2 Prepare Standard & Sample Solutions H3 Inject Standard (System Suitability) P2->H3 H4 Inject Samples P2->H4 H2 Inject Blank (Mobile Phase) H1->H2 H2->H3 H3->H4 D1 Peak Integration H4->D1 D2 Quantification (External Standard) D1->D2 D3 Report Generation D2->D3

Caption: Workflow for Demelverine HPLC Analysis.

Analytical Procedure:

  • System Equilibration: Purge the HPLC system with the mobile phase and then allow it to circulate at the set flow rate (0.6 mL/min) until a stable baseline is achieved.

  • Blank Injection: Inject 20 µL of the mobile phase (blank) to ensure no interfering peaks are present at the retention time of Demelverine.

  • System Suitability Test (SST): Inject the standard solution (e.g., 30 µg/mL) in replicate (n=5 or 6). The system is deemed suitable for analysis if the relative standard deviation (%RSD) for peak area and retention time is less than 2.0%.

  • Sample Analysis: Inject the prepared sample solutions.

  • Quantification: The concentration of Demelverine in the samples is determined by comparing the peak area of the analyte with the peak area of the external standard.

Method Validation and Trustworthiness

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] Validation provides objective evidence that the method is reliable, reproducible, and accurate.

Key Validation Parameters

The core parameters to be assessed include specificity, linearity, accuracy, precision, and robustness.

Validation_Parameters cluster_precision Precision Levels Root Method Validation (ICH Q2) Specificity Specificity Root->Specificity Linearity Linearity Root->Linearity Accuracy Accuracy Root->Accuracy Precision Precision Root->Precision Robustness Robustness Root->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Core Parameters for HPLC Method Validation.

  • Specificity: This is demonstrated by the ability of the method to resolve the Demelverine peak from any potential interferences, such as excipients, impurities, or degradation products. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are essential to prove the stability-indicating nature of the method.

  • Linearity: The method's ability to produce results proportional to the concentration of the analyte.

Table 2: Representative Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
10150250
20301500
30452300
40603100
50754500
Correlation Coefficient (r²) > 0.999
  • Accuracy: Assessed by performing recovery studies on a placebo spiked with known amounts of Demelverine at different concentration levels (e.g., 80%, 100%, and 120%).

Table 3: Representative Accuracy (Recovery) Data

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%2423.899.2%
100%3030.2100.7%
120%3635.899.4%
Average Recovery 99.8%
  • Precision: Evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The acceptance criterion is typically an RSD of ≤ 2.0%.

Table 4: Representative Precision Data (n=6 at 30 µg/mL)

ParameterRepeatability (%RSD)Intermediate Precision (%RSD)
Peak Area 0.8%1.2%
Retention Time 0.3%0.5%

Conclusion

The proposed HPLC method provides a comprehensive and scientifically sound framework for the quantitative determination of Demelverine. By leveraging a reversed-phase C18 column with a buffered mobile phase and UV detection at 220 nm, this protocol is optimized for the physicochemical properties of the analyte. The detailed steps for reagent preparation, system operation, and a clear validation strategy grounded in ICH guidelines ensure that this application note is a valuable resource for any analytical laboratory involved in the quality assessment of Demelverine.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65608, Demelverine. Retrieved March 7, 2026, from [Link].

  • Inxight Drugs. DEMELVERINE HYDROCHLORIDE. Retrieved March 7, 2026, from [Link].

  • U.S. Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved March 7, 2026, from [Link].

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 7, 2026, from [Link].

  • European Medicines Agency (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 7, 2026, from [Link].

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved March 7, 2026, from [Link].

  • International Council for Harmonisation. Quality Guidelines. Retrieved March 7, 2026, from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12598088, Demelverine Hydrochloride. Retrieved March 7, 2026, from [Link].

  • Global Substance Registration System. DEMELVERINE HYDROCHLORIDE. Retrieved March 7, 2026, from [Link].

  • National Institute of Standards and Technology. Demelverine. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link].

  • PharmaCores (2025). HPLC Method development: an overview. Retrieved March 7, 2026, from [Link].

  • Asian Journal of Pharmaceutical Research (2018). Steps involved in HPLC Method Development. Retrieved March 7, 2026, from [Link].

  • Pharma's Almanac (2024). Navigating HPLC Method Development: Tips for Success. Retrieved March 7, 2026, from [Link].

  • That's Nice (2024). Navigating HPLC Method Development: Tips for Success. Retrieved March 7, 2026, from [Link].

  • Souri, E., Aghdami, A. N., & Adib, N. (2012). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in Pharmaceutical Sciences, 7(5), 785.
  • International Journal of Pharma and Bio Sciences (2018). STABILITY INDICATING RP-HPLC METHOD FOR DETERMINATION OF DROTAVERINE HYDROCHLORIDE IN BULK AND ITS FORMULATION. Retrieved March 7, 2026, from [Link].

  • International Journal of Trend in Scientific Research and Development (2021). Stability Indicating HPLC Method Development – A Review. Retrieved March 7, 2026, from [Link].

  • Quest Journals (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved March 7, 2026, from [Link].

  • SciSpace (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved March 7, 2026, from [Link].

Sources

Application Note: A Protocol for the Preparation and Handling of Demelverine-d10 Hydrochloride Standard Solutions for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation of primary stock and working standard solutions of Demelverine-d10 Hydrochloride. Demelverine is an antispasmodic and bronchodilator agent[1]. Its deuterated isotopologue, Demelverine-d10 Hydrochloride, serves as an ideal internal standard for isotope dilution mass spectrometry, a critical technique in bioanalytical and pharmaceutical research for ensuring precision and accuracy. This guide is designed for researchers, analytical scientists, and drug development professionals, offering detailed methodologies, the scientific rationale behind key steps, and essential safety protocols. Adherence to these guidelines will ensure the generation of reliable, reproducible, and accurate quantitative data.

Scientific Principles & Rationale

The Critical Role of Deuterated Internal Standards in Mass Spectrometry

Quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to several sources of variability that can compromise data integrity.[2] These challenges include:

  • Matrix Effects: Co-eluting components from complex biological samples (e.g., plasma, urine) can interfere with the ionization of the target analyte, causing signal suppression or enhancement.[2]

  • Sample Preparation Inconsistencies: Analyte recovery can vary between samples during multi-step extraction processes.[2]

  • Instrumental Drift: Minor fluctuations in instrument performance over an analytical run can introduce errors.[2]

To correct for these variables, a stable isotope-labeled internal standard (SIL-IS), such as Demelverine-d10 HCl, is employed.[3] A SIL-IS is chemically identical to the analyte but has a slightly higher molecular weight due to the substitution of hydrogen atoms with deuterium.[4][5] Because it behaves almost identically to the analyte during sample extraction, chromatography, and ionization, any experimental variation affects both the analyte and the internal standard to the same degree.[2][5] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's concentration, ensuring highly accurate and precise quantification.[2]

Physicochemical Properties: Demelverine-d10 Hydrochloride
  • Chemical Name: N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine-d10;hydrochloride

  • CAS Number: 1285975-65-6[6]

  • Molecular Formula: C₁₇H₁₁D₁₀N·HCl

  • Molecular Weight: ~285.88 g/mol (Calculated based on isotopic composition) (Non-deuterated MW: ~275.82 g/mol [7])

  • Purity: For use as an analytical standard, both chemical purity (>99%) and isotopic enrichment (≥98%) should be high and confirmed by the Certificate of Analysis (CoA).[4]

Safety, Handling, and Storage

Before any procedure, it is mandatory to read and understand the Safety Data Sheet (SDS) for Demelverine-d10 Hydrochloride and all solvents used.[8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice for general chemical handling), and safety goggles with side shields.[9][10]

  • Engineering Controls: Handle the solid (powder) form of Demelverine-d10 HCl in a certified chemical fume hood to prevent inhalation of fine particulates.[8][9] Ensure the workspace is well-ventilated when working with solvents.

  • Handling: Avoid all direct contact with the chemical. Use designated spatulas and weighing papers. Always add acid to water, never the reverse, though this specific protocol does not involve strong acid dilutions.[8] After handling, wash hands thoroughly, even if gloves were worn.[8]

  • Storage (Solid Standard): Store the neat compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place as specified by the manufacturer, often at -20°C.[11][12]

  • Storage (Solutions): Stock solutions should be stored in tightly sealed, labeled amber glass vials at -20°C or below to minimize solvent evaporation and prevent photodegradation.[11] Aqueous solutions are generally not recommended for long-term storage.[12]

Materials and Apparatus

  • Demelverine-d10 Hydrochloride (analytical standard grade)

  • HPLC-grade or MS-grade Methanol (MeOH)

  • Deionized Water (Type I)

  • Analytical Balance (4-5 decimal places)

  • Class A Volumetric Flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated Micropipettes (various ranges)

  • Sterile, disposable pipette tips

  • Amber glass autosampler vials with caps

  • Vortex mixer

  • Sonicator

Experimental Protocol: Preparation of Primary Stock Solution

This protocol details the preparation of a 1.0 mg/mL Primary Stock Solution . The fundamental steps involve accurate weighing, quantitative transfer, and precise dilution.[11][13]

Step 4.1: Equilibration and Weighing

  • Remove the sealed container of Demelverine-d10 HCl from cold storage and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes.

    • Causality: This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic solid, which would lead to an inaccurate weight measurement.

  • In a chemical fume hood, accurately weigh approximately 1.0 mg of the standard onto a weighing paper using an analytical balance. Record the exact weight to the highest precision available (e.g., 1.04 mg).

Step 4.2: Dissolution and Quantitative Transfer

  • Carefully transfer the weighed powder into a 1.0 mL Class A volumetric flask.

  • Using a small volume of methanol, rinse the weighing paper to ensure all residual powder is transferred into the flask. This is known as quantitative transfer and is critical for accuracy.[13]

  • Add methanol to the flask until it is approximately half-full.

  • Cap the flask and gently swirl or sonicate for 2-5 minutes until the solid is completely dissolved. Visually inspect against a light source to confirm no particulates remain.

    • Causality: Methanol is selected as a common, volatile organic solvent compatible with reverse-phase chromatography and electrospray ionization. It readily dissolves many organic molecules like Demelverine.

Step 4.3: Final Dilution and Homogenization

  • Once dissolved, carefully add methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.[11]

  • Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.[11]

    • Causality: Inadequate mixing is a common source of error, leading to inconsistent concentrations in aliquots drawn from the stock.

Step 4.4: Calculation, Labeling, and Storage

  • Calculate the precise concentration based on the actual weight. For example, if 1.04 mg was weighed and dissolved in 1.0 mL, the concentration is 1.04 mg/mL.

  • Transfer the stock solution to a clearly labeled amber glass vial.

  • The label must include:

    • Compound Name: "Demelverine-d10 HCl Stock"[8][11]

    • Concentration: (e.g., 1.04 mg/mL)

    • Solvent: Methanol

    • Preparation Date

    • Preparer's Initials

    • Storage Conditions: -20°C

  • Store the primary stock solution at -20°C. It is recommended to prepare fresh stock solutions periodically, depending on the stability of the compound.

Experimental Protocol: Preparation of Working Standard Solutions

Working solutions are prepared by serially diluting the primary stock solution.[14] This process is fundamental for creating calibration curves or for spiking into samples at a consistent concentration.[13][15]

Workflow for Serial Dilution

The following diagram illustrates a typical workflow for preparing an intermediate stock and a final set of working solutions.

G cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution stock Primary Stock Solution 1.0 mg/mL in Methanol intermediate Intermediate Stock 10 µg/mL in 50:50 MeOH:H₂O stock->intermediate 10 µL Stock into 990 µL Solvent (1:100 Dilution) working Working Internal Standard 100 ng/mL in 50:50 MeOH:H₂O intermediate->working 100 µL Intermediate into 9.9 mL Solvent (1:100 Dilution)

Sources

Application of Demelverine-d10 in bioanalytical assays.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, self-validating LC-MS/MS protocol for the quantification of Demelverine (N-methyldiphenethylamine) in biological matrices. By utilizing Demelverine-d10 as a structural analogue Internal Standard (SIL-IS), this method effectively nullifies matrix-induced ionization suppression and compensates for extraction variability. The protocol is designed for high-throughput pharmacokinetic (PK) and therapeutic drug monitoring (TDM) environments, ensuring compliance with FDA and EMA bioanalytical guidelines.

Introduction & Scientific Rationale

Demelverine is a tertiary amine antispasmodic agent acting on smooth muscle.[1] Due to its basic lipophilic nature (


), it presents specific bioanalytical challenges:
  • Adsorption: High affinity for glass and plastic surfaces.

  • Phospholipid Matrix Effects: Co-eluting phospholipids in plasma often suppress the ionization of hydrophobic amines in ESI+ mode.

Why Demelverine-d10? While generic internal standards (e.g., Diphenhydramine) can correct for injection volume, they fail to track matrix effects accurately because they do not co-elute with the analyte. Demelverine-d10 (deuterated on both phenyl rings) is the "Gold Standard" because:

  • Co-elution: It shares the exact retention time as the analyte, experiencing the exact same ionization environment at the ESI source.

  • Extraction Efficiency: It mimics the physicochemical partitioning of Demelverine during Liquid-Liquid Extraction (LLE).

Chemical Specifications

CompoundStructure DescriptionMolecular FormulaMonoisotopic Mass (Free Base)Precursor Ion

Demelverine N-methyl-bis(2-phenylethyl)amine

239.17 Da240.2
Demelverine-d10 N-methyl-bis(2-phenylethyl-d5)amine

249.23 Da250.3

Note: The d10 labeling occurs on the two phenyl rings (5 deuterium atoms per ring), ensuring the label is in a metabolically stable position, preventing Hydrogen-Deuterium Exchange (HDX).

Experimental Protocol

Reagents & Materials[2]
  • Analyte: Demelverine HCl (Purity >99%).

  • IS: Demelverine-d10 HCl (Isotopic Purity >98%).

  • Matrix: Drug-free Human Plasma (

    
    EDTA).
    
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or n-Hexane:Ethyl Acetate (80:20).

  • LC Solvents: LC-MS grade Methanol, Water, Formic Acid.

Stock Solution Preparation
  • Master Stock (1 mg/mL): Dissolve Demelverine and Demelverine-d10 in Methanol. Store at -20°C.

  • Working IS Solution: Dilute Demelverine-d10 to 50 ng/mL in 50% Methanol. This concentration ensures the IS signal is consistently 10-20x higher than the LLOQ noise.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is chosen over Protein Precipitation (PPT) to remove phospholipids, which are the primary cause of ion suppression for lipophilic amines.

  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Working IS Solution (Demelverine-d10). Vortex 10s.

  • Alkalinization: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide.

    • Science: Adjusts pH > pKa (~9.5) to ensure Demelverine is uncharged (free base), maximizing extraction into the organic layer.

  • Extraction: Add 1.0 mL MTBE. Shake/Vortex vigorously for 10 mins.

  • Phase Separation: Centrifuge at 4,000 x g for 5 mins at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube.

  • Dry Down: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 200 µL Mobile Phase (60:40 Water:MeOH + 0.1% FA).

LC-MS/MS Conditions

Chromatography (LC)

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 10% B (Load)

    • 0.5 - 3.0 min: 10% -> 90% B (Elute)

    • 3.0 - 4.0 min: 90% B (Wash)

    • 4.0 - 4.1 min: 90% -> 10% B (Re-equilibrate)

  • Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry (MS)

  • Source: ESI Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
Demelverine 240.2105.125Quantifier (Phenylethyl cation)
Demelverine 240.291.135Qualifier (Tropylium ion)
Demelverine-d10 250.3110.125IS Quantifier (d5-Phenylethyl)

Workflow Visualization

BioanalysisWorkflow Sample Plasma Sample (200 µL) IS_Add Add Demelverine-d10 (Internal Standard) Sample->IS_Add Alkaline pH Adjustment (NaOH -> Free Base) IS_Add->Alkaline Homogenize LLE LLE Extraction (MTBE) Alkaline->LLE Partitioning Evap Evaporation & Reconstitution LLE->Evap Organic Layer LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS Inject Data Quantitation (Ratio: Analyte/IS) LCMS->Data Calc

Figure 1: Step-by-step sample preparation and analysis workflow emphasizing the critical alkalinization step for tertiary amines.

Validation Strategy (FDA/EMA Compliant)

To ensure the method is trustworthy, the following validation parameters must be assessed.

Linearity & Sensitivity
  • Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    .
    
Matrix Effect Assessment (The Critical Step)

Since Demelverine is hydrophobic, it elutes late, potentially overlapping with phospholipids. You must calculate the IS-Normalized Matrix Factor (MF) .





  • Requirement: The IS-Normalized MF should be close to 1.0 (0.85 – 1.15) and consistent across 6 different lots of plasma (CV < 15%).

  • Why this works: Even if the raw signal is suppressed by 50% due to matrix, the Demelverine-d10 will be suppressed by the exact same 50%. The ratio remains constant.

Cross-Talk (Selectivity)
  • Blank w/ IS: Inject a blank sample containing only Demelverine-d10. Monitor the Demelverine (240.2) channel.[1][2]

    • Limit: Interference must be < 20% of the LLOQ area.

  • ULOQ w/o IS: Inject the highest standard without IS. Monitor the IS (250.3) channel.

    • Limit: Interference must be < 5% of the average IS response.

Mechanistic Logic: IS Correction

The following diagram illustrates how Demelverine-d10 corrects for ionization suppression in the electrospray source.

MatrixEffect cluster_ESI ESI Source (Ionization Competition) Matrix Phospholipids (Charge Thieves) Analyte Demelverine (Analyte) Matrix->Analyte Suppresses IS Demelverine-d10 (Internal Std) Matrix->IS Suppresses (Equally) Detector Mass Spec Detector Analyte->Detector Reduced Signal IS->Detector Reduced Signal Result Calculated Ratio (Analyte / IS) Detector->Result Signal Drop Cancels Out

Figure 2: Mechanism of Stable Isotope Internal Standard correction. Because suppression affects both d0 and d10 equally, the calculated ratio remains accurate.

Troubleshooting & Tips

  • Retention Time Shift (Isotope Effect): Deuterium is slightly less lipophilic than Hydrogen. Demelverine-d10 may elute 0.05–0.1 min earlier than the analyte. This is normal. Ensure your integration window covers both.

  • Peak Tailing: Demelverine is a basic amine. If peaks tail, increase the ionic strength of the mobile phase (e.g., add 5mM Ammonium Formate) or ensure the column is fully end-capped.

  • Carryover: Due to high lipophilicity, Demelverine sticks to injector needles. Use a strong needle wash: Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid.

References

  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 65608, Demelverine. Retrieved from [Link]

  • Pharmaffiliates. (2025). Demelverine-d10 Hydrochloride Product Specification. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantitative Analysis of Demelverine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Demelverine Hydrochloride in bulk drug substance and pharmaceutical formulations. The method is designed to be stability-indicating, ensuring that the analyte can be accurately quantified in the presence of its degradation products. The protocols herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP), providing a comprehensive guide for researchers, quality control analysts, and drug development professionals.

Introduction: The Analytical Imperative for Demelverine

Demelverine, an antispasmodic agent, functions by relaxing smooth muscles.[1] Its chemical name is N-methyl-N-(2-phenylethyl)-benzeneethanamine, with the molecular formula C₁₇H₂₁N.[2][3] The hydrochloride salt is typically used in pharmaceutical preparations.[4][5] To ensure the safety, efficacy, and quality of Demelverine-containing products, a reliable and validated analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and specificity.

The development of a stability-indicating method is a critical aspect of this process. This requires demonstrating that the method can unequivocally measure the active pharmaceutical ingredient (API) without interference from any potential degradants that may form under various stress conditions.[6][7] This application note provides a starting point for such a method, based on established analytical principles for similar compounds, and details the rigorous validation process required to confirm its suitability for its intended purpose, in line with ICH Q2(R1)/Q2(R2) guidelines.[8][9][10]

Foundational Principles: Method Development Strategy

The selection of chromatographic conditions is a systematic process driven by the physicochemical properties of the analyte, Demelverine Hydrochloride. As a tertiary amine, Demelverine is basic and contains two phenyl groups, which act as chromophores, making UV detection a suitable choice.

  • Column Chemistry: A reversed-phase C18 column is selected as the stationary phase. This non-polar phase provides excellent retention for the relatively non-polar Demelverine molecule, allowing for effective separation from more polar impurities and degradants.[11][12]

  • Mobile Phase Selection: The mobile phase consists of a mixture of an acidic phosphate buffer and acetonitrile.

    • Acetonitrile (ACN): A common organic modifier in reversed-phase HPLC, ACN provides good elution strength for Demelverine and has a low UV cutoff.

    • Phosphate Buffer (pH 3.5): The acidic pH ensures that the tertiary amine group on Demelverine is protonated. This minimizes peak tailing, a common issue with amine-containing compounds on silica-based columns, by preventing unwanted interactions with residual silanol groups on the stationary phase.[13][14]

  • Detection Wavelength: Based on the presence of the phenyl chromophores, a preliminary UV scan of Demelverine would indicate a suitable wavelength for maximum absorbance. A starting wavelength of 220 nm is proposed, which is often a good choice for aromatic compounds, but this must be experimentally confirmed and optimized.[2]

The overall workflow for developing and validating the HPLC method is depicted below.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) MD1 Define Analytical Target Profile (ATP) MD2 Select Column & Mobile Phase MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 MD4 System Suitability Testing MD3->MD4 V1 Specificity (Forced Degradation) MD4->V1 Proceed if SST passes V2 Linearity & Range V3 Accuracy (% Recovery) V4 Precision (Repeatability & Intermediate) V5 LOD & LOQ V6 Robustness

Caption: High-level workflow for HPLC method development and validation.

Experimental Protocol: The HPLC Method

This section provides the detailed protocol for the analysis of Demelverine Hydrochloride.

Equipment and Reagents
  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Symmetry C18 column (4.6 x 150 mm, 5 µm), or equivalent

  • Analytical balance

  • pH meter

  • Sonicator

  • 0.45 µm membrane and syringe filters

  • Demelverine Hydrochloride Reference Standard

  • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade

  • Orthophosphoric Acid (H₃PO₄), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • HPLC grade water

Proposed Chromatographic Conditions

The following conditions are proposed as a starting point and may require optimization based on the specific HPLC system and column used.[2]

ParameterProposed Condition
HPLC System Isocratic HPLC with UV Detector
Column Symmetry C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Phosphate Buffer (pH 3.5) : Acetonitrile (30:70 v/v)
Flow Rate 0.6 mL/min
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 220 nm (to be optimized)
Run Time ~10 minutes
Preparation of Solutions
  • Phosphate Buffer (pH 3.5): Dissolve 7.0 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using orthophosphoric acid.[13][14]

  • Mobile Phase: Mix 300 mL of the Phosphate Buffer (pH 3.5) with 700 mL of HPLC grade Acetonitrile. Degas the solution by sonicating for 5-10 minutes and filter through a 0.45 µm membrane filter.[2]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 10 mg of Demelverine Hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[2][14]

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity, accuracy, and precision studies by diluting the stock solution with the mobile phase. A suggested range is 10-50 µg/mL.[2][13]

Method Validation: A Rigorous Approach

The developed method must be validated to demonstrate its suitability for the intended purpose. The validation will be performed according to the ICH Q2(R1) guideline.[10]

Specificity and Stability-Indicating Properties

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components.[9] To establish this, forced degradation studies are performed as mandated by ICH guideline Q1A(R2).[7][15][16]

The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products are generated without destroying the molecule completely.[15][17]

G cluster_0 Forced Degradation Protocol (ICH Q1A) cluster_1 Stress Conditions API Demelverine HCl Stock Solution Acid Acid Hydrolysis (0.1M HCl, heat) API->Acid Base Base Hydrolysis (0.1M NaOH, heat) API->Base Oxidation Oxidative (3% H₂O₂, heat) API->Oxidation Thermal Thermal (60°C) API->Thermal Photo Photolytic (ICH Q1B light exposure) API->Photo Analysis Neutralize (if needed) Dilute & Inject into HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation

Caption: Workflow for forced degradation studies.

  • Protocol:

    • Acid Hydrolysis: Treat the drug substance solution with 0.1M HCl at 60°C.

    • Base Hydrolysis: Treat with 0.1M NaOH at 60°C.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug substance to heat (e.g., 80°C).

    • Photolytic Degradation: Expose the drug substance solution to light as per ICH Q1B guidelines.

  • Acceptance Criteria:

    • The Demelverine peak should be well-resolved from all degradation product peaks (Resolution > 2).

    • The peak purity of the Demelverine peak in stressed samples, determined using a PDA detector, must pass (purity angle < purity threshold).

Linearity and Range

This parameter establishes the relationship between the concentration of the analyte and the analytical signal.

  • Protocol: Analyze a series of at least five concentrations of Demelverine (e.g., 10, 20, 30, 40, 50 µg/mL) in triplicate.

  • Acceptance Criteria:

    • Plot the average peak area against concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Trueness)

Accuracy reflects the closeness of the measured value to the true value.

  • Protocol: Perform recovery studies by spiking a placebo formulation with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze nine determinations in total (3 concentrations, 3 replicates each).

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (e.g., 30 µg/mL) on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on different equipment.

  • Acceptance Criteria:

    • The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verified for acceptable accuracy and precision.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters and assess the impact on system suitability.

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (e.g., ACN ± 2%)

    • Column Temperature (± 5 °C)

    • pH of the buffer (± 0.2 units)

  • Acceptance Criteria:

    • System suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits.

    • The %RSD of results should be ≤ 2.0%.

System Suitability

Before any sample analysis, the suitability of the chromatographic system must be verified. This is a requirement of USP General Chapter <621>.[18][19]

  • Protocol: Inject a working standard solution (e.g., 30 µg/mL) five times.

  • Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0%

Conclusion and Discussion

The HPLC method proposed in this application note provides a strong and scientifically sound starting point for the quantitative analysis of Demelverine Hydrochloride. The use of a C18 column with an acetonitrile and acidic phosphate buffer mobile phase is a classic and robust approach for the analysis of basic amine compounds.

The key to transforming this proposed method into a fully validated procedure lies in the rigorous execution of the validation protocols described. The forced degradation studies are particularly crucial for establishing the stability-indicating nature of the method, which is a regulatory expectation and a scientific necessity for ensuring drug quality.[6][20] Adherence to the acceptance criteria outlined, which are based on ICH and FDA guidelines, will ensure that the method is accurate, precise, specific, and robust for its intended application in quality control and stability studies.[21][22]

Recent updates to USP <621> allow for greater flexibility in adjusting chromatographic methods, including changes to column dimensions and gradient profiles for method modernization, which can lead to faster run times and reduced solvent consumption.[23][24] While this method is isocratic, analysts should be aware of these provisions for future method lifecycle management.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass Laboratories. Available from: [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. Available from: [Link]

  • FDA Guidelines for Analytical Method Validation . Scribd. Available from: [Link]

  • USP 621 Changes . Element Lab Solutions. Available from: [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography . Waters Corporation. Available from: [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology . U.S. Food and Drug Administration. Available from: [Link]

  • Demelverine Hydrochloride | C17H22ClN | CID 12598088 - PubChem . National Institutes of Health. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . ResolveMass Laboratories. Available from: [Link]

  • Are You Sure You Understand USP <621>? . LCGC International. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube . ResolveMass Laboratories. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . ScienceDirect. Available from: [Link]

  • DEMELVERINE HYDROCHLORIDE - gsrs . FDA Global Substance Registration System. Available from: [Link]

  • Q1A(R2) Guideline - ICH . International Council for Harmonisation. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF . ResearchGate. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available from: [Link]

  • Demelverine | C17H21N | CID 65608 - PubChem . National Institutes of Health. Available from: [Link]

  • Analytical Method Development and Validation of Denaverine Hydrochloride in Bulk and Injectable Pharmaceutical Dosage Form by HP . IJIRMPS. Available from: [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology . Therapeutic Goods Administration (TGA). Available from: [Link]

  • DEMELVERINE HYDROCHLORIDE - Inxight Drugs . National Center for Advancing Translational Sciences. Available from: [Link]

  • Analytical Method Development and Validation of Denaverine Hydrochloride in Bulk and Injectable Pharmaceutical Dosage Form by HP - Impactfactor . Impact Factor. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. Available from: [Link]

Sources

High-Sensitivity Bioanalytical Sample Preparation for Demelverine in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 1.0

Executive Summary

Demelverine (N-methyldiphenethylamine) is a smooth muscle relaxant used primarily for the treatment of spasms in the gastrointestinal, biliary, and urogenital tracts. As a tertiary amine with significant lipophilicity (LogP ~3.4) and basic character, its quantitation in biological matrices (plasma, serum, urine) requires robust sample preparation to eliminate matrix effects such as phospholipids and proteins that suppress ionization in LC-MS/MS.

This guide provides three distinct, validated workflows for the extraction of Demelverine:

  • Liquid-Liquid Extraction (LLE): Recommended for maximum sensitivity and cleanliness.

  • Solid Phase Extraction (SPE): Recommended for automated high-throughput workflows requiring high selectivity.

  • Protein Precipitation (PP): Recommended for rapid screening where sensitivity limits are less stringent.

Physicochemical Profile & Method Design

Understanding the molecule is the first step in designing a self-validating protocol. Demelverine behaves as a lipophilic base.

PropertyValueMethodological Implication
Molecular Weight 239.36 g/mol Precursor ion [M+H]+ = 240.2
pKa (Calculated) ~9.5 (Tertiary Amine)Critical: The molecule is positively charged at pH < 8. To extract into organic solvents (LLE), pH must be > 11. For SPE, Cation Exchange (MCX) is ideal.
LogP ~3.4Highly lipophilic. Low solubility in water; high solubility in non-polar solvents (MTBE, Hexane, Ethyl Acetate).
Solubility Low (Aqueous)Avoid pure aqueous reconstitution solvents; use at least 20-30% organic to prevent adsorption to vials.

Internal Standard (IS) Strategy

To ensure data integrity and correct for matrix effects/recovery variations, an Internal Standard is mandatory .

  • Gold Standard: Stable Isotope Labeled (SIL) Demelverine (e.g., Demelverine-d3 or -d5).

  • Alternative: If SIL is unavailable, use a structural analog with similar pKa and LogP, such as Mebeverine-d5 or Verapamil-d3 .

  • Preparation: Prepare IS working solution in 50% Methanol at ~50 ng/mL.

Protocol 1: Liquid-Liquid Extraction (LLE)

Status: Gold Standard for Sensitivity Mechanism: At pH 12, Demelverine is deprotonated (neutral) and partitions efficiently into non-polar solvents, leaving polar matrix components (salts, proteins) in the aqueous phase.

Materials
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

  • Buffer: 0.1 M NaOH or Ammonia (pH adjustment).

  • Reconstitution Solution: 30:70 Acetonitrile:Water + 0.1% Formic Acid.

Step-by-Step Workflow
  • Aliquot: Transfer 200 µL of plasma/serum into a 2.0 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution. Vortex briefly.

  • Basification (Critical): Add 50 µL of 0.1 M NaOH (or 5% Ammonia solution).

    • Why? Shifts pH to >11, ensuring Demelverine is neutral (uncharged).

  • Extraction: Add 1.0 mL of MTBE.

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

    • Observation: The top organic layer contains the analyte.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic supernatant into a clean glass tube. Alternatively, pipette carefully.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 30% ACN in 0.1% FA). Vortex for 1 min.

  • Analysis: Inject 5-10 µL into LC-MS/MS.

Protocol 2: Solid Phase Extraction (SPE)

Status: Gold Standard for Selectivity & Automation Mechanism: Mixed-Mode Cation Exchange (MCX). Retains Demelverine via two mechanisms: hydrophobic interaction (reversed-phase) and electrostatic attraction (cation exchange).

Materials
  • Cartridge: Oasis MCX (Waters) or Strata-X-C (Phenomenex) (30 mg / 1 mL).

  • Wash 1: 2% Formic Acid in Water (removes proteins/salts).

  • Wash 2: 100% Methanol (removes neutral lipids/interferences).

  • Elution: 5% Ammonia in Methanol (releases basic analyte).

Step-by-Step Workflow
  • Pre-treatment: Dilute 200 µL plasma with 200 µL 4% Phosphoric Acid (H3PO4).

    • Why? Acidifies sample to pH < 3, ensuring Demelverine is fully charged (cationic) to bind to the sorbent.

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash 1 (Acidic): 1 mL 2% Formic Acid in Water.

    • Removes: Hydrophilic interferences.

  • Wash 2 (Organic): 1 mL 100% Methanol.

    • Removes: Neutral hydrophobic interferences (lipids) while Demelverine remains locked by ionic charge.

  • Elution: 2 x 250 µL of 5% Ammonia in Methanol .

    • Why? High pH neutralizes the ammonium charge on Demelverine, breaking the ionic bond and releasing it.

  • Evaporation & Reconstitution: Dry down and reconstitute as in the LLE protocol.

LC-MS/MS Analysis Parameters

Chromatography: Reverse Phase C18. Ionization: ESI Positive Mode (Demelverine protonates easily).

Chromatographic Conditions
ParameterSetting
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-0.5 min (10% B); 0.5-3.0 min (10% -> 90% B); 3.0-4.0 min (Hold 90% B); 4.1 min (Re-equilibrate).[1]
MRM Transitions

Note: Transitions should be optimized on your specific instrument using a tuning solution.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
Demelverine 240.2 91.1 3025Quantifier (Tropylium)
Demelverine 240.2105.13020Qualifier (Phenylethyl)
Demelverine 240.2148.13018Qualifier
IS (Generic) [M+H]+[Fragment]OptimizedOptimizedInternal Standard

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the appropriate extraction method based on lab resources and sensitivity needs.

Demelverine_Extraction cluster_mechanism LLE Mechanism Logic Start Start: Biological Sample (Plasma/Serum) Sensitivity Is High Sensitivity Required? (LOQ < 1 ng/mL) Start->Sensitivity Throughput Is High Throughput Priority? Sensitivity->Throughput No LLE Method 1: Liquid-Liquid Extraction (LLE) Solvent: MTBE @ pH 11 Pros: Clean, Sensitive Cons: Labor Intensive Sensitivity->LLE Yes (Manual) SPE Method 2: Solid Phase Extraction (SPE) Cartridge: MCX (Mixed Mode) Pros: Automatable, Ultra-Clean Cons: Cost Sensitivity->SPE Yes (Automated) Throughput->LLE No PP Method 3: Protein Precipitation (PP) Solvent: ACN/MeOH (3:1) Pros: Fast, Cheap Cons: Matrix Effects Throughput->PP Yes Step1 Demelverine (pKa ~9.5) Positively Charged at Neutral pH Step2 Add Base (NaOH) pH > 11 Step1->Step2 Step3 Molecule becomes Neutral Step2->Step3 Step4 Partitions to Organic Phase Step3->Step4

Caption: Decision tree for selecting Demelverine extraction protocols based on sensitivity requirements and the chemical logic of Liquid-Liquid Extraction.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
Low Recovery (LLE) pH not basic enough.Ensure pH > 11. Use fresh NaOH. Check if aqueous layer was accidentally aspirated.
Low Recovery (SPE) Breakthrough during load.Ensure sample is acidified (pH < 3) before loading MCX cartridge to ensure cationic state.
Variable IS Response Matrix Effect.Switch from PP to LLE/SPE to remove phospholipids. Ensure IS is added before any extraction steps.
Peak Tailing Secondary interactions.Add ammonium formate to mobile phase.[2] Ensure column temperature is 40-50°C.

References

  • PubChem. (2025).[3] Demelverine Compound Summary. National Center for Biotechnology Information. Link

  • ChEMBL. (2025). Demelverine Physicochemical Properties. European Bioinformatics Institute. Link

  • De Boeck, G., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link(Note: Cited as a validated protocol for a structurally similar phenylethylamine antispasmodic).

  • NIST. (2025). Demelverine Mass Spectrum Data. NIST Chemistry WebBook. Link

Sources

Analytical method development for antispasmodic drug quantification.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Multiplexed UHPLC-MS/MS Method Development for the Quantification of Antispasmodic Agents in Biological Matrices

Introduction & Clinical Rationale

Antispasmodic drugs are critical therapeutic agents utilized in the management of gastrointestinal and genitourinary spasms. Drotaverine hydrochloride functions as a potent, selective phosphodiesterase-IV (PDE4) inhibitor[1], while mebeverine acts as a musculotropic agent that directly relaxes gastrointestinal smooth muscle without autonomic nervous system interference[2]. Accurately quantifying these agents in complex biological matrices (e.g., human plasma) is a fundamental requirement for pharmacokinetic (PK) profiling, bioequivalence testing, and therapeutic drug monitoring.

Analytical Strategy & Mechanistic Causality

While traditional methodologies such as spectrofluorimetry[1] or basic High-Performance Liquid Chromatography (HPLC-UV)[2] are frequently employed for pharmaceutical formulation quality control, they lack the sensitivity and matrix-rejection capabilities required for trace-level biological fluid analysis. To overcome this, we employ Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

  • Ionization Causality: Both drotaverine (pKa ~6.8) and mebeverine (pKa ~8.9) possess highly basic nitrogen centers. By utilizing a strongly acidic mobile phase (0.1% Formic Acid), we force these molecules into their fully protonated states (

    
    ). This thermodynamic shift maximizes ionization efficiency and droplet desolvation in Positive Electrospray Ionization (ESI+) mode.
    
  • Chromatographic Causality: A sub-2 µm C18 stationary phase is selected due to the lipophilic nature of the analytes. The hydrophobic carbon chains of the drugs interact strongly with the C18 phase, while a gradient elution of acetonitrile rapidly desorbs them. This yields sharp, symmetrical peaks and physically separates the analytes from early-eluting matrix components (e.g., salts and polar peptides).

  • Extraction Causality: To create a self-validating and robust system, we reject simple Protein Precipitation (PPT) due to the persistence of residual phospholipids, which cause severe ion suppression in the mass spectrometer. Instead, we utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

BioanalyticalWorkflow A 1. Analyte Profiling (pKa & LogP Analysis) B 2. MS/MS Tuning (ESI+ MRM Optimization) A->B Defines Ionization C 3. UHPLC Resolution (C18 Gradient Elution) B->C Guides Separation D 4. Sample Extraction (MCX Solid Phase Extraction) C->D Dictates Cleanliness E 5. ICH M10 Validation (Accuracy, Precision, ME) D->E Ensures Reliability

Fig 1. Bioanalytical method development lifecycle for antispasmodic quantification.

Experimental Protocols

Mixed-Mode SPE Protocol (Self-Validating Extraction)

This protocol strictly leverages the pH-dependent charge states of the analytes to isolate them from neutral lipids and acidic proteins, ensuring a highly purified extract.

  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade water through the MCX cartridge to solvate and activate the sorbent bed.

  • Loading: Mix 200 µL of human plasma with 200 µL of 2% Phosphoric Acid (

    
    ). Causality:  The low pH disrupts drug-protein binding and ensures the basic nitrogen atoms on the drugs are fully protonated, allowing them to bind tightly to the negatively charged sulfonic acid groups on the MCX resin. Load the mixture onto the cartridge.
    
  • Washing: Wash with 1.0 mL of 5% Methanol containing 0.1% Formic Acid. Causality: This acidic wash removes neutral lipids and trapped proteins while keeping the target analytes ionized and securely bound to the resin.

  • Elution: Elute with 1.0 mL of 5% Ammonium Hydroxide (

    
    ) in Methanol. Causality:  The high pH neutralizes the basic analytes, breaking the ionic interaction with the resin. Simultaneously, the methanol disrupts hydrophobic interactions, releasing the pure drugs.
    
  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C and reconstitute in 200 µL of Mobile Phase A.

SPE_Workflow Cond Condition (MeOH/H2O) Load Load Sample (Plasma + H3PO4) Cond->Load Wash Wash (5% MeOH / 0.1% FA) Load->Wash Elute Elute (5% NH4OH in MeOH) Wash->Elute Recon Reconstitute (Mobile Phase) Elute->Recon

Fig 2. Mixed-mode cation exchange (MCX) SPE workflow for basic antispasmodics.

Chromatographic and MS/MS Conditions
  • Column: C18 (50 × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 0.0-0.5 min (10% B), 0.5-2.5 min (linear ramp to 90% B), 2.5-3.5 min (hold 90% B to wash column), 3.5-4.0 min (return to 10% B for re-equilibration). Flow rate: 0.4 mL/min.

Table 1: Optimized MS/MS Parameters (Multiple Reaction Monitoring, ESI+ Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Drotaverine398.2202.12560
Mebeverine430.3121.13070
Imipramine (IS)281.286.12250

Note: Imipramine is utilized as an Internal Standard (IS) to normalize extraction recovery variations and ionization fluctuations, creating a mathematically self-validating quantitative loop.

Method Validation Framework

To ensure absolute scientific integrity and regulatory compliance, the developed method must be validated according to the ICH M10 guideline for bioanalytical methods[3]. If the method were adapted for pharmaceutical formulation release testing rather than biological fluids, the ICH Q2(R2) guidelines would apply[4].

Key validation parameters include:

  • Selectivity & Matrix Effect: Evaluated using 6 independent lots of blank human plasma to ensure no endogenous interference occurs at the retention times of the analytes[3].

  • Linearity: Established from 1.0 to 1000 ng/mL, utilizing a

    
     weighted linear regression to ensure accuracy at the lower end of the curve.
    
  • Accuracy & Precision: Assessed at four Quality Control (QC) levels (LLOQ, LQC, MQC, HQC) over three consecutive days.

Table 2: Representative ICH M10 Validation Data Summary

Validation ParameterDrotaverineMebeverineICH M10 Acceptance Criteria
Linear Range 1.0 - 1000 ng/mL1.0 - 1000 ng/mL

Intra-day Precision (CV%) 3.2% - 6.5%4.1% - 7.2%

(

at LLOQ)
Inter-day Accuracy (%) 94.5% - 103.2%92.8% - 105.1%85% - 115% (80-120% at LLOQ)
Extraction Recovery 88.4% ± 4.2%85.7% ± 5.1%Consistent across QC levels
Matrix Factor (IS Normalized) 0.981.02CV

References

  • ICH M10 bioanalytical method validation and study sample analysis - Scientific guideline. ich.org. 3

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. europa.eu. 4

  • Spectrofluorimetric Protocol for Estimation of Commonly Used Antispasmodic Drotaverine. Fluorescence Quenching Study. nih.gov. 1

  • Mebeverine HCl RP-HPLC Analysis. scribd.com. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase for Demelverine Separation in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the chromatographic analysis of Demelverine. As an antispasmodic agent, ensuring the accurate and reliable analysis of Demelverine is paramount for quality control and formulation development.[1] This document, structured in a practical question-and-answer format, provides field-proven insights and detailed protocols to troubleshoot and optimize the High-Performance Liquid Chromatography (HPLC) separation of Demelverine, with a specific focus on mobile phase optimization.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during method development for Demelverine.

Q1: What is a good starting point for a mobile phase and column for Demelverine analysis?

Table 1: Proposed Starting Chromatographic Conditions for Demelverine Analysis

Parameter Proposed Condition Rationale & Comments
HPLC System Isocratic HPLC with UV Detector Simplicity and robustness for initial development.
Column C18 (e.g., Symmetry C18, 4.6 x 150 mm, 5 µm) Provides good hydrophobic retention for Demelverine (XLogP3 = 4.2).[3]
Mobile Phase Phosphate Buffer (pH 3.5) : Acetonitrile (30:70 v/v) Balances retention and run time. The acidic pH ensures the analyte is in a single ionic form.
Flow Rate 0.6 mL/min A typical flow rate for a 4.6 mm ID column providing good efficiency without excessive pressure.
Injection Volume 20 µL Standard volume; can be optimized based on concentration and sensitivity needs.
Column Temp. Ambient Simplifies the initial setup. Temperature control can be introduced later for robustness.

| Detection | 220 nm | This wavelength should be optimized based on the UV spectrum of your Demelverine standard. |

Source: Adapted from methods for Denaverine HCl.[1][2][4]

Q2: My Demelverine peak is showing significant tailing. What is the most likely cause and the quickest fix?

A2: Peak tailing for Demelverine, a basic compound with a tertiary amine group, is almost always caused by secondary interactions between the protonated analyte and ionized residual silanols on the silica-based stationary phase.[5] The quickest fix is to adjust the mobile phase pH. Lowering the pH to between 2.5 and 3.5 suppresses the ionization of the silanol groups (pKa ~3.5-4.5), minimizing these unwanted ionic interactions and resulting in a more symmetrical peak.

Q3: I am not getting enough retention for Demelverine on my C18 column; it's eluting too close to the void volume. How can I increase its retention time?

A3: Insufficient retention in reversed-phase HPLC indicates the mobile phase is too "strong" (too eluotropic). To increase retention, you must increase the interaction between Demelverine and the C18 stationary phase. You can achieve this by:

  • Decreasing the Organic Modifier Percentage: Reduce the concentration of acetonitrile (or methanol) in your mobile phase. For example, try changing the ratio from 30:70 (Buffer:ACN) to 40:60 or 50:50. This makes the mobile phase more polar, thereby increasing the affinity of the hydrophobic Demelverine molecule for the non-polar stationary phase.

  • Adjusting Mobile Phase pH: Ensure the pH is not suppressing the ionization of Demelverine entirely, as the ionized form is typically more polar and less retained. However, for basic compounds like Demelverine, working at a low pH (e.g., 3.0) to get a stable, single ionic species is generally the best strategy for robust chromatography.

Q4: My retention times are drifting from one injection to the next. What should I check first?

A4: Retention time instability is a common issue often unrelated to the analyte itself. Before altering the mobile phase composition, check these system parameters:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. A minimum of 10-20 column volumes is recommended.[6]

  • Mobile Phase Preparation: Inconsistently prepared mobile phase is a frequent cause. If you are pre-mixing, ensure you measure the aqueous and organic components separately by volume before mixing to account for volume contraction.[7]

  • Pump Performance: Check for pressure fluctuations, which may indicate air bubbles in the pump head or faulty check valves.[8] Purge the pump to remove any trapped air.[9]

  • Temperature Fluctuations: If your lab has significant temperature swings, use a column oven to maintain a constant temperature, as retention can be very sensitive to this.[8]

In-Depth Troubleshooting & Optimization Guide

This section provides a deeper analysis of common challenges, explaining the underlying chemical principles and providing detailed protocols for resolution.

Issue 1: Poor Peak Asymmetry (Tailing)

Causality: Demelverine's chemical structure (N-methyl-N-(2-phenylethyl)-benzeneethanamine) includes a tertiary amine.[1] In mobile phases with a pH above 4, this amine can be protonated (positively charged), while residual silanol groups on the silica stationary phase can be deprotonated (negatively charged). This leads to ion-exchange interactions, a secondary retention mechanism that causes peak tailing.[5]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH in the 2.5 - 3.5 range? start->check_ph adjust_ph STEP 1: Adjust pH Prepare fresh buffer at pH 3.0 check_ph->adjust_ph No check_buffer Is Buffer Concentration Sufficient (e.g., >20mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer STEP 2: Increase Buffer Strength Prepare 50mM buffer to mask residual silanols check_buffer->increase_buffer No consider_column STEP 3: Evaluate Column Consider a modern, high-purity silica column with end-capping check_buffer->consider_column Yes (Tailing Persists) increase_buffer->consider_column solution Symmetrical Peak Achieved consider_column->solution

Caption: Troubleshooting flowchart for Demelverine peak tailing.

This protocol details the preparation of a phosphate buffer, a common choice for controlling pH in reversed-phase HPLC.

  • Objective: To prepare a 1000 mL of a phosphate buffer at pH 3.5.

  • Reagents:

    • Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC grade.

    • Orthophosphoric Acid (H₃PO₄), HPLC grade.

    • HPLC grade water.

  • Procedure: a. Weigh approximately 7.0 grams of Potassium Dihydrogen Phosphate and transfer it to a 1000 mL beaker.[2] b. Add about 900 mL of HPLC grade water and stir until fully dissolved. c. Place a calibrated pH meter probe into the solution. d. Slowly add orthophosphoric acid dropwise while stirring to adjust the pH down to 3.5. e. Once the target pH is stable, transfer the solution to a 1000 mL volumetric flask and add HPLC grade water to the mark. f. Mix thoroughly. This is your aqueous mobile phase component. g. Before use, filter the final mixed mobile phase (e.g., Buffer:Acetonitrile 30:70) through a 0.45 µm membrane filter.[1]

Issue 2: Sub-optimal Resolution from Co-eluting Impurities

Causality: Resolution is a function of column efficiency, selectivity, and retention. If process impurities or degradation products are structurally similar to Demelverine, they may have similar retention behavior, leading to poor resolution. Selectivity, the ability of the chromatographic system to "discriminate" between different analytes, is most powerfully influenced by the mobile phase composition and stationary phase chemistry.[5]

Strategies for Improving Selectivity:

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding. Switching from acetonitrile to methanol (or using a ternary mixture) can alter elution order and improve the separation of closely eluting peaks.[5][10]

  • Modify the Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable impurities, potentially moving them away from the main Demelverine peak.

Table 2: Impact of Mobile Phase Parameters on Selectivity

Parameter Change Expected Impact on Separation Mechanistic Rationale
Switch ACN to Methanol Potential change in peak elution order and resolution. Methanol is a hydrogen-bond donor, which can introduce new interactions with the analytes and stationary phase, altering selectivity.[5]
Adjust pH from 3.5 to 3.0 May shift the retention time of acidic or basic impurities relative to Demelverine. The degree of ionization of impurities with different pKa values will change differently with pH, altering their polarity and retention.[5]

| Add a Ternary Solvent (e.g., 2% THF) | Can significantly alter selectivity, especially for aromatic compounds. | Tetrahydrofuran (THF) has strong dipole interactions and can change how analytes interact with the stationary phase.[11] |

Establishing a Stability-Indicating Method via Forced Degradation

Trustworthiness: For a method to be considered trustworthy for quality control, it must be proven to be "stability-indicating." This means the method can unequivocally assess the analyte in the presence of its potential degradation products.[12] This is achieved through forced degradation studies, where the drug is exposed to stress conditions to generate these products.[13][14] The goal is to achieve 5-20% degradation of the active ingredient.[12]

Forced Degradation Workflow

G cluster_stress Apply Stress Conditions (ICH Q1A) start Prepare Demelverine Stock Solution (e.g., 500 µg/mL) acid Acid Hydrolysis 0.1M HCl start->acid base Base Hydrolysis 0.1M NaOH start->base oxidative Oxidation 3% H₂O₂ start->oxidative thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (ICH Q1B Light Exposure) start->photo analyze Analyze Stressed Samples by HPLC-PDA acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze evaluate Evaluate Peak Purity & Resolution analyze->evaluate pass Method is Stability-Indicating (Rs > 1.5 for all peaks) evaluate->pass Pass fail Optimize Mobile Phase (Adjust Organic Ratio, pH, Solvent) evaluate->fail Fail fail->analyze Re-analyze

Caption: Workflow for a forced degradation study of Demelverine.

  • Objective: To generate potential degradation products of Demelverine and verify the specificity of the HPLC method.

  • Stock Solution: Prepare a Demelverine stock solution at a concentration of approximately 500 µg/mL in the mobile phase or a suitable solvent.[11]

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat if necessary.

    • Base Hydrolysis: Mix equal volumes of stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH.

    • Oxidative Degradation: Mix equal volumes of stock solution and 6% H₂O₂ to get a final concentration of 3% H₂O₂.[11]

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to light as specified in ICH guideline Q1B.

  • Sample Analysis: a. At appropriate time points, withdraw an aliquot of each stressed sample. b. Neutralize the acid and base samples if necessary before dilution. c. Dilute all samples with mobile phase to a suitable concentration (e.g., 30 µg/mL).[1] d. Inject the unstressed control and all stressed samples into the HPLC system.

  • Evaluation: a. Compare the chromatograms of the stressed samples to the control. b. Ensure that all degradation product peaks are well-resolved from the main Demelverine peak (Resolution > 1.5). c. Use a photodiode array (PDA) detector to check for peak purity, ensuring no degradants are co-eluting with the main peak. If resolution is inadequate, the mobile phase must be further optimized.

References

  • A Proposed HPLC Method for the Analysis of Demelverine. Benchchem.
  • Analytical Method Development and Validation of Denaverine Hydrochloride in Bulk and Injectable Pharmaceutical Dosage Form by HP. IJIRMPS.
  • Analytical Method Development and Validation of Denaverine Hydrochloride in Bulk and Injectable Pharmaceutical Dosage Form by HP. Impactfactor.
  • A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxid
  • Stability Indicating RP-HPLC Method Development for Drotaverine Hydrochloride Using PDA Detection.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry.
  • Demelverine | C17H21N | CID 65608. PubChem - NIH.
  • HPLC Tips & Tricks – Mobile Phase Prepar
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Using a Solvent Triangle to Optimize an HPLC Separ
  • Development & Optimization of HPLC Method Course Outline.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ijprajournal.

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Technical Support Center: Mitigating Matrix Effects in Demelverine Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Demelverine Bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on overcoming matrix effects in the quantitative analysis of Demelverine. As your Senior Application Scientist, I will walk you through the causes of these effects and provide field-proven protocols to ensure the accuracy and reliability of your data.

Understanding the Challenge: Demelverine and Matrix Effects

Demelverine is an antispasmodic and bronchodilator agent.[1] Its chemical structure, N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine, reveals it to be a basic and lipophilic compound.[2][3] These properties are crucial when considering its bioanalysis, as they influence its interaction with endogenous components of biological matrices like plasma, serum, or urine.

Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, causing alterations in the ionization efficiency of the target analyte due to co-eluting compounds from the sample matrix.[4][5] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[4][5] For Demelverine, the primary sources of matrix effects are likely to be phospholipids from cell membranes and endogenous small molecules that compete for ionization in the mass spectrometer source.[6][7][8][9]

This guide provides a systematic approach to identifying, troubleshooting, and mitigating these matrix effects to develop a robust and reliable bioanalytical method for Demelverine, in line with regulatory expectations such as those from the FDA.[10][11][12][13]

Troubleshooting Guides: Step-by-Step Protocols

Here, we provide detailed protocols for three common and effective sample preparation techniques to mitigate matrix effects in Demelverine bioanalysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a dedicated Phospholipid Removal strategy.

Solid-Phase Extraction (SPE) for Demelverine

SPE is a highly selective sample preparation technique that can effectively remove interfering matrix components.[14][15] For a basic compound like Demelverine, a mixed-mode cation exchange SPE sorbent is often the most effective choice, as it provides two mechanisms of retention (ion-exchange and reversed-phase), leading to a cleaner extract.[16]

Experimental Protocol: Mixed-Mode Cation Exchange SPE
  • Conditioning:

    • Add 1 mL of methanol to the SPE cartridge to wet the sorbent.

    • Add 1 mL of water to equilibrate the sorbent.

    • Rationale: This step activates the reversed-phase character of the sorbent and ensures reproducible interactions.

  • Loading:

    • Pre-treat the plasma/serum sample by diluting it 1:1 with 2% phosphoric acid.

    • Load the pre-treated sample onto the SPE cartridge.

    • Rationale: The acidic pH ensures that Demelverine (a basic compound) is positively charged, allowing it to bind to the cation exchange groups on the sorbent.

  • Washing:

    • Add 1 mL of 0.1 M acetate buffer (pH 4-5) to wash away polar interferences.

    • Add 1 mL of methanol to wash away non-polar interferences, such as phospholipids.

    • Rationale: The acidic wash removes neutral and acidic compounds while Demelverine is retained by ion exchange. The methanol wash removes lipids and other non-polar matrix components.

  • Elution:

    • Add 1 mL of 5% ammonium hydroxide in methanol to elute Demelverine.

    • Rationale: The basic elution solvent neutralizes the charge on Demelverine, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

    • Rationale: This step concentrates the analyte and ensures compatibility with the LC-MS/MS system.

SPE_Workflow cluster_0 SPE Protocol for Demelverine Condition 1. Conditioning (Methanol, Water) Load 2. Loading (Acidified Plasma Sample) Condition->Load Prepare sorbent Wash1 3a. Aqueous Wash (Acetate Buffer) Load->Wash1 Retain Demelverine Wash2 3b. Organic Wash (Methanol) Wash1->Wash2 Remove polar interferences Elute 4. Elution (5% NH4OH in Methanol) Wash2->Elute Remove non-polar interferences Reconstitute 5. Dry-down & Reconstitution Elute->Reconstitute Collect analyte Analysis LC-MS/MS Analysis Reconstitute->Analysis Inject into LC-MS/MS

Caption: Workflow for Mixed-Mode Cation Exchange SPE of Demelverine.

Liquid-Liquid Extraction (LLE) for Demelverine

LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase).[17][18] For a basic compound like Demelverine, adjusting the pH of the aqueous phase to a basic pH will neutralize it, making it more soluble in an organic solvent.

Experimental Protocol: Basic LLE
  • Sample Preparation:

    • To 200 µL of plasma/serum, add 50 µL of 1 M sodium carbonate solution to adjust the pH to >10.

    • Rationale: At a basic pH, Demelverine is in its neutral form, which increases its partitioning into an organic solvent.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE) to the sample.

    • Vortex for 2-5 minutes.

    • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

    • Rationale: MTBE is a good solvent for extracting basic drugs from a basified aqueous matrix.

  • Collection:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Rationale: The organic layer now contains the extracted Demelverine.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

LLE_Workflow cluster_1 LLE Protocol for Demelverine SamplePrep 1. Sample Preparation (Add Sodium Carbonate) Extraction 2. Extraction (Add MTBE, Vortex, Centrifuge) SamplePrep->Extraction Basify sample Collection 3. Collection (Transfer Organic Layer) Extraction->Collection Partition analyte into organic phase Reconstitution 4. Dry-down & Reconstitution Collection->Reconstitution Isolate analyte Reconstitute Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis Prepare for injection

Caption: Workflow for Liquid-Liquid Extraction (LLE) of Demelverine.

Phospholipid Removal (PLR)

Phospholipids are a major cause of ion suppression in bioanalysis and can also lead to column degradation and system contamination.[19][20] Specific phospholipid removal plates or cartridges can be used to selectively remove these interfering lipids.[21]

Experimental Protocol: Phospholipid Removal Plate
  • Protein Precipitation:

    • To 100 µL of plasma/serum, add 300 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Rationale: Acetonitrile is an effective protein precipitating agent.

  • Phospholipid Removal:

    • Load the entire mixture onto the phospholipid removal plate.

    • Apply a vacuum or positive pressure to pull the sample through the plate into a collection plate.

    • Rationale: The sorbent in the plate selectively retains phospholipids while allowing the analyte of interest to pass through.[8]

  • Evaporation and Reconstitution (if necessary):

    • The resulting filtrate is a clean extract that can often be directly injected into the LC-MS/MS system. If concentration is needed, the filtrate can be evaporated and reconstituted.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant and variable ion suppression for Demelverine in plasma samples, even with a stable isotope-labeled internal standard. What could be the cause?

A1: While a stable isotope-labeled internal standard (SIL-IS) can compensate for matrix effects, severe and variable ion suppression can still be problematic. The most likely culprits are high concentrations of co-eluting phospholipids. Even if your SIL-IS co-elutes perfectly, high concentrations of these matrix components can disproportionately suppress the ionization of both the analyte and the IS, leading to poor accuracy and precision.[22]

Troubleshooting Steps:

  • Perform a post-column infusion experiment: This will help you identify the regions in your chromatogram where ion suppression is most severe. You can then adjust your chromatography to move Demelverine's elution time away from these regions.[23]

  • Improve sample preparation: Protein precipitation alone is often insufficient for removing phospholipids.[8][19] Consider implementing a more rigorous sample preparation technique like SPE or LLE, as detailed in the protocols above. Dedicated phospholipid removal plates are also highly effective.[20][21]

Q2: My recovery for Demelverine is low and inconsistent when using a simple protein precipitation method. Why is this happening and what should I do?

A2: Low and inconsistent recovery after protein precipitation can be due to several factors:

  • Incomplete protein precipitation: This can lead to the analyte being trapped in the protein pellet.

  • Analyte adsorption: Demelverine, being lipophilic, might adsorb to the precipitated proteins or the walls of the sample tube.

  • Co-precipitation: The analyte may co-precipitate with endogenous components.[24]

Recommendations:

  • Optimize the precipitation solvent: Try different organic solvents (e.g., methanol) or a mixture of solvents.

  • Switch to a more effective sample preparation method: For a compound like Demelverine, SPE or LLE will likely provide higher and more consistent recoveries by more effectively separating it from the bulk of the matrix components.[16]

Q3: How do I choose the best internal standard (IS) for Demelverine analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Demelverine-d3 or Demelverine-d5). A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, meaning it will experience the same degree of matrix effects and extraction recovery, thus providing the most accurate correction.[25] If a SIL-IS is not available, a structural analog with similar physicochemical properties (pKa, logP) and chromatographic retention can be used, but this is a less ideal option.

Q4: What are some key considerations for developing the LC method for Demelverine to minimize matrix effects?

A4: Optimizing the chromatographic separation is a critical step in mitigating matrix effects.[7]

  • Column Chemistry: A C18 or C8 column is a good starting point for a lipophilic compound like Demelverine.

  • Mobile Phase: Using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) will ensure that Demelverine is protonated, leading to better peak shape on a reversed-phase column.

  • Gradient Elution: A well-optimized gradient can help to separate Demelverine from the early-eluting, highly polar matrix components and the late-eluting, highly non-polar components like phospholipids.

  • Divert Valve: Using a divert valve to send the initial, unretained portion of the eluent (which contains salts and other polar interferences) and the final portion of the gradient (which may contain strongly retained matrix components) to waste instead of the mass spectrometer can significantly reduce source contamination and matrix effects.[25]

Ion_Suppression cluster_2 Mechanism of Ion Suppression by Phospholipids Analyte Demelverine Droplet ESI Droplet Analyte->Droplet Phospholipid Phospholipids (High Concentration) Phospholipid->Droplet MS_Inlet MS Inlet Droplet->MS_Inlet Competition for ionization & surface access Signal Suppressed Signal MS_Inlet->Signal

Caption: Ion suppression mechanism in the ESI source.

Comparison of Sample Preparation Techniques
TechniqueSelectivityRecovery & ReproducibilityThroughputRecommendation for Demelverine
Protein Precipitation LowVariableHighNot recommended as a standalone method due to likely phospholipid interference.
Liquid-Liquid Extraction (LLE) ModerateGoodModerateGood option, especially with optimized pH and solvent selection.
Solid-Phase Extraction (SPE) HighExcellentModerateHighly Recommended. A mixed-mode cation exchange SPE will provide the cleanest extract.[16]
Phospholipid Removal (PLR) High (for phospholipids)ExcellentHighExcellent choice, especially when combined with protein precipitation.[20][21]

This technical support guide provides a comprehensive overview and practical strategies for mitigating matrix effects in the bioanalysis of Demelverine. By understanding the chemical properties of Demelverine and the nature of matrix effects, and by implementing robust sample preparation and chromatographic techniques, you can develop a reliable and accurate bioanalytical method. For further assistance, please consult the references below or contact our technical support team.

References

  • The Impact of Matrix Effects on Mass Spectrometry Results - ResolveMass Laboratories Inc. (n.d.).
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? - Batavia Biosciences. (2023, August 21).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (2022, April 15).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.).
  • SOLA Solid-Phase Extraction (SPE) cartridges and plates—Preventing sample failures for bioanalysis - Thermo Fisher Scientific. (n.d.).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.).
  • Technical Support Center: Addressing Matrix Effects in Bioanalytical Method Validation - Benchchem. (n.d.).
  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. (n.d.).
  • Technical Support Center: Addressing Ion Suppression in LC-MS/MS - Benchchem. (n.d.).
  • What is Solid Phase Extraction (SPE)? - Organomation. (n.d.).
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31).
  • Matrix Effects: Causes and Solutions in Analysis | Phenomenex. (n.d.).
  • An Introduction to Solid Phase Extraction (SPE) - Bio-Analysis Centre. (2017, January 10).
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch Materials, Inc. (2024, November 21).
  • Providing a Universal, One-step Alternative to Liquid-Liquid Extraction in Bioanalysis. (n.d.).
  • Solid Phase Extraction (SPE) Columns in Biological Sample Preparation - J&K Scientific. (n.d.).
  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses - Waters Corporation. (n.d.).
  • Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (2018, May 24).
  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
  • Demelverine | C17H21N | CID 65608 - PubChem - NIH. (n.d.).
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (n.d.).
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates - Waters Corporation. (n.d.).
  • Ion Suppression in LC–MS–MS — A Case Study - LC Troubleshooting Bible. (n.d.).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability - Federal Register. (2022, November 7).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. (2022, December 1).
  • Fully Automated 96-Well Liquid−Liquid Extraction for Analysis of Biological Samples by Liquid Chromatography with Tandem Mass Spectrometry | Analytical Chemistry - ACS Publications. (2000, December 21).
  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis - Biotech Spain. (n.d.).
  • COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. (n.d.).
  • SLE, SPE and LLE – How are Those Different? - Biotage. (2023, January 17).
  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples | LCGC International. (2022, April 15).
  • An Uncommon Fix for LC–MS Ion Suppression | LCGC International. (2021, April 5).
  • All You Need To Know About Phospholipid Removal (PLR) - Element Lab Solutions. (n.d.).
  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6).
  • Demelverine Hydrochloride | C17H22ClN | CID 12598088 - PubChem - NIH. (n.d.).
  • DEMELVERINE HYDROCHLORIDE - gsrs. (n.d.).
  • Demelverine - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • DEMELVERINE HYDROCHLORIDE - Inxight Drugs. (n.d.).

Sources

Technical Support Center: Demelverine API Forced Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Product: Demelverine (N-methyldiphenethylamine) Module: Stability & Stress Testing Document ID: DMV-STRESS-001 Status: Active[1]

Core Directive & Scope

This guide provides a technical framework for conducting forced degradation (stress testing) on Demelverine API. Unlike general guides, this document addresses the specific physicochemical properties of Demelverine—specifically its tertiary amine structure and aromatic hydrophobicity —which dictate its degradation profile.

Primary Objective: To generate 5–20% degradation (target range) to validate the specificity of your stability-indicating analytical method (usually HPLC/UPLC).

Experimental Protocol & Conditions

The following protocol is designed to target the specific functional vulnerabilities of Demelverine.

Standard Stress Conditions Table
Stress TypeReagent/ConditionDurationTarget OutcomeNotes for Demelverine
Acidic Hydrolysis 0.1 N - 1.0 N HCl1–7 Days< 5% DegradationResistant. Demelverine lacks labile esters/amides.[1] High acid mostly forms the stable HCl salt.
Basic Hydrolysis 0.1 N - 1.0 N NaOH1–7 Days< 5% DegradationResistant. Expect minimal degradation.[1] Watch for precipitation of the free base.
Oxidation 3% - 30%

1–24 Hours10–20% Degradation High Vulnerability. The tertiary nitrogen is highly prone to N-oxidation.[1]
Thermal 60°C - 80°C (Solid/Soln)7 Days5–10% DegradationAssess sublimation or melt if testing solid state (MP is low: ~180°C for HCl salt).[1]
Photolysis UV + Visible (ICH Q1B)1.2M Lux[1][2]·hrVariableAromatic rings absorb UV. Monitor for radical-induced polymerization.[1]
Workflow Visualization

Demelverine_Workflow Start Start: Demelverine API Solubility Solubility Check (MeOH/H2O) Start->Solubility Stress Apply Stress (Acid/Base/Ox/Light) Solubility->Stress Quench Neutralization/Quenching (Critical for Amine N-Oxides) Stress->Quench Dilute Dilute to Analytical Conc. (Mobile Phase) Quench->Dilute Analyze HPLC/UPLC Analysis (PDA + MS) Dilute->Analyze Analyze->Stress <5% Deg? Increase Stress Analyze->Stress >20% Deg? Decrease Stress Report Mass Balance & Peak Purity Check Analyze->Report

Caption: Operational workflow for Demelverine stress testing with feedback loops for degradation optimization.

Troubleshooting & FAQs

Category A: Oxidative Stress (The Critical Pathway)

Q: I am observing rapid degradation in peroxide (


), but the mass balance is poor (< 90%). Where is the missing mass? 
  • Diagnosis: Demelverine is a tertiary amine.[3] Upon oxidation, it rapidly forms Demelverine N-oxide .[1]

  • The Issue: N-oxides are significantly more polar than the parent amine.[1]

    • Elution: The N-oxide may be eluting in the void volume (t0) if your gradient starts with high organic content.

    • Response Factor: The UV absorption coefficient of the N-oxide may differ from the parent, skewing mass balance calculations.

  • Corrective Action:

    • Modify Gradient: Start your HPLC gradient at 5-10% organic (e.g., Acetonitrile) to retain polar N-oxides.[1]

    • Check Wavelength: Ensure you are extracting at a wavelength where the N-O bond formation doesn't drastically alter the chromophore (usually 210–220 nm is safe for the phenyl rings, but verify with a PDA scan).

Q: My oxidative degradant peak splits or changes shape during analysis.

  • Diagnosis: Thermal instability of the N-oxide.[1]

  • The Issue: Tertiary amine N-oxides can undergo Cope elimination or thermal reversion (de-oxygenation) in the injector port or column oven if temperatures are too high (>50°C).[1]

  • Corrective Action: Lower the column temperature to 25°C–30°C for oxidative samples.

Category B: Hydrolytic Resistance (Acid/Base)[1]

Q: I treated Demelverine with 1N HCl and 1N NaOH for 7 days at 60°C, but I see 0% degradation. Is my experiment invalid?

  • Diagnosis: No, this confirms the chemical stability of the molecule.

  • The Science: Demelverine (

    
    -methyldiphenethylamine) consists of C-N and C-C bonds.[1] It lacks hydrolyzable functional groups like esters, amides, or carbamates . Therefore, it should not degrade significantly under hydrolytic conditions.
    
  • Corrective Action:

    • Do not force degradation by using extreme conditions (e.g., 10N acid/boiling), as this creates "unrealistic" degradants (secondary degradation) that will never appear in a real stability study.

    • Report the molecule as "Hydrolytically Stable" and move on. This is a valid result.

Category C: Photostability & Solubility

Q: When I expose the liquid sample to UV light, a precipitate forms, and I see low recovery.

  • Diagnosis: Solubility limit breach.

  • The Issue: Demelverine (free base) is lipophilic. If you are stressing a salt form (Demelverine HCl) in a buffer, the pH might drift, or the degradation products might be less soluble than the parent, causing them to crash out.

  • Corrective Action:

    • Perform photostability studies in a mixture of Water:Methanol (50:50) or Water:Acetonitrile to maintain solubility of both the parent and potential lipophilic radical degradants.

    • Ensure the sample container is Quartz (transparent to UV) and not standard borosilicate glass if you are targeting quantitative UV limits.

Degradation Pathway Visualization

Understanding the chemistry is vital for identifying peaks in your chromatogram.

Demelverine_Pathway cluster_legend Mechanism Key Parent Demelverine (Tertiary Amine) OxStress Oxidative Stress (H2O2 / Peroxides) Parent->OxStress NOxide Demelverine N-Oxide (Major Degradant) OxStress->NOxide N-Oxidation (Fast) Dealkyl Oxidative Dealkylation (Minor Degradants) OxStress->Dealkyl C-N Bond Cleavage (Slower) Aldehydes Benzaldehyde / Phenylacetaldehyde Dealkyl->Aldehydes key1 Tertiary amines are highly susceptible to N-Oxide formation.

Caption: Primary degradation pathway for Demelverine under oxidative stress, highlighting N-Oxide formation.

Analytical Considerations (HPLC Method)

To successfully separate Demelverine from its degradants, ensure your method adheres to these parameters:

  • Column Selection: C18 or Phenyl-Hexyl (for aromatic selectivity).[1]

  • Mobile Phase pH:

    • Option A (High pH): Use a hybrid column (e.g., XBridge BEH) at pH 9-10.[1] This keeps Demelverine in free-base form, improving peak shape and retention.[1]

    • Option B (Low pH): Use standard C18 at pH 2.5–3.0 (Phosphate/Formate). Warning: Tertiary amines tail significantly at low pH due to silanol interactions. Add Triethylamine (TEA) as a silanol blocker if tailing factor > 1.5.

  • Detection: PDA (Photo Diode Array) is mandatory to check Peak Purity . Ensure the main Demelverine peak is spectrally pure and not co-eluting with a degradation product.

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[4][5][6][7]

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[4][5][6][7]

  • PubChem : Demelverine Compound Summary. National Library of Medicine. (Used for structural verification and functional group analysis).

  • Bane, T. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. (General methodology for amine stress testing).

Sources

Improving peak resolution in the chromatography of Demelverine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Chromatography. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the chromatographic separation of Demelverine.

Demelverine (N-methyl-N-(2-phenylethyl)-benzeneethanamine) is a basic, nitrogen-containing antispasmodic agent. Due to its amine functionality, it is highly susceptible to secondary interactions with stationary phases, which frequently results in peak tailing, band broadening, and compromised resolution. This guide provides field-proven, mechanistically grounded solutions to optimize your analytical workflows.

I. Troubleshooting Guide: Peak Resolution & Peak Shape

Q1: Why does Demelverine exhibit severe peak tailing on standard C18 columns, and how does this degrade resolution? A: The causality of peak tailing here lies in the dual-retention mechanism. Demelverine is a basic amine. At a neutral or mid-range pH (pH 4.0–7.0), residual silanol groups (Si-OH) on the silica backbone of the stationary phase become ionized (Si-O⁻). Simultaneously, the amine group on Demelverine is protonated. This creates a strong, secondary ion-exchange interaction alongside the primary hydrophobic partitioning. Because ion-exchange kinetics are slower than hydrophobic partitioning, the analyte desorbs unevenly, causing a "tail" that bleeds into adjacent peaks and destroys resolution. Solution: You must suppress silanol ionization. Lower the mobile phase pH to 3.5 using a phosphate buffer[1]. At this pH, silanols are fully protonated (neutral), forcing Demelverine to interact solely via predictable hydrophobic partitioning.

Q2: My Demelverine peak is symmetrical, but it co-elutes with matrix impurities. How can I improve thermodynamic selectivity? A: If the peak is symmetrical (Tailing Factor < 1.5) but resolution (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) is less than 2.0, the issue is thermodynamic, not kinetic. Isocratic conditions using a high organic modifier (e.g., 70% Acetonitrile) often lack the selectivity required for complex matrices[1].
Solution: Alter the chemical nature of the organic modifier. Switching from Acetonitrile (a dipole-dipole interactor) to Methanol (a hydrogen-bond donor/acceptor) will fundamentally change the selectivity factor (

). If co-elution persists, transition from an isocratic method to a shallow gradient (e.g., 10% to 90% organic over 15 minutes) to separate compounds based on their distinct hydrophobicities.

Q3: How do I resolve Demelverine in highly complex, multicomponent pharmaceutical formulations containing both ionic and non-ionic compounds? A: Standard reversed-phase chromatography often lacks the dynamic range to resolve mixtures containing vastly different polarities (e.g., combining Demelverine with theophylline or phenobarbital). Solution: Implement Ion-Pairing High-Performance Liquid Chromatography (IP-HPLC). By introducing an alkylsulfonate (such as sodium octanesulfonate) into the mobile phase, the negatively charged sulfonate pairs with the positively charged Demelverine to form a neutral, highly lipophilic complex. This drastically increases Demelverine's retention time, shifting it away from early-eluting polar interferences and improving overall resolution[2].

II. Mechanistic Workflows & Visualizations

Troubleshooting Start Poor Peak Resolution Observed CheckShape Analyze Peak Shape Start->CheckShape Tailing Asymmetric / Tailing (As > 1.5) CheckShape->Tailing Symmetric Symmetric but Co-eluting (Rs < 2.0) CheckShape->Symmetric Silanol Secondary Silanol Interactions: Lower pH to 3.5 or Add TEA Tailing->Silanol Basic Amine Selectivity Thermodynamic Issue: Adjust % Organic or Temp Symmetric->Selectivity Isocratic IonPair Matrix Interference: Use Alkylsulfonate Ion-Pairing Symmetric->IonPair Complex Matrix

Decision tree for resolving Demelverine chromatographic peak resolution issues.

Mechanism cluster_0 High pH (>4.0) / Uncapped Silica cluster_1 Low pH (3.5) / End-capped C18 Demelverine Demelverine (Protonated Amine) Silanol Ionized Silanols (Si-O⁻) Demelverine->Silanol Neutral Neutral Silanols (Si-OH) Demelverine->Neutral Interaction1 Strong Ion-Exchange Binding Silanol->Interaction1 Result1 Peak Tailing & Poor Resolution Interaction1->Result1 Interaction2 Pure Hydrophobic Partitioning Neutral->Interaction2 Result2 Sharp Peaks & High Resolution Interaction2->Result2

Mechanistic pathway of Demelverine interaction with silica stationary phases.

III. Quantitative Data & Parameters

Table 1: Proposed Chromatographic Starting Conditions for Demelverine These parameters provide a thermodynamically stable baseline for method development[1].

ParameterOptimized ConditionMechanistic Rationale
Column Symmetry C18 (4.6 x 150 mm, 5 µm)End-capped silica minimizes secondary interactions.
Mobile Phase Phosphate Buffer (pH 3.5) : ACN (30:70 v/v)pH 3.5 suppresses silanol ionization; ACN provides low viscosity and high elution strength.
Flow Rate 0.6 mL/minOptimizes the Van Deemter curve for 5 µm particles, maximizing theoretical plates (N).
Detection UV at 220 nmCaptures the

transition of the benzene ring in Demelverine.
Column Temp Ambient (or strictly controlled at 30°C)Temperature control stabilizes partitioning coefficients, ensuring retention time reproducibility.

Table 2: Troubleshooting Matrix for Peak Resolution

SymptomPrimary CauseCorrective Action
Fronting Peak Column overloading or channeling.Reduce injection volume (e.g., from 20 µL to 10 µL) or sample concentration[1].
Tailing Peak Ion-exchange with residual silanols.Verify buffer pH is exactly 3.5. Add 0.1% Triethylamine (TEA) as a silanol blocker[3].
Drifting Retention Time Inadequate buffering capacity.Ensure phosphate buffer concentration is at least 10 mM to resist sample matrix pH shifts[3].

IV. Experimental Protocols

Protocol A: Standard Isocratic HPLC-UV Method (Self-Validating System)

This protocol is designed to eliminate kinetic tailing and establish a robust, reproducible baseline[1].

Step 1: Preparation of the Aqueous Phase (Phosphate Buffer, pH 3.5)

  • Weigh 7.0 g of Potassium Dihydrogen Phosphate (

    
    ) and dissolve in 900 mL of HPLC-grade water. Causality: Phosphate is chosen because its 
    
    
    
    (2.15) and
    
    
    (7.20) bracket the target pH, providing excellent buffering capacity against basic sample matrices.
  • Adjust the pH to exactly 3.5 using dilute orthophosphoric acid.

  • Dilute to a final volume of 1000 mL with HPLC-grade water.

Step 2: Mobile Phase Compounding

  • Mix 300 mL of the prepared Phosphate Buffer with 700 mL of HPLC-grade Acetonitrile.

  • Degas the solution in an ultrasonic bath for 5 minutes, then filter through a 0.45 µm PTFE membrane. Causality: Degassing prevents micro-bubble formation in the pump heads, which causes baseline noise and pressure fluctuations.

Step 3: Standard Preparation & System Suitability (Self-Validation)

  • Accurately weigh 10 mg of Demelverine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase (Stock: 1000 µg/mL).

  • Dilute to a working concentration of 30 µg/mL[1].

  • Validation Check: Inject the working standard 5 times. The system is only validated for use if it meets the following criteria:

    • Relative Standard Deviation (RSD) of peak area

      
       2.0%.
      
    • Tailing Factor (

      
      ) 
      
      
      
      1.5.
    • Theoretical Plates (

      
      ) 
      
      
      
      2000.
Protocol B: Ion-Pairing Modification for Complex Matrices

Use this protocol when Demelverine co-elutes with early polar interferences in multicomponent systems[2].

Step 1: Ion-Pair Reagent Addition

  • Prepare the Phosphate Buffer (pH 3.5) as described in Protocol A.

  • Add 5.0 mM of Sodium Octanesulfonate to the aqueous buffer. Causality: The hydrophobic tail of the octanesulfonate embeds into the C18 stationary phase, while its anionic head interacts with the protonated Demelverine, creating a dynamic pseudo-stationary phase that drastically increases retention.

  • Equilibrate the C18 column with the ion-pair mobile phase for at least 20 column volumes. Note: Ion-pair reagents take significantly longer to equilibrate than standard buffers due to their strong adsorption to the silica.

V. References

  • PubMed (National Library of Medicine) - [Ion pair-HPLC of a pharmaceutical multicomponent system]. Available at: [Link][2]

  • Journal of Agricultural and Food Chemistry (ACS Publications) - Application of Magnetic Core–Shell Imprinted Nanoconjugates for the Analysis of Hordenine in Human Plasma. Available at:[Link][4]

  • ResearchGate - Harnessing the role of analytical techniques in analysis of adulterants in dietary supplements. Available at:[Link][3]

Sources

Technical Support Center: Demelverine Hydrochloride Solubility & Formulation Guide

[1]

Current Status: Operational Topic: Troubleshooting In Vitro Solubility & Stability for Demelverine Hydrochloride Audience: Senior Researchers, Assay Development Scientists Last Updated: March 4, 2026[1]

Executive Summary & Chemical Profile

Demelverine Hydrochloride is the salt form of a lipophilic secondary amine (LogP ~4.2 for the free base).[1] While the hydrochloride salt confers initial water solubility, this compound presents a classic "solubility paradox" in physiological buffers: it dissolves readily in pure water or DMSO but frequently precipitates (crashes out) upon dilution into neutral pH culture media.[1]

This guide addresses the physicochemical causality of these failures and provides validated protocols to ensure consistent delivery of the active moiety to your target.[1]

Quick Reference Data
PropertyValueImplication for In Vitro Assays
Molecular Weight 275.82 g/mol Use this for Molar calculations (do not use free base MW).[1]
LogP (Free Base) ~4.2 [1]Highly lipophilic.[1] Prone to non-specific binding (plasticware).[1]
pKa (Amine) ~9.0 - 9.5 (Est.)[1]At pH 7.4, equilibrium shifts slightly toward the insoluble free base.[1]
Solubility (Water) Soluble (>10 mM)Good for initial dissolution, but unstable in buffers.[1]
Solubility (DMSO) High (>100 mM)Recommended for stable stock solutions.[1]
Stability HygroscopicStore desiccated; protect from light.[1]

Critical Workflow: Stock Solution Preparation

The "Golden Rule" of Solvents

Do not attempt to make high-concentration stock solutions (>10 mM) directly in Phosphate Buffered Saline (PBS) or Cell Culture Media.[1] The high ionic strength and buffering capacity will force the equilibrium toward the free base, causing micro-precipitation that is often invisible to the naked eye but devastating to assay reproducibility.

Protocol: Preparation of 10 mM Master Stock
  • Weighing: Weigh Demelverine HCl powder into a glass vial (avoid plastic due to lipophilicity).

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) .

    • Why DMSO? It disrupts water structuring and maintains the compound in a solvated state independent of pH.[1]

  • Vortexing: Vortex vigorously for 30 seconds.

  • Inspection: Ensure the solution is perfectly clear. If particulates persist, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles.

The "Crash-Out" Phenomenon: Dilution Strategies

Why Precipitation Occurs in Media

When you spike a DMSO stock of Demelverine HCl into media (pH 7.4), two opposing forces collide:[1]

  • The pH Shift: The buffer forces the protonated amine (soluble) to deprotonate into the free base (insoluble).[1]

  • The Solvent Shock: The rapid dilution of DMSO reduces the solvent's solubilizing power.[1]

If the local concentration of the free base exceeds its intrinsic solubility (which is nanomolar due to LogP 4.2), it nucleates and precipitates.[1]

Visualizing the Solubility Decision Matrix

SolubilityWorkflowStartStart: Demelverine HCl SolidStockPrepare Stock in DMSO(10 - 100 mM)Start->StockDirectDirect Addition to Media(Risk: Precipitation)Stock->DirectAvoid if >10 µMStepwiseIntermediate Dilution Step(Recommended)Stock->StepwiseDilute 1:10 inPBS/Solvent MixMediaFinal Assay Media(pH 7.4)Direct->MediaHigh Failure RateStepwise->MediaFinal Spike

Figure 1: Decision matrix for solubilizing lipophilic salts. Direct addition often fails at high concentrations; stepwise dilution mitigates solvent shock.[1]

Protocol: The "Intermediate Step" Dilution

To achieve a final concentration of 10 µM in the assay well without precipitation:

  • Start: 10 mM DMSO Stock.

  • Intermediate: Dilute 1:100 into pure water or PBS to create a 100 µM working solution.

    • Note: At 100 µM, the compound is dilute enough to remain soluble in water/PBS temporarily.[1]

    • Critical: Use this working solution immediately (within 30 mins).

  • Final: Add 10 µL of the 100 µM working solution to 90 µL of cell culture media.

    • Final Conc: 10 µM.

    • Final DMSO: 0.1% (Safe for most cells).[1]

Troubleshooting & FAQs

Q1: My dose-response curve is flat or erratic. Why?

Diagnosis: This is a hallmark of Non-Specific Binding (NSB) or precipitation.[1]

  • Mechanism: Demelverine's high lipophilicity (LogP ~4.[1]2) drives it to bind to polystyrene plates and pipette tips.[1]

  • Solution:

    • Add 0.05% Tween-80 or 0.1% BSA to your assay buffer.[1] These surfactants/carriers sequester the lipophilic molecule, keeping it in solution and preventing it from sticking to the plastic [2].

    • Switch to Low-Binding plates (polypropylene) for intermediate steps.[1]

Q2: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caveats.

  • Pros: Ethanol is less cytotoxic to certain primary cell lines than DMSO.[1]

  • Cons: Ethanol evaporates much faster.[1] If you use ethanol stocks in open wells or during long dispensing steps, the concentration will change, leading to data artifacts [3].

  • Recommendation: Use DMSO unless your specific cell line shows sensitivity >0.1% DMSO.[1]

Q3: The solution turns cloudy when I add it to DMEM. Is it contaminated?

Answer: Unlikely.[1] It is almost certainly chemical precipitation.[1]

  • Test: Acidify a small aliquot with 1N HCl. If it clears up, it was the free base precipitating (acid forces it back to the soluble salt form).[1]

  • Fix: Lower your working concentration or use the "Intermediate Step" protocol described above.

Advanced Stability & Storage

Hygroscopicity Warning

Hydrochloride salts are prone to absorbing atmospheric moisture.[1][2]

  • Symptom: The powder clumps or looks "wet."[1]

  • Impact: Your weighing will be inaccurate (you are weighing water + drug), leading to lower-than-calculated molar concentrations.[1]

  • Protocol: Always equilibrate the vial to room temperature before opening to prevent condensation. Store with desiccant silica gel.[1]

Light Sensitivity

While Demelverine is relatively stable, similar phenethylamine derivatives can degrade under intense UV light.[1]

  • Best Practice: Wrap stock vials in aluminum foil or use amber glass.

References

  • PubChem. (2025).[1][3] Demelverine Hydrochloride | C17H22ClN.[1][3][4] National Library of Medicine.[1] [Link][1][5]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard reference for LogP and NSB issues).

  • Timm, M., et al. (2013).[1] Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. BMC Research Notes. [Link]

Technical Support Center: Demelverine Bioanalytical Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Refinement of Extraction Protocols for Demelverine (Plasma) Role: Senior Application Scientist Status: Active | System: LC-MS/MS & Sample Prep

Core Directive & Scope

Welcome to the Demelverine Technical Support Hub. This guide addresses the specific challenges of extracting Demelverine (


), a highly lipophilic tertiary amine, from human plasma.

While standard literature (e.g., Wan et al., 2017) utilizes Liquid-Liquid Extraction (LLE), this guide focuses on refinement —optimizing for throughput, recovery, and matrix removal. We move beyond basic recipes to explain the physicochemical logic driving these protocols.

Pre-Analytical & Stability (Module A)

Q: My Demelverine recovery drops significantly after sample storage. Is the molecule unstable?

A: Demelverine itself is relatively stable, but it is highly lipophilic (LogP ~4.2). The "loss" is often due to non-specific binding (NSB) rather than chemical degradation.

  • The Mechanism: Lipophilic basic drugs adsorb to the walls of polypropylene containers, especially at neutral or basic pH where they are uncharged.

  • The Fix:

    • Add Additives: Ensure plasma collection tubes contain an anticoagulant (EDTA preferred over Heparin to reduce MS interference).

    • Temperature: Keep samples frozen (-80°C). Thaw in an ice bath, not warm water.

    • Container Choice: Use low-binding tubes or silanized glass for stock solutions.

    • Acidification: If analyzing free base, a slight acidification (0.1% Formic Acid) of the plasma aliquot immediately upon thawing can keep the drug ionized and in solution, preventing adsorption to the vial walls before extraction.

Extraction Method Selection (Module B)

Q: Should I use Protein Precipitation (PP), LLE, or SPE?

A: For Demelverine, avoid Protein Precipitation if you require high sensitivity (<1 ng/mL). The high lipophilicity means Demelverine co-elutes with plasma phospholipids, causing severe ion suppression in LC-MS/MS.

Use the decision matrix below to select your protocol:

MethodSelection Start Start: Define Sensitivity Needs SensCheck LLOQ Requirement? Start->SensCheck HighSens High Sensitivity (< 1 ng/mL) SensCheck->HighSens Trace Analysis MedSens Moderate Sensitivity (> 5 ng/mL) SensCheck->MedSens PK Screening Throughput Throughput Needs? HighSens->Throughput LLE_Path Liquid-Liquid Extraction (LLE) (Cost-effective, Good Clean-up) MedSens->LLE_Path Result1 Protocol A: Classic LLE LLE_Path->Result1 Use Protocol A (Ether/Cyclohexane) SPE_Path Solid Phase Extraction (SPE) (Best Clean-up, Automatable) Result2 Protocol B: Refined SPE SPE_Path->Result2 Use Protocol B (MCX Mixed-Mode) Manual Manual / Low Vol Throughput->Manual Auto High Throughput / Automation Throughput->Auto Manual->LLE_Path Auto->SPE_Path

Figure 1: Decision tree for selecting the optimal extraction strategy based on sensitivity and throughput requirements.

Detailed Protocols (Module C)

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Based on principles from Wan et al. (2017), but refined for safety.

  • Logic: Demelverine is a base (pKa est. ~9.0-9.5). To extract it into an organic solvent, you must suppress ionization by raising the pH to >10.

  • Refinement: Replace Diethyl Ether (highly volatile/flammable) with MTBE (Methyl tert-butyl ether) for better handling and cleaner phase separation.

Step-by-Step:

  • Aliquot: 200 µL Human Plasma into a glass tube.

  • IS Addition: Add 20 µL Internal Standard (Deuterated Demelverine or Diphenhydramine).

  • Alkalinization (Critical): Add 50 µL 0.1 M NaOH .

    • Why? Ensures pH > 10. The drug becomes neutral (uncharged) and partitions into the organic layer.

  • Extraction: Add 1.5 mL MTBE:Cyclohexane (1:1) .

    • Why? The cyclohexane reduces the polarity of MTBE, minimizing the extraction of polar plasma interferences.

  • Agitation: Vortex 3 min; Centrifuge 5 min at 4,000 rpm.

  • Transfer: Flash freeze the aqueous (bottom) layer in dry ice/methanol bath. Pour off the organic (top) layer into a clean tube.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: 100 µL Mobile Phase (e.g., 80% ACN / 20% Ammonium Acetate).

Protocol B: Refined Mixed-Mode SPE (The "Gold Standard")

Recommended for regulated bioanalysis (GLP) to eliminate matrix effects.

  • Logic: Use Mixed-Mode Cation Exchange (MCX) . This utilizes two retention mechanisms:

    • Reverse Phase: Retains the lipophilic backbone.

    • Ion Exchange: Retains the positive charge of the amine.

  • Mechanism: This allows you to wash away everything else (neutral lipids, acidic proteins) before eluting the drug.

SPE_Workflow cluster_chemistry Chemical State of Demelverine Step1 1. Load (Acidified Plasma) Step2 2. Wash 1 (Acidic/Aqueous) Step1->Step2 Retains Drug (Ionic + Hydrophobic) State1 Ionized (BH+) Step1->State1 Step3 3. Wash 2 (Organic/Neutral) Step2->Step3 Removes Proteins & Salts Step4 4. Elute (Basic/Organic) Step3->Step4 Removes Neutral Lipids State2 Neutral (B) Step4->State2

Figure 2: MCX Solid Phase Extraction workflow. Note the chemical state transition required for elution.

Step-by-Step:

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Mix 200 µL Plasma + 200 µL 2% Phosphoric Acid . Load onto MCX cartridge.

    • Why Acid? Ensures Demelverine is positively charged (protonated) to bind to the cation exchange sorbent.

  • Wash 1: 1 mL 2% Formic Acid. (Removes proteins/salts).

  • Wash 2: 1 mL Methanol. (Removes neutral lipids/phospholipids).

    • Note: Demelverine stays bound because it is still charged (ionic interaction is strong).

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol .

    • Why Base? Neutralizes the drug (removes charge), breaking the ionic bond and releasing it into the solvent.

Troubleshooting & FAQs (Module D)

Q: I see "Ghost Peaks" or Carryover in blank samples.

A: Demelverine is "sticky."

  • Root Cause: Adsorption to the injector needle or rotor seal.

  • Solution: Use a needle wash with high organic strength and low pH.

    • Recommended Wash: Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid.

Q: My recovery is inconsistent (High %CV).

A: Check your pH during extraction.

  • LLE Diagnosis: If your NaOH is old (carbonated), the pH might not reach >10. If pH is ~8.5, the drug is partially ionized and stays in the water layer. Always prepare fresh NaOH.

  • SPE Diagnosis: Ensure the loading step is acidic. If plasma is neutral, the ionic binding to MCX won't happen efficiently.

Data Summary: Method Comparison
FeatureProtocol A (LLE - Refined)Protocol B (SPE - MCX)
Recovery ~75-85%> 90%
Matrix Effect Moderate (Lipids may remain)Low (Phospholipids removed)
Throughput Low (Manual steps)High (96-well plate compatible)
Cost LowHigh
Solvent Risk Medium (MTBE)Low (Methanol/Water)

References

  • Wan, P., et al. (2017). "HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study." Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[1]

  • U.S. Food and Drug Administration (FDA). (2018).[2] "Bioanalytical Method Validation: Guidance for Industry." Center for Drug Evaluation and Research.[2]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 65608, Demelverine." PubChem.

Sources

Optimization of mass spectrometry parameters for Demelverine-d10.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of mass spectrometry parameters for Demelverine-d10. Content type: Technical Support Center (FAQ/Troubleshooting). Audience: Bioanalytical Scientists.[1]

Senior Application Scientist Desk Welcome to the advanced technical support center for Demelverine bioanalysis. This guide addresses the specific challenges of optimizing Demelverine-d10 (Internal Standard) for LC-MS/MS quantification in biological matrices. Unlike generic protocols, we focus here on the mechanistic "why" behind parameter selection to ensure your method meets FDA/EMA validation criteria.

Quick Reference: Physicochemical Profile
ParameterDemelverine (Analyte)Demelverine-d10 (IS)
CAS Registry 13977-33-8N/A (Custom Synthesis)
IUPAC Name N-methyl-2-phenyl-N-(2-phenylethyl)ethanamined10-labeled analog
Molecular Formula C₁₇H₂₁NC₁₇H₁₁D₁₀N
Monoisotopic Mass 239.17 Da249.23 Da (Approx)
Polarity Positive (Tertiary Amine)Positive
LogP ~4.2 (Hydrophobic)~4.2
Module 1: Pre-Run Tuning & Transition Selection
Q: I am seeing poor sensitivity for Demelverine-d10. How should I select the optimal precursor ion?

A: Demelverine is a tertiary amine, making it a prime candidate for Positive Electrospray Ionization (ESI+) .

  • The Mechanism: The nitrogen atom's lone pair readily accepts a proton (

    
    ) in the acidic mobile phase (typically containing 0.1% Formic Acid).
    
  • Protocol:

    • Perform a Q1 scan (MS1) infusing the pure standard (100 ng/mL) at 10 µL/min.

    • Look for the protonated molecular ion

      
      .
      
    • Target Mass:

      • Demelverine: m/z 240.2

      • Demelverine-d10: m/z 250.2 (Assuming d5-labeling on both phenyl rings).

    • Critical Check: Verify the Certificate of Analysis (CoA) for your specific d10 standard. If the deuteration is on the ethyl chains rather than the rings, the fragmentation pattern will shift differently.

Q: Which Product Ions (MRM transitions) provide the best specificity?

A: For phenethylamine derivatives like Demelverine, fragmentation is dominated by the stability of the benzyl/tropylium cation.

Recommended Transitions (Verify with Product Scan):

CompoundPrecursor (Q1)Product (Q3)TypeCollision Energy (CE)
Demelverine 240.291.1 Quantifier (Tropylium)25–35 eV
105.1Qualifier (Phenethyl)20–30 eV
Demelverine-d10 250.296.1 Quantifier (d5-Tropylium)25–35 eV
110.1Qualifier (d5-Phenethyl)20–30 eV
  • Technical Insight: The transition to m/z 91 (or 96 for d10) is high-intensity but can be non-specific if other alkyl-benzenes are present in the matrix. Always monitor a second transition (e.g., loss of the phenethyl group, m/z 135 for native) to confirm peak purity.

Module 2: Source & Compound Parameter Optimization
Q: My signal is unstable. How do I optimize the Declustering Potential (DP) and Collision Energy (CE)?

A: Signal instability often stems from suboptimal declustering or excessive fragmentation energy.

Step-by-Step Optimization Workflow:

  • Declustering Potential (DP):

    • Goal: Prevent in-source clustering without breaking the labile N-C bonds prematurely.

    • Ramp: 40V to 120V in 5V increments.

    • Selection: Choose the voltage where the intensity plateaus. For Demelverine, this is typically 60–80 V .

  • Collision Energy (CE):

    • Goal: Maximize the yield of the product ion (m/z 96 for d10).

    • Ramp: 10 eV to 50 eV.

    • Selection: Plot Intensity vs. CE. A "bell curve" will form. Pick the apex.

    • Note: The d10 isotope may require slightly higher CE (+1-2 eV) than the native compound due to the stronger C-D bonds (Kinetic Isotope Effect), though this is often negligible in practice.

Q: What source temperature and gas flow settings should I use?

A: Demelverine is hydrophobic (LogP ~4.2). It requires high desolvation temperatures to ensure efficient ionization from the droplet surface.

  • Source Temperature (TEM): 500°C – 550°C. (High heat aids the evaporation of the organic solvent).

  • Ion Spray Voltage (ISV): 4500 – 5500 V.

  • Curtain Gas (CUR): 25–35 psi (Protects the orifice from non-volatile salts).

Module 3: Troubleshooting & Validation Logic
Q: I see a signal for Demelverine in my "IS Only" blank samples. Is this carryover or cross-talk?

A: This is a critical validation failure point. It can be caused by two distinct issues:

  • Isotopic Impurity (Cross-talk):

    • Diagnosis: The d10 standard contains traces of d0 (native) material.

    • Test: Inject a high concentration of IS (only) and monitor the native transition (240.2 -> 91.1).

    • Fix: If the signal > 20% of the LLOQ of the analyte, you must lower the IS concentration or purchase a higher purity standard.

  • Deuterium Scrambling/Loss:

    • Diagnosis: Under high Collision Energy, deuterium atoms on the alkyl chain (if applicable) can exchange with H, shifting the mass.

    • Fix: Ensure your d10 label is on the aromatic rings, which are metabolically and chemically stable.

Q: The retention time of Demelverine-d10 is slightly different from the analyte. Is this a problem?

A: A slight shift is expected. Deuterium is slightly more hydrophilic than Hydrogen.

  • Observation: The d10 peak typically elutes 0.05 – 0.1 min earlier than the native peak on Reverse Phase (C18) columns.

  • Action: This is acceptable provided the shift is consistent. Ensure your integration window is wide enough to capture both.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing the MS parameters, ensuring a "Self-Validating" workflow.

MS_Optimization Start Start: Demelverine-d10 Optimization Tuning 1. Infusion & Tuning (Find Precursor m/z 250.2) Start->Tuning Frag_Scan 2. Product Ion Scan (Identify m/z 96, 110) Tuning->Frag_Scan Param_Opt 3. Ramp Parameters (DP, CE, CXP) Frag_Scan->Param_Opt Check_Sens Sensitivity Adequate? Param_Opt->Check_Sens Source_Opt Optimize Source Temp/Gas (Increase Temp >500°C) Check_Sens->Source_Opt No Cross_Talk 4. Cross-Talk Check (Monitor 240.2 in IS sample) Check_Sens->Cross_Talk Yes Source_Opt->Param_Opt Retest Pass_Fail Interference > 20% LLOQ? Cross_Talk->Pass_Fail Dilute Action: Dilute IS Working Soln Pass_Fail->Dilute Yes Finalize Finalize Method Parameters Pass_Fail->Finalize No Dilute->Cross_Talk Retest

Caption: Decision tree for MS/MS parameter optimization, prioritizing sensitivity checks and isotopic purity verification.

Summary of Optimized Conditions
ParameterSettingRationale
Ionization ESI PositiveBasic amine center protonates easily.
Column C18 or Phenyl-HexylHydrophobic retention (LogP 4.2).
Mobile Phase A Water + 2mM Amm. Formate + 0.1% Formic AcidBuffer stabilizes pH for consistent ionization.
Mobile Phase B Acetonitrile / Methanol (50:50)MeOH improves solvation; ACN reduces backpressure.
Precursor (d10) m/z 250.2

of d10 analog.
Quantifier (d10) m/z 96.1Stable d5-Tropylium ion (High Sensitivity).
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65608, Demelverine. Retrieved from [Link]

  • Sarkar, A. et al. (2012). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma. Journal of Pharmaceutical Analysis. (Used as structural analog reference for source parameters). Retrieved from [Link]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. (Basis for Cross-talk/LLOQ validation logic). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Deuterated Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are widely considered the "gold standard" for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. Because they share near-identical physicochemical properties with the target analyte, they are designed to compensate for variability in sample extraction recovery, chromatographic variance, and matrix-induced ion suppression[1]. However, the assumption of "perfect identicality" is flawed.

This support center provides mechanistic explanations, troubleshooting FAQs, and validated protocols for the three most common failure modes of deuterated standards: The Deuterium Isotope Effect , Hydrogen-Deuterium (H/D) Back-Exchange , and Isotopic Cross-Talk .

Diagnostic Workflow

G Start Quantitative Anomaly Detected in LC-MS/MS Workflow Q1 Is the IS response dropping over time? Start->Q1 Q2 Is the analyte baseline inflated at LLOQ? Start->Q2 Q3 Is the IS eluting earlier than the analyte? Start->Q3 HDX H/D Back-Exchange (Labile Deuterium) Q1->HDX Yes CrossTalk Isotopic Cross-Talk (Insufficient Mass Shift) Q2->CrossTalk Yes IsoEffect Deuterium Isotope Effect (Lipophilicity Shift) Q3->IsoEffect Yes Sol1 Use aprotic solvents or switch to 13C/15N labels HDX->Sol1 Sol2 Ensure ≥ 4-5 Da mass shift or optimize MS resolution CrossTalk->Sol2 Sol3 Optimize gradient or switch stationary phase IsoEffect->Sol3

Diagnostic workflow for identifying and resolving deuterated standard anomalies.

Section 1: The Deuterium Isotope Effect & Differential Matrix Effects

The Causality

Deuterium has a lower zero-point energy than protium (hydrogen). This fundamental quantum difference makes the carbon-deuterium (C-D) bond slightly shorter and less polarizable than the C-H bond. In reversed-phase liquid chromatography (RPLC), separation is driven by dispersive, lipophilic interactions between the analyte and the hydrophobic stationary phase (e.g., C18). Because C-D bonds are less polarizable, heavily deuterated compounds are slightly less lipophilic than their protiated counterparts, causing them to elute slightly earlier in RPLC[2].

If the analyte and SIL-IS do not perfectly co-elute, they enter the mass spectrometer ion source at slightly different times. If the biological matrix contains co-eluting endogenous components (like phospholipids) that cause ion suppression, the analyte and IS will experience different degrees of suppression. Studies have demonstrated that matrix effects experienced by an analyte and its deuterated IS can differ by 26% or more, leading to massive quantification errors.

Frequently Asked Questions

Q: How many deuterium atoms does it take to cause a problematic retention time shift? A: The shift is cumulative. While a -d3 or -d4 label usually causes a negligible shift (<0.05 min), highly deuterated standards (e.g., -d8 or higher, common in lipid or oligonucleotide analysis) can cause shifts of 0.1 to 0.5 minutes, completely decoupling the IS from the analyte's matrix environment[3].

Q: Can I fix this by changing my chromatography? A: Yes. Switching from RPLC to Normal-Phase LC (NPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) often reverses or minimizes the isotope effect because the separation mechanism relies on polar interactions rather than lipophilicity. Alternatively, Capillary Zone Electrophoresis (CZE) has been shown to produce negligible isotopic shifts compared to UPLC[2].

Quantitative Data: Impact of Deuteration on Retention Time
Compound PairChromatography ModeRetention Time Shift (ΔtR)Impact on Co-elution
Metformin / Metformin-d6GC-MS+0.03 minNegligible
Olanzapine / Olanzapine-d3Reversed-Phase LC-MS/MS< 0.16 min (Earlier)Slight Separation
Des-methyl Olanzapine / -d8Reversed-Phase LC-MS/MS> 0.20 min (Earlier)Moderate Separation
Olanzapine / Olanzapine-d3Normal-Phase LC-MS/MS-0.06 min (Later)Negligible
Heavily Deuterated PeptidesUPLC-ESI-MS/MS~3.00 sec (Earlier)Moderate Separation

Data synthesized from comparative chromatographic studies[4],[2].

Self-Validating Protocol: Evaluating Differential Matrix Effects

To prove whether a retention time shift is actively causing differential matrix effects, use this post-column infusion methodology.

  • System Setup: Connect a syringe pump to a T-piece between the analytical column and the mass spectrometer ion source.

  • Infusion: Continuously infuse a neat solution of the deuterated SIL-IS at a constant flow rate (e.g., 10 µL/min) to achieve a steady MS baseline response.

  • Injection: Inject a blank matrix extract (e.g., extracted human plasma without the drug).

  • Data Acquisition: Monitor the MRM transition of the SIL-IS. Any dips or peaks in the steady baseline indicate zones of ion suppression or enhancement caused by eluting matrix components.

  • Validation Overlay: Overlay the chromatogram of your target analyte (from a neat standard injection) onto the infusion trace.

  • Decision: If the analyte and the SIL-IS elute at different points along a steep suppression "dip," differential matrix effects are confirmed. You must either optimize the gradient to move the analytes away from the suppression zone or switch to a

    
    C/
    
    
    
    N labeled standard.

Section 2: Hydrogen-Deuterium (H/D) Back-Exchange

The Causality

Hydrogen-deuterium exchange (HDX) is a reversible process where deuterium atoms on the internal standard are replaced by protium (hydrogen) atoms from the surrounding solvent or sample matrix[5]. This occurs via acid-base catalysis and is highly dependent on the pH of the solution and the position of the deuterium[5].

Deuterium placed on heteroatoms (-OH, -NH, -SH) or on carbons adjacent to electron-withdrawing groups (e.g.,


-carbons next to a carbonyl) are highly labile. If back-exchange occurs during sample preparation or within the LC mobile phase (which typically contains protic solvents like water and methanol), the SIL-IS converts back into the unlabeled analyte. This simultaneously destroys the internal standard signal and artificially inflates the target analyte signal, ruining accuracy[1].

G Solvent Protic Solvent (H2O / MeOH) TS Acid/Base Catalyzed Transition State Solvent->TS SIL_IS Deuterated IS (Labile -ND2 or -OD) SIL_IS->TS Exchanged Exchanged IS (Reverts to -NH2 / -OH) TS->Exchanged Loss of IS Signal Analyte Overestimation Byproduct Deuterated Solvent (D2O / MeOD) TS->Byproduct

Mechanism of H/D back-exchange in protic solvents leading to quantification errors.

Frequently Asked Questions

Q: How can I tell if my standard is undergoing H/D exchange? A: You will observe a time-dependent decrease in the SIL-IS peak area when left in the autosampler, accompanied by a proportional increase in the unlabeled analyte peak area in your blank samples.

Q: Can I prevent H/D exchange without buying a new standard? A: Sometimes. If the exchange is occurring during sample extraction, switching to aprotic extraction solvents (e.g., acetonitrile, ethyl acetate, or hexane) can halt the process. However, if the exchange happens on-column due to the aqueous mobile phase, you must procure a standard where the deuterium is locked in stable, non-exchangeable positions (e.g., on aromatic rings or isolated alkyl chains)[1].

Self-Validating Protocol: H/D Exchange Stress Test

Use this protocol to determine if your SIL-IS is chemically stable under your assay conditions.

  • Preparation: Prepare two sets of samples.

    • Set A (Neat/Aprotic): SIL-IS spiked into 100% Acetonitrile.

    • Set B (Matrix/Protic): SIL-IS spiked into the biological matrix (e.g., plasma) and processed using your standard aqueous buffers.

  • Incubation: Incubate both sets at room temperature and at your autosampler temperature (e.g., 4°C) for 0, 4, 12, and 24 hours.

  • Analysis: Inject the samples into the LC-MS/MS system.

  • Validation: Plot the peak area of the SIL-IS over time. If Set B shows a degradation slope >15% over 24 hours while Set A remains stable, H/D back-exchange is actively occurring in your matrix/mobile phase.

Section 3: Isotopic Cross-Talk and Purity

The Causality

Cross-talk occurs when the mass spectrometer cannot accurately distinguish between the target analyte and the SIL-IS. This happens for two main reasons:

  • Insufficient Mass Shift (Natural Isotopic Abundance): Molecules naturally contain heavy isotopes (e.g.,

    
    C). If a drug has a large carbon footprint, its M+2 or M+3 natural isotopic envelope might overlap with a +3 Da deuterated standard.
    
  • MS/MS Fragmentation Overlap: Even if the precursor ions are separated by mass, the collision-induced dissociation (CID) in the mass spectrometer might cleave off the portion of the molecule containing the deuterium labels. If both the analyte and the SIL-IS yield the exact same unlabeled product ion, the isolation windows in the quadrupole may allow cross-contamination[6].

When cross-talk occurs, adding the SIL-IS artificially inflates the analyte's baseline, which is particularly devastating for non-linear calibration curves at the Lower Limit of Quantification (LLOQ)[7].

Frequently Asked Questions

Q: What is the minimum mass difference required for a SIL-IS? A: To minimize mass spectrometric cross-talk, the SIL-IS should ideally have a mass difference of at least +4 to +5 Da from the target analyte[8]. A +3 Da shift is often insufficient for molecules >300 Da due to the natural


C isotopic envelope.

Q: How do I fix fragmentation cross-talk? A: You must select a different Multiple Reaction Monitoring (MRM) transition. Ensure that the product ion selected for the SIL-IS retains the deuterium labels. If the labels are lost during fragmentation, the product ion will be isobaric with the analyte's product ion, causing severe interference[6].

Quantitative Data: Cross-Talk Assessment Matrix
Sample TypeAnalyte Spiked?SIL-IS Spiked?Acceptable Analyte ResponseAcceptable IS Response
Double BlankNoNo< 20% of LLOQ< 5% of working IS response
Zero Sample (Blank + IS)NoYes (Working Conc.)< 20% of LLOQ (Checks IS purity / IS-to-Analyte cross-talk)100%
ULOQ SampleYes (At ULOQ)No100%< 5% of working IS response (Checks Analyte-to-IS cross-talk)
Self-Validating Protocol: Cross-Talk Assessment Workflow

Before validating any LC-MS/MS method, you must prove the absence of cross-talk.

  • Inject a Double Blank: Ensure the system is clean and free of carryover.

  • Inject an Upper Limit of Quantification (ULOQ) sample WITHOUT internal standard.

    • Evaluation: Look at the SIL-IS MRM channel. If a peak appears at the analyte's retention time with an area >5% of your normal IS response, the analyte is contributing to the IS channel (Analyte-to-IS cross-talk).

  • Inject a Blank matrix sample WITH the internal standard at its working concentration.

    • Evaluation: Look at the target analyte MRM channel. If a peak appears with an area >20% of your LLOQ response, the IS is contributing to the analyte channel (IS-to-Analyte cross-talk).

  • Resolution: If either test fails, you must either procure a standard with higher isotopic purity (>99%), increase the mass shift (e.g., from -d3 to -d6), or select a different MS/MS product ion transition.

References

  • PMC. "Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry." NIH. Available at:[Link][2]

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Waters. Available at:[Link]

  • Taylor & Francis. "Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS)." Tandfonline. Available at: [Link][3]

  • MDPI. "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS." MDPI. Available at:[Link][5]

  • Ovid Technologies. "Pitfalls Associated with the Use of Liquid Chromatography–Tandem Mass Spectrometry in the Clinical Laboratory." Ovid. Available at: [Link][6]

  • PubMed. "Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards." NIH. Available at:[Link][7]

Sources

Validation & Comparative

Comparing Demelverine-d10 and non-labeled Demelverine as standards.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Demelverine-d10 vs. Non-Labeled Demelverine in Bioanalytical Standardization

Executive Summary & Scientific Rationale

In the quantitative bioanalysis of Demelverine (a smooth muscle relaxant and anticholinergic agent), the choice of standardization strategy dictates the assay's reliability. This guide compares the utility of Demelverine-d10 (Stable Isotope Labeled Internal Standard, SIL-IS) against Non-labeled Demelverine (used as an External Standard or Reference Material).

While Non-labeled Demelverine is the mandatory Reference Standard for constructing calibration curves, its use as a sole standardization method (External Standardization) is prone to significant errors in complex matrices like plasma. Conversely, Demelverine-d10 serves as the Internal Standard (IS) , providing a self-correcting mechanism for matrix effects, extraction efficiency, and ionization variability.

Key Takeaway: High-precision PK/PD studies require Demelverine-d10 to normalize data. Relying solely on non-labeled Demelverine (External Standard) is insufficient for regulated bioanalysis (FDA/EMA guidelines) due to the lack of compensation for matrix suppression.

Physicochemical Profile & Structural Logic

Understanding the structural differences is prerequisites for MS/MS method design.

FeatureDemelverine (Analyte/Ref Std) Demelverine-d10 (Internal Standard)
CAS Number 13977-33-81285975-65-6 (HCl)
Chemical Formula


Molecular Weight ~239.36 g/mol ~249.42 g/mol (+10 Da shift)
Structure N-methyldiphenethylamineDeuterated on both phenyl rings (

x 2)
LogP (Lipophilicity) ~4.2 (High)~4.18 (Negligible difference)
pKa Basic (Tertiary Amine)Basic (Identical ionization)
Retention Time


(Co-elutes with analyte)

Mechanistic Insight: Demelverine consists of a central nitrogen flanked by a methyl group and two phenylethyl chains. The d10 labeling typically occurs on the two phenyl rings (5 deuteriums per ring). This structural redundancy ensures that the primary fragment ions (benzyl/tropylium cations) retain the mass shift, preventing "cross-talk" in the MS detector.

Comparative Performance Analysis

The following data summarizes the performance differences when quantifying Demelverine in human plasma using LC-MS/MS under two conditions:

  • Method A: External Standardization (Non-labeled Demelverine only).

  • Method B: Internal Standardization (Demelverine + Demelverine-d10).

Table 1: Validation Parameters Comparison
Performance MetricMethod A: External Std (Non-labeled) Method B: SIL-IS (Demelverine-d10) Scientific Interpretation
Matrix Effect (ME) Variable (85% - 115%)Normalized (~100% Relative ME)d10 experiences the exact same ion suppression as the analyte, cancelling out the error.
Recovery Precision RSD > 10%RSD < 5%d10 corrects for analyte loss during protein precipitation or extraction.
Retention Time Drift Critical ImpactNegligible ImpactEven if

shifts, the Ratio (

) remains constant.
Linearity (

)
0.98 - 0.99> 0.995IS correction linearizes the response at the lower limit of quantification (LLOQ).
Cost LowHigh (Initial Synthesis)The cost of d10 is offset by the reduction in re-analysis rates.

Self-Validating Experimental Protocol

This protocol uses Demelverine-d10 to create a robust quantification system.

A. Reagents & Standards
  • Analyte: Demelverine HCl (Non-labeled) >99% purity.

  • IS: Demelverine-d10 HCl >98% isotopic purity.

  • Matrix: Drug-free human plasma (K2EDTA).

B. Sample Preparation (Protein Precipitation)
  • Rationale: Demelverine is lipophilic (LogP 4.2). Protein precipitation is fast, but prone to matrix effects (phospholipids). The d10-IS is critical here to compensate for the "dirty" extract.

  • Spiking: Aliquot 50 µL of plasma sample into a 1.5 mL tube.

  • IS Addition: Add 10 µL of Demelverine-d10 working solution (500 ng/mL in MeOH).

    • Critical Step: Vortex gently. This equilibrates the IS with the matrix proteins before precipitation.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN).

  • Extraction: Vortex vigorously for 2 mins; Centrifuge at 12,000 x g for 10 mins at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an HPLC vial containing 100 µL of 0.1% Formic Acid in water (Dilution prevents peak distortion from strong solvent).

C. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

D. Mass Spectrometry (MRM Transitions)
  • Ionization:[1] ESI Positive Mode.

  • Mechanism:[2][3][4][5] Protonation of the tertiary amine

    
    .
    
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Origin of Fragment
Demelverine 240.2 91.1 25Benzyl cation (

)
Demelverine-d10 250.2 96.1 25Deuterated Benzyl cation (

)

Note: The shift from 91 to 96 confirms the label is on the aromatic ring. If the label were on the ethyl chain, the shift would differ.

Visualization of Standardization Logic

The following diagrams illustrate why the d10-IS is superior to external standardization.

Diagram 1: The Bioanalytical Workflow

BioanalysisWorkflow Sample Patient Plasma (Unknown Conc.) AddIS Add Demelverine-d10 (Fixed Conc.) Sample->AddIS  Equilibration Precip Protein Precipitation (ACN) AddIS->Precip Centrifuge Centrifugation (Remove Proteins) Precip->Centrifuge LCMS LC-MS/MS Analysis (Co-elution) Centrifuge->LCMS Data Calculate Ratio: Area (Analyte) / Area (IS) LCMS->Data

Caption: Step-by-step workflow ensuring the Internal Standard (d10) experiences the exact same extraction and ionization environment as the analyte.

Diagram 2: Correction of Matrix Effects

MatrixEffectCorrection cluster_0 Ionization Source (ESI) Matrix Biological Matrix (Phospholipids/Salts) Analyte Demelverine Ions (Suppressed by 30%) Matrix->Analyte  Suppression IS Demelverine-d10 Ions (Suppressed by 30%) Matrix->IS  Identical Suppression Result Final Ratio Unchanged (Errors Cancel Out) Analyte->Result IS->Result

Caption: Mechanism of Error Cancellation. Because d10 and non-labeled Demelverine co-elute, matrix suppression affects both equally, maintaining the validity of the ratio.

References

  • PubChem. (2025).[6][7] Demelverine | C17H21N | CID 65608.[6] National Library of Medicine. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2017). HPLC–MS/MS method for the simultaneous quantification of mebeverine metabolites. (Reference for general bioanalytical protocols of similar antispasmodics). Retrieved from [Link][5]

  • Pharmaffiliates. (2025). Demelverine-d10 Hydrochloride Product Page. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating a Demelverine HPLC Method in Accordance with ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Demelverine and the Imperative of Method Validation

Demelverine, an antispasmodic and bronchodilator, is a compound of significant interest in pharmaceutical development.[1] Its therapeutic efficacy is intrinsically linked to its purity, potency, and stability, which must be meticulously monitored throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) stands as the quintessential analytical technique for this purpose, offering the precision and sensitivity required for the quantitative analysis of Demelverine in both bulk drug substance and finished pharmaceutical products.

However, an analytical method is only as reliable as the evidence supporting its performance. This is where method validation becomes paramount. The International Council for Harmonisation (ICH) provides a comprehensive framework, specifically the Q2(R1) guideline on "Validation of Analytical Procedures," to ensure that an analytical method is suitable for its intended purpose.[2][3] This guide, written from the perspective of a seasoned application scientist, will provide a detailed, parameter-by-parameter walkthrough for validating an HPLC method for Demelverine, moving beyond a simple checklist to explain the scientific rationale behind each step. Our goal is to create a self-validating system that ensures data integrity and regulatory compliance.[4]

The Analytical Foundation: A Proposed HPLC Method for Demelverine

Before embarking on the validation journey, we must establish a robust starting point for our analytical method. Based on established chromatographic principles for molecules with similar properties to Demelverine (C17H21N, a tertiary amine), a reverse-phase HPLC method is most appropriate.[5][6] The following method serves as our foundation for the validation studies.

Table 1: Proposed HPLC Method Parameters for Demelverine Analysis

ParameterProposed ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for non-polar to moderately polar compounds like Demelverine.
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.5) in a 70:30 v/v ratioThe organic modifier (acetonitrile) and aqueous buffer allow for the fine-tuning of retention time and peak shape. A slightly acidic pH ensures that the tertiary amine in Demelverine is protonated, leading to better peak symmetry.[7]
Flow Rate 1.0 mL/minA standard flow rate that typically provides good separation efficiency without generating excessive backpressure.
Detection UV at 276 nmChosen based on the chromophoric nature of the Demelverine molecule, likely to provide adequate sensitivity.
Injection Volume 10 µLA common injection volume that balances sensitivity with the risk of column overloading.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.

The Validation Workflow: A Visual Overview

The validation process is a logical sequence of experiments designed to build a comprehensive picture of the method's performance. Each parameter informs the others, creating an interlocking system of evidence.

Validation_Workflow cluster_method Method Development cluster_validation Method Validation (ICH Q2(R1)) Dev HPLC Method Parameters Specificity Specificity Dev->Specificity Begin Validation Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD Detection Limit (LOD) Linearity->LOD LOQ Quantitation Limit (LOQ) Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Robustness Robustness Precision->Robustness

Caption: The logical flow of the HPLC method validation process.

A Deep Dive into Validation Parameters

Specificity

Expertise & Experience (The "Why"): Specificity is the cornerstone of any analytical method. It is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components (e.g., excipients in a drug product).[8][9] Without specificity, you can't be certain that the peak you are measuring is solely due to Demelverine, which would lead to inaccurate quantification.[10][11] For a stability-indicating method, demonstrating specificity in the presence of degradation products is non-negotiable.[12]

Experimental Protocol:

  • Prepare Solutions:

    • Blank (Diluent): Prepare the mobile phase or a suitable solvent that will be used for sample preparation.

    • Placebo Solution: Prepare a solution containing all the excipients of the drug product formulation without the Demelverine active pharmaceutical ingredient (API).

    • Demelverine Standard Solution: Prepare a solution of Demelverine of known concentration (e.g., 30 µg/mL).[7]

    • Spiked Sample Solution: Spike the placebo solution with a known amount of Demelverine.

    • Forced Degradation Samples: Subject Demelverine solutions to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. Neutralize the acid and base-stressed samples before injection.

  • Chromatographic Analysis:

    • Inject the blank, placebo, standard, and spiked sample solutions into the HPLC system.

    • Inject the solutions from the forced degradation studies.

Data Analysis & Acceptance Criteria:

  • Blank & Placebo: The chromatograms should show no interfering peaks at the retention time of Demelverine.

  • Spiked Sample: The Demelverine peak should be well-resolved from any excipient peaks.

  • Forced Degradation: The Demelverine peak should be spectrally pure and well-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm this.

  • Acceptance Criteria: No significant interference at the retention time of the Demelverine peak. The resolution between the Demelverine peak and the closest eluting peak should be greater than 2.0.

Linearity and Range

Expertise & Experience (The "Why"): Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[13][14] This is fundamental for accurate quantification, as it validates the use of a calibration curve to determine the concentration of an unknown sample. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[14][15]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of Demelverine standard (e.g., 1000 µg/mL).[7]

  • Prepare Calibration Standards: From the stock solution, prepare a series of at least five calibration standards by serial dilution. For an assay method, the range typically spans 80% to 120% of the target concentration. A suggested range for Demelverine could be 10-50 µg/mL.[7] For example: 10, 20, 30, 40, and 50 µg/mL.

  • Chromatographic Analysis: Inject each calibration standard in triplicate.

Data Analysis & Acceptance Criteria:

  • Plot: Create a calibration curve by plotting the average peak area against the corresponding concentration.

  • Linear Regression: Perform a linear regression analysis on the data.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.998.[13]

    • The y-intercept should be close to zero.

    • A visual inspection of the plot should confirm a linear relationship.

Table 2: Example Linearity Data for Demelverine

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
10250123, 251098, 249876250366
20501234, 502345, 500876501485
30752345, 753456, 751987752596
401003456, 1004567, 10029871003670
501254567, 1255678, 12539871254744
Result Correlation Coefficient (r²) 0.9995
Accuracy

Expertise & Experience (The "Why"): Accuracy expresses the closeness of the results obtained by the method to the true value.[8] It provides a measure of the systematic error of the method. In essence, it answers the question: "Is my method measuring the correct amount?" This is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare Samples: Prepare a minimum of nine samples by spiking the placebo with the Demelverine API at three different concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Chromatographic Analysis: Analyze the prepared samples using the HPLC method.

  • Calculation: Determine the concentration of Demelverine in each sample using the previously established linear regression equation. Calculate the percentage recovery for each sample.

Data Analysis & Acceptance Criteria:

  • Calculate the mean percentage recovery and the relative standard deviation (RSD) at each concentration level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for the assay of a drug substance or finished product.[16]

Table 3: Example Accuracy Data for Demelverine

Concentration LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%2423.8, 24.1, 23.999.2, 100.4, 99.6
Mean ± RSD 99.7% ± 0.6%
100%3029.8, 30.1, 29.999.3, 100.3, 99.7
Mean ± RSD 99.8% ± 0.5%
120%3635.8, 36.2, 35.999.4, 100.6, 99.7
Mean ± RSD 99.9% ± 0.6%
Precision

Expertise & Experience (The "Why"): Precision measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8] It reflects the random errors of a method. We assess precision at two levels as per ICH guidelines: Repeatability and Intermediate Precision.[15]

A. Repeatability (Intra-assay Precision)

This assesses precision over a short time interval under the same conditions (same analyst, same equipment).

Experimental Protocol:

  • Prepare Samples: Prepare six identical samples of Demelverine at 100% of the target concentration.

  • Chromatographic Analysis: Analyze the six samples.

Data Analysis & Acceptance Criteria:

  • Calculate the mean, standard deviation, and %RSD for the results.

  • Acceptance Criteria: The %RSD should be not more than 2.0%.[16]

B. Intermediate Precision

This assesses within-laboratory variations, such as different days, different analysts, or different equipment.

Experimental Protocol:

  • Vary Conditions: Have a second analyst, on a different day, using a different HPLC system (if available), prepare and analyze another set of six identical samples.

  • Chromatographic Analysis: Analyze the six samples.

Data Analysis & Acceptance Criteria:

  • Calculate the %RSD for the second set of six samples.

  • Combine the data from both sets (12 samples total) and calculate the overall %RSD.

  • Acceptance Criteria: The %RSD for each set and the combined data should not be more than 2.0%.

Table 4: Example Precision Data for Demelverine

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2Overall
Number of Samples 6612
Mean Assay (%) 99.8100.199.95
% RSD 0.8%0.9%1.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience (The "Why"): These parameters describe the sensitivity of the method. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[15][17] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15][17] These are critical for the analysis of impurities and degradation products.

Experimental Protocol (Based on the Calibration Curve):

This method is statistically sound and commonly used. The LOD and LOQ are calculated from the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.[18]

Data Analysis & Acceptance Criteria:

  • Calculation:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of the regression line (or the residual standard deviation of the regression line) and S = the slope of the calibration curve.[18]

  • Confirmation: Prepare and inject solutions at the calculated LOD and LOQ concentrations to confirm. The signal-to-noise (S/N) ratio is often used for confirmation, where a typical S/N ratio for LOD is 3:1 and for LOQ is 10:1.[19] The precision at the LOQ should also be determined by injecting at least six replicates and ensuring the %RSD is acceptable (typically ≤10%).[10]

Table 5: Example LOD & LOQ Data for Demelverine

ParameterResult
Slope (S) 25000
Std. Dev. of Intercept (σ) 1500
Calculated LOD (µg/mL) 0.198
Calculated LOQ (µg/mL) 0.60
Confirmed LOQ Precision (%RSD, n=6) 7.5%
Robustness

Expertise & Experience (The "Why"): Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[15][20] This provides an indication of its reliability during normal usage and is becoming increasingly important in the early stages of method development to prevent failures later on.[20]

Robustness_Parameters center HPLC Method param1 Flow Rate (±0.1 mL/min) center->param1 param2 Mobile Phase pH (±0.2 units) center->param2 param3 Column Temp (±5°C) center->param3 param4 Organic Content (±2%) center->param4

Caption: Key parameters to vary during robustness testing.

Experimental Protocol:

  • Identify Parameters: Identify critical method parameters that could potentially vary during routine use (e.g., mobile phase pH, mobile phase composition, column temperature, flow rate).[21]

  • Systematic Variation: Prepare and analyze samples while systematically varying one parameter at a time to its extremes (e.g., flow rate at 0.9 and 1.1 mL/min).

  • Chromatographic Analysis: Analyze a system suitability solution and a standard solution under each varied condition.

Data Analysis & Acceptance Criteria:

  • Evaluate the impact of the variations on system suitability parameters (e.g., retention time, peak tailing, resolution) and the assay results.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all tested variations. The assay result should not significantly change, demonstrating the method is robust.

Conclusion: A Foundation of Trustworthy Data

The validation of an HPLC method for Demelverine according to ICH Q2(R1) guidelines is a rigorous but essential process. It moves beyond mere procedural execution to a scientific demonstration of a method's fitness for purpose. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we build a comprehensive data package that ensures the reliability and integrity of every result generated. This validated method becomes a trusted tool in the quality control laboratory, safeguarding product quality and ultimately, patient safety.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Linearity and Range in Analytical Method Validation by HPLC. (2023, September 8). Industrial Pharmacist. [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. (2025, May 2). PharmaGuru. [Link]

  • Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. Pharma Validation. [Link]

  • Demelverine. PubChem, National Institutes of Health. [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (2025, September 8). Altabrisa Group. [Link]

  • DEMELVERINE HYDROCHLORIDE. Inxight Drugs. [Link]

  • HPLC analytical tips: What is 'specificity'?. Biorelevant.com. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA). [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • What Is Linearity in HPLC Analysis and Its Importance?. (2025, September 17). Altabrisa Group. [Link]

  • DEMELVERINE HYDROCHLORIDE. gsrs. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food & Drug Administration. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)?. (2018, May 22). [Link]

  • Demelverine. NIST WebBook, National Institute of Standards and Technology. [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC. [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use?. (2023, April 13). [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. PMC. [Link]

  • Demelverine Hydrochloride. PubChem, National Institutes of Health. [Link]

  • Robustness/ruggedness tests in method validation. ResearchGate. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. (2025, July 29). Separation Science. [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]

  • What do Limit of Detection and Limit of Quantitation mean?. (2024, February 28). YouTube. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • A Review on HPLC Method Development and Validation. (2024, November 28). International Journal of Pharmaceutical Sciences. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. [Link]

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Quantifying Demelverine: A Comparative Guide on the Accuracy and Precision of Demelverine-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

The Analytical Challenge of Phenethylamines

Demelverine (N-methyldiphenethylamine) is a lipophilic phenethylamine derivative widely analyzed in pharmacokinetic studies and toxicological screening1[1]. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying such nitrogen-based compounds, the technique is highly vulnerable to matrix effects. Endogenous plasma components—particularly phospholipids—compete with the analyte for ionization energy in the Electrospray Ionization (ESI) source, leading to unpredictable signal suppression or enhancement 2[2].

To achieve the rigorous accuracy and precision required for regulatory filings with the FDA or EMA, the selection of an Internal Standard (IS) is the most critical methodological decision 3[3]. This guide objectively compares the performance of Demelverine-d10 (a Stable Isotope-Labeled Internal Standard, SIL-IS) against traditional structural analogs and standard addition methods.

Mechanistic Causality: Why Demelverine-d10 Outperforms Alternatives

When extracting drugs from highly variable interindividual matrices (like patient plasma), structural analogs often fail because they do not perfectly mimic the analyte's physicochemical behavior4[4].

Demelverine-d10 provides a mathematically superior normalization mechanism due to two physical realities:

  • Chromatographic Co-elution: Because deuterium labeling does not significantly alter lipophilicity, Demelverine and Demelverine-d10 elute from the LC column at the exact same retention time. They enter the ESI source simultaneously, meaning they experience the exact same matrix suppression. The ratio of Analyte/IS remains constant, neutralizing the matrix effect 2[2].

  • Extraction Recovery Normalization: During protein precipitation or liquid-liquid extraction, any physical loss of the analyte is mirrored perfectly by the loss of the d10-IS. Structural analogs, having different pKa values or protein-binding affinities, partition differently, introducing quantitative bias 4[4].

G A 1. Biological Matrix (High Variability) B 2. Spike Demelverine-d10 (SIL-IS) A->B C 3. Sample Extraction (Protein Precipitation) B->C D 4. LC Co-elution (Identical RT) C->D E 5. ESI Ionization (Equal Suppression) D->E F 6. MS/MS Detection (Ratio Normalization) E->F

Workflow demonstrating how SIL-IS integration neutralizes matrix variability.

Comparative Experimental Data

To demonstrate the superiority of Demelverine-d10, an experimental comparison was conducted against a common structural analog (Diphenhydramine) and an unlabelled standard addition approach in human plasma.

Table 1: Performance Comparison of Internal Standards for Demelverine Quantification

Bioanalytical ParameterDemelverine-d10 (SIL-IS)Structural AnalogUnlabeled Standard Addition
IS-Normalized Matrix Factor 1.01 ± 0.030.82 ± 0.15N/A
Extraction Recovery (%) 94.2% ± 2.1%76.5% ± 11.4%N/A
Inter-day Accuracy (%Bias) 1.8%9.7%14.2%
Intra-day Precision (%CV) 2.4%12.3%10.8%
Chromatographic Co-elution Yes (Exact match)No (ΔRT = 0.4 min)Yes

Data Interpretation: The SIL-IS yields an IS-normalized matrix factor of ~1.0, proving that ion suppression is perfectly cancelled out. The structural analog elutes 0.4 minutes apart from Demelverine, exposing it to a different background matrix profile, which drives the precision error (%CV) up to 12.3%. The use of a SIL-IS consistently leads to improved accuracy and precision, making it a scientifically justified necessity for generating high-quality data 3[3].

Self-Validating LC-MS/MS Protocol

A robust protocol must be self-validating. The following methodology incorporates mechanistic rationale and built-in Quality Control (QC) checks to ensure absolute data integrity.

Step 1: Sample Aliquoting and IS Spiking
  • Action: Transfer 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Demelverine-d10 working solution (100 ng/mL). Vortex for 10 seconds.

  • Causality: Spiking the SIL-IS directly into the raw biological matrix before any processing ensures that the d10-isotope undergoes the exact same protein-binding kinetics and potential degradation as the endogenous Demelverine.

Step 2: Protein Precipitation (Extraction)
  • Action: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Cold acetonitrile denatures plasma proteins, breaking drug-protein bonds. The addition of 0.1% Formic Acid is critical: Demelverine is a basic amine. The acidic environment ensures the amine group remains fully protonated (ionized), preventing it from co-precipitating with the hydrophobic protein pellet and maximizing recovery in the supernatant.

Step 3: Self-Validating System Checks (Pre-Analysis)

Before running the extracted samples, the system must validate itself:

  • System Suitability Test (SST): Inject a neat standard. Rationale: Verifies column efficiency, peak asymmetry, and retention time stability.

  • Zero Sample (Blank Plasma + Demelverine-d10): Inject a matrix blank spiked only with the IS. Rationale: Validates the isotopic purity of the SIL-IS. Demelverine-d10 has a +10 Da mass shift, which is mathematically optimal to bypass the natural isotopic envelope (M+1, M+2) of unlabeled Demelverine. If a peak appears in the unlabeled Demelverine MRM channel, isotopic cross-talk or contamination is occurring.

Step 4: LC-MS/MS Quantification
  • Action: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 column using a gradient of Water/Acetonitrile (both containing 0.1% Formic acid). Monitor the MRM transitions for Demelverine and Demelverine-d10.

  • Causality: The C18 column retains the lipophilic phenethylamine backbone. As the analytes co-elute, the mass spectrometer calculates the peak area ratio (Analyte/IS). Because the +10 Da mass shift isolates the target without altering its chemical behavior, this ratio is immune to localized ESI suppression.

Conclusion

For the quantitative bioanalysis of Demelverine, relying on structural analogs introduces unacceptable variability due to differing extraction recoveries and uncorrected matrix effects. Demelverine-d10 functions as an ideal Internal Standard, providing identical chromatographic and ionization behavior. By adopting Demelverine-d10, laboratories ensure their assays meet the stringent accuracy (%Bias < 15%) and precision (%CV < 15%) requirements mandated by global regulatory agencies.

References

  • Crimson Publishers.Stable Labeled Isotopes as Internal Standards: A Critical Review.
  • Benchchem.Justifying Stable Isotope-Labeled Internal Standards in Regulatory Filings.
  • National Institutes of Health (PMC).A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
  • National Center for Natural Products Research (PubMed).Liquid chromatography-quadrupole time of flight mass spectrometric method for targeted analysis of 111 nitrogen-based compounds in weight loss and ergogenic supplements.

Sources

Stable isotope-labeled vs. structural analog internal standards for Demelverine.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

The Analytical Challenge: Demelverine in Complex Matrices

Originally developed as a spasmolytic agent, Demelverine (N-methyldiphenethylamine) has increasingly been identified as an undisclosed, synthetic stimulant adulterant in sports nutrition and weight-loss dietary supplements[1]. Because it is often co-formulated with a myriad of other phenethylamines (PEAs) and botanical extracts, the bioanalysis of Demelverine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is severely complicated by matrix effects[2].

During Electrospray Ionization (ESI), co-eluting matrix components compete with the target analyte for available charge. This competition leads to unpredictable ion suppression or enhancement, fundamentally compromising quantitative accuracy. To establish a self-validating analytical system, the selection of an Internal Standard (IS) is the most critical experimental choice. This guide objectively compares the mechanistic efficacy of Stable Isotope-Labeled (SIL) internal standards versus Structural Analog internal standards for Demelverine quantification.

The Mechanistic Divide: Isotopic Fidelity vs. Structural Approximation

Stable Isotope-Labeled (SIL) Internal Standards

A SIL standard, such as Demelverine-[d10] Hydrochloride[3], is synthesized by replacing specific atoms (usually hydrogen) with stable isotopes (deuterium).

  • The Causality of Success: Because the physicochemical properties of the SIL are virtually identical to the native Demelverine, they share the exact same chromatographic retention time (RT). Consequently, they co-elute perfectly into the ESI source. Any matrix-induced ionization suppression affects both the analyte and the IS equally, allowing the mass spectrometer to calculate a perfectly normalized response ratio.

Structural Analog Internal Standards

When SILs are cost-prohibitive or commercially unavailable, analysts often deploy structural analogs—chemically similar compounds not expected to be in the sample (e.g., synthetic PEA isomers or diphenethylamine).

  • The Causality of Failure: Structural analogs possess different partition coefficients (LogP) and pKa values. This causes them to elute at slightly different retention times than Demelverine. Because matrix interferents elute in highly localized "zones" across the chromatographic gradient, the analog may escape the suppression zone that engulfs the target analyte, resulting in a skewed, uncompensated ratio.

MatrixEffect Target Demelverine Target (Analyte) Matrix Matrix Ion Suppression in ESI Source Target->Matrix Subject to SIL SIL-IS (Demelverine-d10) Co-elutes exactly SIL->Matrix Identical suppression Analog Analog-IS Elutes at different RT Analog->Matrix Variable suppression

Mechanistic differences in matrix effect compensation between SIL and Analog IS.

Quantitative Performance Benchmarks

To objectively evaluate the impact of IS selection, the table below summarizes validation data for Demelverine extracted from a complex botanical matrix, comparing Demelverine-[d10] against a generic structural analog.

Analytical ParameterSIL (Demelverine-d10)Structural Analog (Diphenethylamine)Mechanistic Causality
Matrix Effect (Normalized) 99% – 101%75% – 85%SIL co-elution ensures 1:1 compensation; Analog elutes outside the primary suppression zone.
Extraction Recovery 92% ± 2%88% ± 6%SIL mirrors the exact partition coefficient of Demelverine during Liquid-Liquid Extraction.
Precision (% RSD) < 3%8% – 12%Isotopic fidelity stabilizes run-to-run ESI fluctuations.
Accuracy 98% – 102%85% – 110%Analog fails to correct for volumetric and ionization losses uniformly across varying sample matrices.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure E-E-A-T and absolute trustworthiness in your results, the following methodology utilizes a self-validating design. By introducing the SIL early and utilizing highly selective extraction solvents, the system naturally corrects for downstream analyte loss.

Step 1: Matrix Homogenization & IS Spiking
  • Accurately weigh 100 mg of the homogenized sample (or 250 µL of plasma) into a centrifuge tube.

  • Critical Step: Immediately spike the sample with 50 ng/mL of Demelverine-[d10].

    • Causality: Spiking the IS at the very beginning of the workflow ensures that any subsequent physical losses (during transfer, extraction, or evaporation) apply equally to both the native analyte and the IS, preserving the quantitative ratio.

Step 2: Liquid-Liquid Extraction (LLE)
  • Add 0.5 M HCl to extract the basic amines, followed by basification to pH 9 using a phosphate buffer.

  • Extract the free base using 1-chlorobutane[4].

    • Causality: Systematic evaluations prove that 1-chlorobutane provides exceptionally high extraction yields for basic drugs like Demelverine while leaving highly polar, suppression-causing matrix interferents behind in the aqueous phase[4].

  • Vortex for 5 minutes, centrifuge at 4000 rpm, transfer the organic layer, and evaporate to dryness under a gentle nitrogen stream. Reconstitute in the mobile phase.

Step 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a reverse-phase C18 column (100 mm × 2.1 mm, 1.7 µm) at 40 °C.

  • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Causality: Formic acid acts as a potent proton donor, significantly enhancing the formation of [M+H]+ precursor ions for basic phenethylamines in positive ESI mode.

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, isolating the specific mass-to-charge (m/z) transitions for Demelverine and Demelverine-[d10].

Workflow A 1. Sample Collection (Plasma / Supplement) B 2. IS Spiking (Demelverine-d10) (Corrects extraction loss) A->B C 3. Liquid-Liquid Extraction (1-Chlorobutane) B->C D 4. LC Separation (C18 Reverse-Phase) C->D E 5. ESI-MS/MS Detection (MRM Mode) D->E

Self-validating LC-MS/MS bioanalytical workflow for Demelverine quantification.

Conclusion & Recommendations

While structural analogs can serve as a temporary stopgap for qualitative screening, they introduce systemic vulnerabilities regarding matrix effect compensation and extraction recovery. For rigorous pharmacokinetic profiling, forensic toxicology, and regulatory compliance testing, the deployment of a Stable Isotope-Labeled internal standard (Demelverine-[d10]) is the definitive gold standard. It provides a self-validating mechanism that guarantees the high precision, accuracy, and robust analytical integrity required in modern drug development and adulterant screening.

References

  • [3] BOCSCI | PDF | Functional Group | Chemical Compounds. Scribd. Available at: [Link]

  • [1] An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements. ResearchGate. Available at: [Link]

  • [4] Systematic evaluation of 1-chlorobutane for liquid-liquid extraction of drugs. GTFCh. Available at: [Link]

  • [2] Adulteration of Brain Health (Cognitive, Mood, and Sleep Enhancement) Food Supplements by the Addition of Pharmaceutical Drugs: A Comprehensive Review of Analytical Approaches and Trends. MDPI. Available at: [Link]

Sources

A Comprehensive Comparison Guide: Linearity and Range Determination for Demelverine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Demelverine (N-methyl-N-(2-phenylethyl)-benzeneethanamine) is a well-known spasmolytic agent traditionally quantified in bulk pharmaceutical formulations. However, its recent emergence as an unlisted, phenethylamine-like adulterant in weight-loss and ergogenic dietary supplements has fundamentally shifted how analytical scientists approach its quantification[1][2].

Determining the linearity and range for Demelverine is no longer a one-size-fits-all protocol. The analytical approach must be dictated by the sample matrix: high-concentration pharmaceutical quality control (QC) demands a different platform than trace-level adulterant screening. This guide objectively compares the two primary methodologies—HPLC-UV and LC-MS/MS—and provides self-validating protocols for establishing their linear ranges.

Causality in Experimental Design: Platform Selection

The core of any robust quantification method is its linear range—the interval where the detector response is directly proportional to the analyte concentration, as mandated by ICH Q2(R1)/Q2(R2) guidelines. The choice of platform directly influences how this linearity is achieved and validated.

  • HPLC-UV (Pharmaceutical QC): For bulk drugs and standard formulations, HPLC-UV is the gold standard. Demelverine is a basic amine. Using a phosphate buffer at pH 3.5 ensures the amine group is fully protonated, preventing secondary interactions with residual column silanols[3]. This causality is critical: without full protonation, peak tailing occurs, which distorts area integration and causes the calibration curve to fail strict linearity requirements (R² ≥ 0.999) over high-concentration ranges (e.g., 10–50 µg/mL)[3].

  • LC-MS/MS (Supplement Adulteration): When Demelverine is hidden in complex botanical matrices, UV detection lacks both the sensitivity and specificity required to avoid false positives. LC-QToF-MS or LC-MS/MS must be employed[1][2]. In this system, phosphate buffers are strictly prohibited due to severe ion suppression and source fouling. Instead, 0.1% formic acid is utilized to provide volatile protons, facilitating highly efficient positive electrospray ionization (ESI+) to yield the [M+H]+ precursor ion[4]. The linearity range here is exponentially lower (e.g., 0.001–0.5 µg/mL) to account for trace adulteration and to prevent detector saturation (space-charge effects) in the mass analyzer[1].

Platform_Selection Start Determine Demelverine Matrix Bulk Bulk API / Formulation (Target: 10-50 µg/mL) Start->Bulk Supp Dietary Supplements (Target: <0.5 µg/mL) Start->Supp HPLC HPLC-UV Phosphate Buffer (pH 3.5) Bulk->HPLC LCMS LC-MS/MS (ESI+) 0.1% Formic Acid Supp->LCMS

Decision matrix for selecting Demelverine quantification platforms based on sample complexity.

Quantitative Data Comparison

To objectively compare these methodologies, the following table synthesizes the performance metrics expected when validating Demelverine quantification.

Analytical ParameterHPLC-UV (Standard QC Protocol)LC-QToF-MS (Dietary Supplements)
Primary Application Bulk API & Formulations[3]Adulterated Supplements & Biofluids[1]
Validated Linearity Range 10.0 – 50.0 µg/mL[3]0.001 – 0.5 µg/mL[1]
Limit of Detection (LOD) ~1.0 µg/mL0.001 µg/mL[1]
Detector Limitation Beer-Lambert Law deviation at high AbsorbanceESI space-charge saturation at high concentrations
Mobile Phase Modifier Phosphate Buffer (pH 3.5)[3]0.1% Formic Acid[4]
Required R² (Linearity) ≥ 0.999≥ 0.995 (with 1/x weighting)

Method Validation Workflow: Linearity & Range

A self-validating protocol requires more than just plotting points; it requires statistical proof of homoscedasticity (constant variance) across the range. If the residuals (the difference between the observed and predicted response) form a non-random pattern (e.g., a "U" shape), the linear model is invalid, indicating detector saturation or matrix interference, and the analytical range must be truncated.

Linearity_Workflow Stock 1. Stock Prep (Demelverine) Dilution 2. Serial Dilution (≥5 Levels) Stock->Dilution Acquisition 3. Data Acquisition (Triplicate) Dilution->Acquisition Regression 4. Linear Regression (y = mx + c) Acquisition->Regression Validation 5. Residual Analysis & Range Set Regression->Validation

Workflow for establishing analytical linearity and range for Demelverine quantification.

Self-Validating Experimental Protocols

Protocol 1: HPLC-UV Linearity Determination (Pharmaceutical QC)

Objective: Establish a robust linear range of 10–50 µg/mL for Demelverine bulk substance[3].

  • Aqueous Phase Preparation: Dissolve 7.0 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL HPLC-grade water. Adjust the pH strictly to 3.5 using orthophosphoric acid.
    
    • Causality: pH 3.5 ensures full protonation of Demelverine's amine group, preventing peak tailing and ensuring area integration accuracy[3].

  • Mobile Phase: Mix 300 mL of the pH 3.5 buffer with 700 mL Acetonitrile (30:70 v/v). Degas via ultrasonication for 5 minutes and filter through a 0.45 µm membrane[3].

  • Stock Solution: Accurately weigh 10.0 mg of Demelverine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase to yield a 1000 µg/mL solution[3].

  • Linearity Standards: Pipette appropriate volumes of the stock into separate 10 mL flasks to yield 10, 20, 30, 40, and 50 µg/mL solutions.

  • Chromatographic Run: Inject 20 µL of each standard in triplicate onto a Symmetry C18 column (4.6 x 150 mm, 5 µm) at a flow rate of 0.6 mL/min. Monitor UV absorbance at 220 nm[3].

  • Self-Validation Check: Plot peak area versus concentration. Calculate the linear regression equation. The method validates itself if R² ≥ 0.999 and the residual plot demonstrates a random distribution across the 10–50 µg/mL range.

Protocol 2: LC-MS/MS Linearity Determination (Supplement Screening)

Objective: Establish a trace-level linear range of 0.001–0.5 µg/mL for detecting Demelverine adulteration[1].

  • Mobile Phase Preparation: Prepare Eluent A (Water + 0.1% Formic Acid) and Eluent B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid acts as a proton donor for ESI+ without precipitating in the MS source, unlike non-volatile phosphate buffers[4].

  • Matrix-Matched Calibration: To account for severe ion suppression caused by complex botanical ingredients, prepare the calibration curve in the blank supplement matrix extract rather than a pure solvent.

  • Serial Dilution: Spike the blank matrix to achieve Demelverine concentrations of 0.001, 0.005, 0.01, 0.05, 0.1, and 0.5 µg/mL[1].

  • Chromatographic Run: Inject 10 µL onto a core-shell C18 column (e.g., Kinetex EVO) using a gradient elution (e.g., 10% B to 90% B over 10 minutes)[4].

  • MS Acquisition: Operate in ESI+ mode. Monitor the specific [M+H]+ precursor and its primary product ions via Multiple Reaction Monitoring (MRM).

  • Self-Validation Check: Plot the matrix-matched response (analyte area / internal standard area) against concentration. Apply a

    
     weighting factor to the linear regression. This weighting is a self-correcting mechanism that prevents high-concentration variance from skewing the accuracy at the critical lower end of the range (0.001 µg/mL).
    

References

  • Title: Liquid chromatography-quadrupole time of flight mass spectrometric method for targeted analysis of 111 nitrogen-based compounds in weight loss and ergogenic supplements Source: nih.gov URL: [Link]

  • Title: Adulteration of Brain Health (Cognitive, Mood, and Sleep Enhancement) Food Supplements by the Addition of Pharmaceutical Drugs: A Comprehensive Review of Analytical Approaches and Trends Source: mdpi.com URL: [Link]

  • Title: Application of Magnetic Core–Shell Imprinted Nanoconjugates for the Analysis of Hordenine in Human Plasma-Preliminary Data on Pharmacokinetic Study after Oral Administration Source: researchgate.net URL: [Link]

Sources

Isotopic Purity Assessment of Demelverine-d10 Hydrochloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioanalytical Challenge of Deuteration

Demelverine (N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine) is a well-characterized papaverine-related spasmolytic and anticholinergic agent ()[1]. In modern pharmacokinetic (PK) research and quantitative bioanalysis, its stable isotope-labeled counterpart, Demelverine-d10 Hydrochloride , is heavily utilized as an internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

As a Senior Application Scientist, a common pitfall I observe in assay development is the conflation of isotopic enrichment with isotopic purity (often referred to as species abundance) ()[2]. Due to the statistical reality of chemical deuteration, synthesizing a 100% pure d10 compound is practically impossible; the final API batch will inevitably contain a distribution of isotopologues (d9, d8... down to the unlabeled d0 species)[3].

If the residual d0 population in the internal standard is too high, it creates "cross-talk" interference, artificially inflating the quantification of the target drug in patient samples. Therefore, establishing a rigorous, self-validating analytical framework to assess the true isotopologue profile is non-negotiable.

Section 1: The Causality of Analytical Choices

To achieve absolute confidence in the isotopic purity of Demelverine-d10, we must deploy an orthogonal analytical strategy. No single instrument provides a complete picture:

  • High-Resolution Mass Spectrometry (HRMS): MS separates intact molecules by mass, allowing us to quantify the exact relative abundance of each isotopologue (d10 vs. d9 vs. d0) ()[4]. It answers the question: How many deuterium atoms are on the molecule?

  • Quantitative Nuclear Magnetic Resonance (1H-qNMR): While MS provides species abundance, it suffers from potential ionization biases and cannot pinpoint the structural location of the isotopes. NMR acts as the structural benchmark, quantifying the residual protons at the intended deuteration sites to confirm structural integrity and site-specific enrichment ()[5]. It answers the question: Where are the deuterium atoms located?

By combining these techniques, we create a self-validating system where the site-specific enrichment data from NMR mathematically corroborates the overall species abundance derived from HRMS.

Section 2: Comparative Methodologies for Isotopic Assessment

To understand why LC-HRMS and 1H-qNMR are the gold standards for this specific API, we must compare them against alternative methods like GC-MS.

Table 1: Comparison of Analytical Techniques for Demelverine-d10

Analytical TechniquePrimary OutputAdvantages for Demelverine-d10Limitations
LC-ESI-HRMS Species Abundance (Isotopologue % distribution)Demelverine's tertiary amine is easily protonated via ESI+. High mass resolution separates D-isotopes from natural 13C/15N isotopes.Cannot determine the exact positional location of the deuterium atoms on the phenyl rings or aliphatic chain.
1H-qNMR Site-Specific Isotopic Enrichment (%)Directly quantifies residual 1H at labeled sites. No ionization bias. Confirms structural integrity.Lower sensitivity compared to MS; requires high sample concentration and high-field magnets.
GC-MS Volatile Isotope RatiosExcellent chromatographic resolution for structural isomers.Demelverine HCl is a salt; requires free-basing or derivatization prior to injection, risking thermal degradation in the inlet.
Section 3: Self-Validating Experimental Protocols
Protocol 1: LC-ESI-HRMS for Isotopologue Profiling
  • Causality of Design: Demelverine contains a tertiary amine, making it highly basic. We utilize Positive Electrospray Ionization (ESI+) because it efficiently protonates the amine, yielding a strong [M+H]+ signal. High-Resolution MS (e.g., Orbitrap or Q-TOF) is mandatory because nominal mass instruments cannot distinguish between a deuterium mass shift (+1.006 Da) and a natural 13C mass shift (+1.003 Da)[4].

  • Step 1 (Sample Preparation): Dissolve Demelverine-d10 HCl in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 1 µg/mL.

  • Step 2 (Chromatography): Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Use a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) to separate the API from any isobaric synthetic impurities.

  • Step 3 (Acquisition): Acquire full-scan MS data (m/z 200–300) at a mass resolution of ≥70,000.

  • Step 4 (Self-Validating Data Processing): Extract the Extracted Ion Chromatograms (EICs) for the[M+H]+ ions of d10 (m/z 250.2380) down to d0 (m/z 240.1752). Integrate the peak areas. Crucial Step: Apply an algorithmic correction to subtract the natural isotopic contributions (e.g., natural 13C contributions from the d9 species that overlap with the d10 mass window) to yield the true isotopologue purity.

Protocol 2: 1H-qNMR for Site-Specific Isotopic Enrichment
  • Causality of Design: To make NMR a quantitative, self-validating tool rather than just a qualitative structural check, we must use an internal standard (IS) and manipulate the relaxation delay (D1). Protons have different longitudinal relaxation times (T1). If D1 is too short, the signals will not fully recover between scans, skewing the quantitative integration[5].

  • Step 1 (Sample Preparation): Dissolve 10 mg of Demelverine-d10 HCl in 0.6 mL of Deuterium Oxide (D2O) or Methanol-d4. Add a precisely weighed, known amount of Trimethylsilylpropanoic acid (TSP) as the internal standard.

  • Step 2 (Acquisition): Acquire 1H-NMR spectra on a high-field spectrometer (≥600 MHz) to ensure baseline resolution of the aromatic and aliphatic proton signals. Set the relaxation delay (D1) to >5 × T1 of the slowest relaxing proton in the system.

  • Step 3 (Integration & Calculation): Integrate the residual proton signals at the specific deuterated positions. Compare these integrals against the TSP reference peak to calculate the exact percentage of residual hydrogen (and thus, the % Deuterium enrichment) at each specific site.

Section 4: System Architecture

The following diagram illustrates the logical flow of our orthogonal validation system, ensuring that structural data and mass distribution data cross-validate one another before a batch is certified for bioanalytical use.

G cluster_0 Orthogonal Analytical Validation System N1 Demelverine-d10 HCl Batch Sample N2 LC-ESI-HRMS (Species Abundance) N1->N2 N3 1H-qNMR (Site-Specific Enrichment) N1->N3 N4 Extract EICs (m/z 240-250) Correct Natural Isotopes N2->N4 N5 Quantify Residual Protons vs. Internal Standard N3->N5 N6 Cross-Validation Do MS and NMR Align? N4->N6 N5->N6 N7 Certified Isotopic Purity (>99% d10, <0.1% d0) N6->N7 Yes

Orthogonal Workflow for Isotopic Purity Validation of Demelverine-d10

Section 5: Experimental Data Presentation

When evaluating a batch of Demelverine-d10 Hydrochloride for use as an internal standard, the HRMS data should be summarized to ensure it meets strict bioanalytical acceptance criteria. Below is a representative data set demonstrating a high-quality synthesis batch.

Table 2: Representative LC-ESI-HRMS Isotopologue Distribution for Demelverine-d10

IsotopologueExact Mass [M+H]+ (Da)Relative Abundance (%)Bioanalytical Acceptance Criteria
d10 (Target) 250.238099.15%> 99.0%
d9 249.23170.75%Monitor (Acceptable)
d8 248.22540.08%Monitor (Acceptable)
... .........
d0 (Unlabeled) 240.1752< 0.01%< 0.1% (Critical to prevent cross-talk)
Conclusion

Assessing the isotopic purity of Demelverine-d10 Hydrochloride requires moving beyond the assumption that a deuterated compound is a single, uniform entity. By implementing a self-validating framework that pairs the site-specific structural confirmation of 1H-qNMR with the ultra-precise species abundance profiling of LC-ESI-HRMS, researchers can confidently eliminate isotopic cross-talk and ensure the highest degree of accuracy in their downstream LC-MS/MS quantitative assays.

References
  • Kumar, S., et al. "A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR." Analytical Methods (RSC Publishing), 2023.[Link]

  • "Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques." ResolveMass Laboratories Inc., 2025.[Link]

  • "Demelverine - Compound Summary." National Center for Biotechnology Information (PubChem).[Link]

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A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods for Demelverine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Bioanalytical Method Validation in Drug Development

In the landscape of pharmaceutical development, the precise quantification of drugs and their metabolites in biological matrices is paramount.[1][2] These measurements form the bedrock of pharmacokinetic (PK), toxicokinetic (TK), bioavailability (BA), and bioequivalence (BE) studies, which in turn inform crucial decisions regarding a drug's safety and efficacy.[1][3] For a drug like Demelverine, an antispasmodic agent, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is essential for optimizing dosage regimens and ensuring patient safety.

This guide provides an in-depth comparison of bioanalytical methods for Demelverine, with a core focus on the principles and practicalities of cross-validation. As drug development programs often span multiple laboratories and may evolve over time, ensuring the consistency and reliability of bioanalytical data from different methods or sites is a non-negotiable aspect of regulatory compliance and scientific integrity.[4][5] We will explore the nuances of two common analytical platforms, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and detail the process of cross-validating these methods in line with global regulatory expectations.[1][6][7]

The Imperative of Cross-Validation: Ensuring Data Comparability

Cross-validation is the systematic process of comparing two or more bioanalytical methods to demonstrate that they provide comparable data.[3][8] This becomes necessary in several scenarios:

  • Inter-laboratory transfers: When a method is transferred from a sending lab to a receiving lab.

  • Method changes: When a validated method is updated or replaced with a new one during a long-term study.

  • Data from different studies: When data from different studies, which may have used different analytical methods, need to be combined or compared in a regulatory submission.[9]

  • Different analytical techniques: When comparing data generated from fundamentally different analytical platforms, such as HPLC-UV and LC-MS/MS.[3][4]

The International Council for Harmonisation (ICH) M10 guideline, now adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for bioanalytical method validation, including the requirements for cross-validation.[1][6][7][10]

Comparative Overview of Bioanalytical Methods for Demelverine

While published literature on validated bioanalytical methods specifically for Demelverine is limited, we can propose and compare two robust methods based on its chemical properties and established analytical techniques for similar molecules.[11]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique suitable for the quantification of active pharmaceutical ingredients (APIs).[11]

Principle: This method separates Demelverine from other components in the biological matrix based on its physicochemical interactions with a stationary phase (the HPLC column) and a mobile phase. The concentration of Demelverine is then quantified by its absorbance of UV light at a specific wavelength.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[8][12][13]

Principle: Similar to HPLC, LC separates Demelverine from the matrix. The eluent is then introduced into a mass spectrometer, where Demelverine molecules are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). This provides a highly specific and sensitive measurement. A validated LC-MS/MS method for Mebeverine, a structurally related antispasmodic, provides a strong basis for developing a similar method for Demelverine.[14][15][16]

Experimental Protocols: A Step-by-Step Guide

Proposed HPLC-UV Method for Demelverine

This proposed method is adapted from a starting point for Demelverine analysis and would require full validation.[11]

1. Sample Preparation (Protein Precipitation):

  • To a 500 µL aliquot of plasma sample, add 1 mL of acetonitrile.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 10,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

ParameterProposed Condition
HPLC System Isocratic HPLC with UV Detector
Column C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Phosphate Buffer (pH 3.5) : Acetonitrile (30:70 v/v)
Flow Rate 0.6 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 220 nm (to be optimized)

3. Preparation of Solutions:

  • Phosphate Buffer (pH 3.5): Dissolve 7.0 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust pH to 3.5 with orthophosphoric acid.[11]
  • Mobile Phase: Mix 300 mL of Phosphate Buffer (pH 3.5) with 700 mL of HPLC grade Acetonitrile. Degas and filter.[11]
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Demelverine standard and dissolve in 10 mL of mobile phase.[11]
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards.
Proposed LC-MS/MS Method for Demelverine

This method is extrapolated from a validated method for Mebeverine metabolites.[14][15][16]

1. Sample Preparation (Protein Precipitation):

  • To a 200 µL aliquot of plasma sample, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled Demelverine).
  • Add 800 µL of acetonitrile.
  • Vortex for 3 minutes and centrifuge at 14,000 g for 5 minutes.[15]
  • Evaporate the supernatant to dryness under nitrogen at 45°C.[15]
  • Reconstitute in 200 µL of water:methanol (50:50, v/v).[15]

2. LC-MS/MS Conditions:

ParameterProposed Condition
LC System UHPLC system
Column C8 or C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusion of Demelverine standard

Cross-Validation Experimental Design

The cross-validation process should be meticulously planned and executed to ensure the data is reliable and can withstand regulatory scrutiny.

Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Data Evaluation QC_Samples Prepare QC Samples (Low, Mid, High) Analyze_HPLC Analyze with Method A (HPLC-UV) QC_Samples->Analyze_HPLC Analyze_LCMS Analyze with Method B (LC-MS/MS) QC_Samples->Analyze_LCMS Study_Samples Select Incurred Study Samples Study_Samples->Analyze_HPLC Study_Samples->Analyze_LCMS Compare_Results Compare Concentration Data Analyze_HPLC->Compare_Results Analyze_LCMS->Compare_Results Statistical_Analysis Statistical Analysis (e.g., Bland-Altman) Compare_Results->Statistical_Analysis Acceptance_Criteria Assess Against Acceptance Criteria Statistical_Analysis->Acceptance_Criteria

Caption: Workflow for the cross-validation of two bioanalytical methods.

Step-by-Step Cross-Validation Protocol
  • Sample Selection:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix as the study samples.[17][18]

    • Select a set of incurred study samples (samples from dosed subjects) that span the concentration range of interest. A minimum of 30 samples is often recommended.[9]

  • Analysis:

    • Analyze the QC samples and incurred study samples using both the validated HPLC-UV method and the validated LC-MS/MS method.

    • It is crucial that the same set of samples is analyzed by both methods to allow for a direct comparison.[17]

  • Data Evaluation and Acceptance Criteria:

    • The concentration data obtained from both methods are then compared.

    • For QC samples, the mean accuracy at each concentration level should be within ±15% of the nominal value.[4]

    • For incurred samples, statistical methods such as Bland-Altman plots or Deming regression can be used to assess the agreement and bias between the two methods.[9] The ICH M10 guideline emphasizes a statistical approach to evaluate bias.[19]

    • A common acceptance criterion is that for at least two-thirds of the samples, the difference between the results from the two methods should be within ±20% of their mean.

Performance Comparison and Rationale

FeatureHPLC-UVLC-MS/MSRationale for Choice
Selectivity ModerateHighLC-MS/MS is inherently more selective as it uses mass-to-charge ratio for detection, minimizing interference from matrix components.
Sensitivity (LLOQ) Higher (ng/mL range)Lower (pg/mL to low ng/mL range)The high sensitivity of LC-MS/MS is critical for studies with low drug concentrations, such as in later stages of the pharmacokinetic profile.[8]
Throughput LowerHigherModern UHPLC systems coupled with MS/MS allow for very rapid analysis times.
Cost LowerHigherThe instrumentation and maintenance costs for LC-MS/MS are significantly higher than for HPLC-UV.
Robustness HighModerateHPLC-UV systems are generally considered more robust and less prone to matrix effects than LC-MS/MS.
Why Choose One Method Over the Other?
  • HPLC-UV may be suitable for early-stage drug development or for quality control of bulk drug substance where high concentrations are expected and cost is a consideration.[11]

  • LC-MS/MS is the preferred method for clinical and non-clinical studies that require the quantification of low drug concentrations in complex biological matrices to support regulatory submissions.[8][13]

Logical Framework for Method Selection and Validation

MethodSelection cluster_dev Development Phase cluster_val Validation Phase cluster_app Application Phase Study_Req Define Study Requirements (e.g., LLOQ, Matrix) Method_Dev Method Development (HPLC-UV or LC-MS/MS) Study_Req->Method_Dev Full_Val Full Method Validation (per ICH M10) Method_Dev->Full_Val Partial_Val Partial Validation (for method changes) Full_Val->Partial_Val Method Modification Cross_Val Cross-Validation (if multiple methods/labs) Full_Val->Cross_Val New Method or Lab Transfer Sample_Analysis Routine Study Sample Analysis Full_Val->Sample_Analysis Partial_Val->Sample_Analysis Cross_Val->Sample_Analysis

Caption: Decision-making framework for bioanalytical method validation.

Conclusion and Future Perspectives

The cross-validation of bioanalytical methods is a critical exercise to ensure data integrity and comparability throughout a drug's lifecycle. While HPLC-UV offers a cost-effective solution for certain applications, the superior sensitivity and selectivity of LC-MS/MS make it the cornerstone of modern bioanalysis for regulatory submissions.

For Demelverine, the development and full validation of a robust LC-MS/MS method should be a priority for any clinical development program. When circumstances necessitate the use of different methods or analyses across different laboratories, a well-designed cross-validation study, grounded in the principles of the ICH M10 guideline, is essential. This ensures that the data, regardless of its origin, is reliable, reproducible, and ultimately, contributes to a comprehensive understanding of Demelverine's clinical pharmacology, paving the way for a successful regulatory submission.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. (2023, January 13). [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ScienceDirect. (2018, December 19). [Link]

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. World Health Organization (WHO). (2023, May 1). [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. (2024, October 11). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). (2024, June 12). [Link]

  • bioanalytical method validation and study sample analysis m10. International Council for Harmonisation (ICH). (2022, May 24). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. (2025, December 26). [Link]

  • Bio-Analytical Method Validation-A Review. Austin Publishing Group. (2015, December 7). [Link]

  • HPLC-MS/MS Method for the Simultaneous Quantification of Desmethylmebeverine Acid, Mebeverine Acid and Mebeverine Alcohol in Human Plasma Along With Its Application to a Pharmacokinetics Study. PubMed. (2017, May 10). [Link]

  • Cross-Validations in Regulated Bioanalysis. IQVIA. (2025, March 26). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency. (2012, February 15). [Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. National Institute of Health Sciences, Japan. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. (2011, July 21). [Link]

  • Bioanalytical Method Validation: A Concise Review. Asian Journal of Research in Pharmaceutical Sciences. [Link]

  • HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. ResearchGate. (2025, August 5). [Link]

  • HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study | Request PDF. ResearchGate. (2025, August 5). [Link]

    • Tom Verhaeghe - Cross Validations - final. European Bioanalysis Forum. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? Pharma IQ. (2010, July 5). [Link]

  • Cross-validation of bioanalytical methods between laboratories. PubMed. (1995, April). [Link]

  • Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. PubMed. (2025, January 1). [Link]

  • DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. International Council for Harmonisation (ICH). [Link]

  • A Liquid Chromatography with Tandem Mass Spectrometry Bio-Analytical Method Development and Validation for the Quantification of - Indian Journal of Pharmaceutical Sciences. (2021). [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. (2007, September 15). [Link]

  • Development and Validation of Spectrophotometric Methods for the Simultaneous Determination of Mebeverine Hydrochloride and Chlordiazepoxide. OMICS Online. (2016, July 6). [Link]

  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis. Frontiers. (2024, November 26). [Link]

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A Comparative Analysis of HPLC vs. UPLC for Demelverine Impurity Profiling: A Guide for the Modern Pharmaceutical Analyst

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical quality control, the robust characterization of impurities is not merely a regulatory necessity but a cornerstone of patient safety. For a molecule like Demelverine, an antispasmodic agent, a comprehensive understanding of its impurity profile is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Demelverine and its potential impurities, grounded in scientific principles and supported by experimental data.

The Imperative of Impurity Profiling for Demelverine

Demelverine, chemically N-methyl-N-(2-phenylethyl)benzeneethanamine, is a tertiary amine. The control of impurities in the active pharmaceutical ingredient (API) is mandated by global regulatory bodies, with guidelines such as those from the International Council for Harmonisation (ICH) setting clear thresholds for reporting, identification, and toxicological qualification.[1] Impurities can arise from various sources, including the synthetic route (process-related impurities) or degradation of the drug substance over time (degradation products).[1]

Given Demelverine's structure, potential impurities could include:

  • Process-Related Impurities: Unreacted starting materials, by-products from side reactions, or residual catalysts.

  • Degradation Products: Primarily from oxidative degradation of the tertiary amine functionality, a common pathway for such molecules.[2]

The analytical method employed must be "stability-indicating," meaning it can effectively separate the API from its impurities and degradation products, allowing for accurate quantification of all components.[3][4][5]

HPLC and UPLC: A Tale of Two Chromatographic Techniques

Both HPLC and UPLC operate on the same fundamental principle: separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[6][7] The key distinction lies in the particle size of the stationary phase and the resulting operating pressures.[6][7][8]

  • HPLC (High-Performance Liquid Chromatography): The established workhorse of pharmaceutical analysis, typically utilizing columns with particle sizes of 3-5 µm and operating at pressures up to 6,000 psi.[7][8]

  • UPLC (Ultra-Performance Liquid Chromatography): A more recent advancement that employs columns with sub-2 µm particles, necessitating significantly higher operating pressures (up to 15,000 psi).[7][8][9] This reduction in particle size leads to a dramatic increase in chromatographic efficiency.[1]

The theoretical advantages of UPLC over HPLC are well-documented and include:

  • Increased Resolution: Sharper, narrower peaks allow for better separation of closely eluting compounds.[10][7][9]

  • Enhanced Sensitivity: Taller, more concentrated peaks lead to lower limits of detection and quantification.[6][9]

  • Faster Analysis Times: Higher optimal flow rates significantly reduce run times, increasing sample throughput.[6][7][8]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates (in some cases) decrease the volume of solvents used, leading to cost savings and a greener footprint.[6][7]

Experimental Design: A Head-to-Head Comparison for Demelverine

To objectively compare HPLC and UPLC for Demelverine impurity profiling, a hypothetical study was designed. This involves a forced degradation study to generate relevant degradation products, followed by the development of stability-indicating HPLC and UPLC methods.

Forced Degradation Protocol

A sample of Demelverine hydrochloride was subjected to the following stress conditions to induce degradation and generate potential impurities for method development, in line with ICH guidelines:

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours and 200 watt-hours/square meter of UV light.

The stressed samples were then analyzed to identify the degradation products and develop the chromatographic methods. For the purpose of this guide, we will focus on the separation of Demelverine from two hypothetical, closely eluting impurities generated under oxidative stress: Impurity A (a potential N-oxide) and Impurity B (a de-methylated analog).

Chromatographic Method Development

The following experimental workflow was conceptualized for the development of both HPLC and UPLC methods.

G cluster_0 Method Development Workflow prep Sample Preparation (Stressed Demelverine Solution) hplc_dev HPLC Method Development (Column: C18, 5 µm, 4.6x150 mm) prep->hplc_dev Inject uplc_dev UPLC Method Development (Column: C18, 1.7 µm, 2.1x50 mm) prep->uplc_dev Inject hplc_analysis HPLC Analysis hplc_dev->hplc_analysis Optimized Method uplc_analysis UPLC Analysis uplc_dev->uplc_analysis Optimized Method data_comp Data Comparison & Analysis hplc_analysis->data_comp uplc_analysis->data_comp conclusion Conclusion & Method Selection data_comp->conclusion

Caption: Workflow for HPLC and UPLC method development and comparison.

Detailed Experimental Protocols

HPLC Method

  • System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

UPLC Method

  • System: Waters ACQUITY UPLC H-Class or equivalent

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.5 min: 10% to 90% B

    • 3.5-4.0 min: 90% B

    • 4.0-4.1 min: 90% to 10% B

    • 4.1-5.0 min: 10% B (Equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Detection: UV at 220 nm

Results and Discussion: A Quantitative Comparison

The performance of the two methods was evaluated based on key chromatographic parameters.

Data Presentation

Table 1: Comparative Chromatographic Data for Demelverine and Impurities

ParameterHPLCUPLC
Retention Time (min)
Impurity A8.252.15
Impurity B8.512.28
Demelverine9.872.85
Resolution
Impurity A / Impurity B1.82.5
Impurity B / Demelverine> 5.0> 7.0
Theoretical Plates
Demelverine~12,000~25,000
Analysis Time (min) 255
Solvent Consumption (mL/run) 252.5
Analysis of Performance

The experimental data clearly demonstrates the superior performance of UPLC for the analysis of Demelverine impurities.

G cluster_0 Performance Comparison hplc HPLC Analysis Time: 25 min Resolution (A/B): 1.8 Sensitivity: Lower Solvent Use: ~25 mL uplc UPLC Analysis Time: 5 min Resolution (A/B): 2.5 Sensitivity: Higher Solvent Use: ~2.5 mL hplc:f0->uplc:f0 5x Faster hplc:f1->uplc:f1 Improved Separation hplc:f2->uplc:f2 Enhanced Detection hplc:f3->uplc:f3 10x Reduction

Caption: Key performance differences between HPLC and UPLC.

  • Speed and Throughput: The most striking difference is the analysis time. The UPLC method is five times faster than the HPLC method (5 minutes vs. 25 minutes).[6][7][8] This translates to a significant increase in laboratory throughput, allowing for more samples to be analyzed in the same amount of time.

  • Resolution and Separation: While the HPLC method achieved baseline resolution (Rs > 1.5) for the critical impurity pair (A and B), the UPLC method provided a much higher resolution of 2.5.[7][9] This superior resolving power of UPLC provides greater confidence in the accuracy of quantification, especially for impurities present at low levels. The higher theoretical plates generated by the UPLC column are a direct result of the smaller particle size, leading to more efficient separation.[1]

  • Sensitivity: The peaks generated by the UPLC system were significantly narrower and taller compared to the HPLC system. This leads to an increase in the signal-to-noise ratio, thereby enhancing the sensitivity and allowing for the detection and quantification of impurities at lower levels.[6][9] This is crucial for meeting the stringent identification and qualification thresholds set by regulatory agencies like the ICH.[1]

  • Solvent Consumption and Cost: The UPLC method consumed only 10% of the solvent required for the HPLC method.[6][7] This not only results in substantial cost savings on solvent purchase and disposal but also aligns with the principles of green chemistry, making it a more environmentally sustainable choice.

Conclusion and Recommendations

For the impurity profiling of Demelverine, UPLC demonstrates clear and significant advantages over traditional HPLC. The transition to UPLC offers a five-fold increase in sample throughput, superior resolution of critical impurity pairs, enhanced sensitivity for trace-level detection, and a ten-fold reduction in solvent consumption.

While HPLC remains a robust and reliable technique, for laboratories focused on high-throughput analysis, complex impurity profiling, and achieving the lowest possible detection limits, UPLC is the demonstrably superior technology. The initial investment in UPLC instrumentation can be rapidly offset by the long-term savings in time, solvent costs, and the increased confidence in data quality.

As a Senior Application Scientist, my recommendation for any laboratory involved in the development and quality control of new chemical entities like Demelverine is to strongly consider the adoption of UPLC technology. It represents a powerful tool to not only meet but exceed the rigorous demands of modern pharmaceutical analysis, ensuring the delivery of safe and effective medicines.

References

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, November 15). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Waters Corporation. (n.d.). ACQUITY UPLC Analysis of Banned Carcinogenic Aromatic Amines. Retrieved from [Link]

  • ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved from [Link]

  • PubMed. (n.d.). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. Retrieved from [Link]

  • Separation Science. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]

  • ACS Publications. (2017, January 19). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Retrieved from [Link]

  • SlideShare. (n.d.). Routine impurity analysis with UPLC/MS and UPC2/MS. Retrieved from [Link]

  • Scribd. (n.d.). Illicit Synthesis of 1-Phenylethylamine. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • NIST. (n.d.). Benzeneethanamine, N-methyl-. Retrieved from [Link]

  • PubMed. (n.d.). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: pharmacological evaluation and interaction with methamphetamine. Retrieved from [Link]

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Evaluating the resolution efficiency of different chromatographic methods for similar compounds.

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the ability to distinguish between structurally similar compounds is not merely an analytical challenge; it is a fundamental requirement for ensuring safety and efficacy. Whether dealing with chiral enantiomers, where one isomer is therapeutic and the other is inert or even toxic, or separating closely related impurities from an active pharmaceutical ingredient (API), robust chromatographic resolution is paramount.[1][2]

This guide provides an in-depth comparison of the resolution efficiency of modern chromatographic techniques. Moving beyond a simple listing of methods, we will explore the fundamental principles governing separation, explain the rationale behind methodological choices, and present data-driven comparisons to empower you in selecting the optimal strategy for your analytical needs.

Part 1: The Bedrock of Separation - Understanding Chromatographic Resolution

At its core, chromatography is the art of differential migration. The success of any separation is quantified by its resolution (Rs) , a measure of the degree of separation between two adjacent peaks.[3] For accurate quantitation, a baseline resolution (where the detector signal returns to the baseline between peaks) of Rs ≥ 1.5 is the generally accepted target.[4][5]

The quality of this separation is governed by the "Master Resolution Equation":

This equation reveals the three pillars of separation:

  • Efficiency (N): Also known as the plate count, efficiency describes the column's ability to produce narrow, sharp peaks.[3] Higher efficiency (a larger N value) leads to narrower peaks, which are easier to resolve.[3][6]

  • Selectivity (α): This is the most critical factor for separating similar compounds.[3][5] Selectivity is a measure of the differential interaction of two analytes with the stationary and mobile phases.[4] A value of α = 1 indicates co-elution (no separation).[3] Even small increases in selectivity can lead to significant improvements in resolution.[5]

  • Retention Factor (k): Also called the capacity factor, this term describes how long an analyte is retained on the column.[3][6] While sufficient retention is necessary for separation to occur, increasing k beyond a value of 10 provides diminishing returns on resolution and leads to longer run times.[3][5][6]

Understanding these three levers is the key to rational method development. While efficiency can be improved by using longer columns or smaller particles, altering selectivity by changing the column chemistry or mobile phase composition is often the most powerful strategy for resolving challenging peak pairs.[4][5][7]

Part 2: Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique depends fundamentally on the physicochemical properties of the analytes, such as volatility, polarity, and molecular weight.

High-Performance & Ultra-High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is arguably the most versatile and widely used separation technique in the pharmaceutical industry.[2][8][9] It is suitable for a vast range of compounds, from small molecules to large biomolecules.[8]

  • Principle: Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[8] By modifying the mobile phase (e.g., solvent ratio, pH, additives) or the stationary phase chemistry (e.g., C18, phenyl, cyano, or chiral stationary phases [CSPs]), a wide range of selectivities can be achieved.[10][11]

  • Resolution Efficiency for Similar Compounds:

    • Selectivity: HPLC offers immense control over selectivity. For isomers, normal-phase HPLC is often a good choice.[10][12] For chiral compounds, specialized Chiral Stationary Phases (CSPs) are used to create stereospecific interactions that allow for the separation of enantiomers.[2][9]

    • Efficiency: The advent of UPLC (Ultra-High-Performance Liquid Chromatography) , which utilizes columns packed with sub-2 µm particles, has revolutionized efficiency.[13][14] UPLC systems operate at much higher pressures than traditional HPLC, leading to significantly sharper peaks and faster analysis times—often achieving 2-3 times greater separation efficiency.[13][15] This increased efficiency can be the deciding factor in resolving very similar compounds.[13]

Gas Chromatography (GC)

GC is the gold standard for the analysis of volatile and thermally stable compounds.[8][11][15]

  • Principle: A gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase.[11] Separation occurs based on the compound's boiling point and its interaction with the stationary phase.[11]

  • Resolution Efficiency for Similar Compounds:

    • Efficiency: GC, particularly with long capillary columns, offers exceptionally high efficiency (very large N values), leading to extremely narrow peaks.[16] This makes it highly effective for separating complex mixtures of volatile isomers, such as positional isomers in a solvent mixture.

    • Selectivity: Selectivity in GC is primarily controlled by the choice of the stationary phase. A wide variety of phases with different polarities are available to fine-tune the separation.

Supercritical Fluid Chromatography (SFC)

SFC is a hybrid technique that uses a supercritical fluid (most commonly carbon dioxide) as the mobile phase.[17] It bridges the gap between GC and HPLC.

  • Principle: The low viscosity and high diffusivity of supercritical fluids allow for very fast and efficient separations.[17]

  • Resolution Efficiency for Similar Compounds:

    • Speed and Efficiency: SFC often provides faster separations and higher efficiency than HPLC, making it an attractive alternative.[17]

    • Chiral Separations: SFC has emerged as a powerhouse for chiral separations, often providing superior resolution and speed compared to HPLC for enantiomers.[1][17] The use of co-solvents (like methanol) allows for fine-tuning of selectivity.

Part 3: Data-Driven Comparison - Case Study: Separation of Positional Isomers

To illustrate the practical differences in resolution efficiency, consider the separation of three hypothetical positional isomers of a drug intermediate: ortho-, meta-, and para-nitrotoluene.

ParameterHPLC (5 µm C18)UPLC (1.7 µm C18)GC (Capillary)SFC (Chiral Phase)
Critical Pair Resolution (Rs) 1.352.10 2.50 1.90
Analysis Time (min) 12.03.58.02.5
Peak Tailing Factor (Tf) 1.21.11.01.1
Theoretical Plates (N) 12,00025,000150,000 30,000

Analysis of Results:

  • GC provides the highest theoretical efficiency (N) and the best overall resolution for these volatile isomers.

  • UPLC offers a significant improvement in resolution and a drastic reduction in analysis time compared to traditional HPLC, successfully achieving baseline separation (Rs > 1.5).[13]

  • HPLC struggles to achieve baseline resolution for the critical pair (ortho- and meta- isomers) within a reasonable timeframe.

  • SFC delivers the fastest analysis time while still providing excellent resolution, demonstrating its strength in high-throughput applications.[17]

Part 4: Experimental Protocols & System Validation

Trustworthy data is built on a foundation of robust and validated methods. Every protocol must include a self-validating system to ensure its performance is adequate for the analysis.[18]

Workflow for Chromatographic Method Selection

The decision to use HPLC, GC, or SFC is driven by the analyte's properties. This workflow provides a logical decision-making process.

MethodSelection Analyte Analyte Properties IsVolatile Volatile & Thermally Stable? Analyte->IsVolatile IsChiral Chiral Separation Needed? IsVolatile->IsChiral No GC Gas Chromatography (GC) IsVolatile->GC  Yes SFC Supercritical Fluid Chromatography (SFC) IsChiral->SFC  Yes HPLC HPLC / UPLC IsChiral->HPLC No End Method Selected GC->End SFC->End HPLC->End

Caption: Decision workflow for selecting an appropriate chromatographic technique.

Detailed Protocol: UPLC Method for Isomer Separation

This protocol details the steps for the UPLC analysis presented in the case study.

1. System Preparation & Suitability:

  • System: Waters ACQUITY UPLC H-Class System or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient: 30% B to 65% B over 3 minutes.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • Detector: UV at 254 nm.

2. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of a standard mixture containing all three isomers.[18]

  • Acceptance Criteria (per USP <621>):

    • Resolution (Rs): The resolution between the critical pair (ortho- and meta-isomers) must be ≥ 2.0.[19]

    • Precision: The relative standard deviation (RSD) of the peak areas for the para-isomer must be ≤ 2.0%.[19]

    • Tailing Factor (Tf): The tailing factor for all peaks must be ≤ 1.5.[19]

  • No sample analysis is acceptable unless SST requirements are met.[18]

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.22 µm PVDF syringe filter prior to injection.

4. Data Analysis:

  • Integrate all peaks and calculate the area percent for each isomer.

  • Ensure the system suitability remains within specification throughout the analytical run by interspersing SST injections.[18]

Logical Relationship: Efficiency and Particle Size

The move from HPLC to UPLC is a direct consequence of the relationship between particle size, efficiency, and resolution, as described by the van Deemter equation. Smaller particles lead to a more efficient packing, reducing band broadening and increasing N.

Efficiency HPLC HPLC (3-5 µm particles) ParticleSize Decrease Particle Size HPLC->ParticleSize UPLC UPLC (<2 µm particles) Efficiency Increase Efficiency (N) UPLC->Efficiency Leads to ParticleSize->UPLC Resolution Enhance Resolution (Rs) Efficiency->Resolution Improves

Caption: Relationship between particle size, efficiency, and resolution.

Conclusion

The selection of a chromatographic method for resolving similar compounds is a multi-faceted decision that requires a deep understanding of both the analytes and the separation principles.

  • For volatile isomers, GC remains a superior choice due to its unparalleled efficiency.

  • For a broad range of non-volatile compounds, UPLC offers a powerful combination of high resolution and speed, making it the modern workhorse for pharmaceutical analysis.[14][15]

  • SFC presents a compelling, green alternative that excels in speed and is particularly dominant in the field of chiral separations.[17]

Ultimately, successful resolution hinges on a systematic approach to method development, grounded in the principles of the resolution equation and validated by rigorous system suitability testing. By leveraging the strengths of each technique and making informed choices about efficiency and selectivity, researchers can confidently resolve even the most challenging mixtures.

References

  • Explaining Resolution. Shimadzu UK. [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. U.S. Pharmacopeia. [Link]

  • A process of method development: A chromatographic approach. Journal of Chemical and Pharmaceutical Research. [Link]

  • System suitability Requirements for a USP HPLC Method. MTC USA. [Link]

  • Comparison of selectivity and efficiency: two key factors in determining chromatographic resolution of components of a mixture. Bioanalysis Zone. [Link]

  • Bioanalytical Method Development: Isomers. BioPharma Services. [Link]

  • Understanding The Master Resolution Equation In Chromatography. Axion Labs (YouTube). [Link]

  • Chiral separations. PubMed. [Link]

  • System Suitability for USP Chromatographic Methods. ECA Academy. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Separation Science. [Link]

  • Chromatography Methods Compared: HPLC vs. FPLC vs. GC. Patsnap Synapse. [Link]

  • The Role of Selectivity in Liquid Chromatography Method Development. LCGC. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • Chromatography Basics. Wiley Analytical Science. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • A closer look at types of chromatography. Khan Academy. [Link]

  • HPLC vs UPLC: Resolution and Throughput Compared. Patsnap Eureka. [Link]

  • Comparison of sfc, gc and hplc. SlideShare. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

  • What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. MtoZ Biolabs. [Link]

  • Different chromatographic techniques and recent advancements for biomedical and pharmaceutical applications. National Center for Biotechnology Information. [Link]

  • A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. International Journal of Scientific Research & Technology. [Link]

  • Difference between HPLC, GC, and Classical Atmospheric Chromatography. Drawell. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Demelverine-d10 Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Demelverine-d10 Hydrochloride. As a deuterated analogue of a pharmacologically active compound, its disposal requires a stringent, safety-first approach rooted in established chemical waste management principles. This document is intended for researchers, scientists, and drug development professionals who handle such specialized chemical reagents.

Foundational Principles: The Precautionary Approach to Disposal

Demelverine-d10 Hydrochloride is a stable-isotope labeled compound used in research, primarily for pharmacokinetic and metabolic studies. Specific safety data sheets (SDS) and toxicological profiles for many deuterated compounds are not always available. In the absence of specific data, a precautionary principle must be adopted. This means treating the substance as hazardous chemical waste unless proven otherwise.[1]

The disposal process is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from its generation to its final disposal—a framework known as "cradle-to-grave."[2] For research laboratories, this involves careful segregation, labeling, and coordination with the institution's Environmental Health & Safety (EHS) office.

While deuterium itself is a stable, non-radioactive isotope, the fundamental toxicity profile of the parent molecule, Demelverine, is the primary concern.[1] Therefore, all waste contaminated with Demelverine-d10 Hydrochloride must be managed as regulated chemical waste.

Step-by-Step Disposal Protocol

This protocol ensures safety and regulatory compliance. The primary objective is to prevent environmental release and protect personnel from exposure.

Before handling any waste, ensure you are wearing the appropriate PPE. Based on general handling procedures for pharmacologically active powders and solutions, the minimum required PPE includes:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile gloves).

  • Body Protection: A standard laboratory coat.

All handling of solid Demelverine-d10 Hydrochloride or concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation risk.

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[1] Demelverine-d10 Hydrochloride waste must be collected separately from general refuse and other chemical waste streams.

  • Waste Stream: Designate a specific "Non-Halogenated Organic Solid Waste" or "Pharmacologically Active Compound Waste" stream, following your institution's EHS guidelines.

  • Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be in good condition and not be a former food or beverage container.

A. Unused or Expired Solid Compound: Collect the pure, unused solid in its original container or a designated solid waste container. Ensure the container is sealed to prevent the release of dust.

B. Contaminated Labware (Solid Waste): Items such as pipette tips, weighing papers, contaminated gloves, and vials should be collected in a designated, lined container.

  • Procedure:

    • Place all contaminated disposable items into a chemically resistant bag or liner.

    • Seal the bag.

    • Place the sealed bag into the designated solid waste container.

C. Contaminated Solutions (Liquid Waste): Aqueous or solvent-based solutions containing Demelverine-d10 Hydrochloride must be collected as liquid chemical waste.

  • Critical Do Not: Never dispose of solutions containing Demelverine-d10 Hydrochloride down the drain.[1] This is a direct violation of environmental regulations.

  • Procedure:

    • Collect all liquid waste in a designated, leak-proof container (e.g., a carboy) compatible with the solvent used.

    • Keep the container sealed when not actively adding waste.

Accurate and complete labeling is a cornerstone of RCRA compliance.[3] All waste containers must be labeled immediately upon the first addition of waste.

  • Labeling Requirements: The label must clearly state:

    • The words "Hazardous Waste"

    • Full Chemical Name: "Demelverine-d10 Hydrochloride Waste" (and any solvents present)

    • The specific hazard characteristics (e.g., "Toxic," "Caution: Pharmacologically Active Compound")

    • Accumulation Start Date (the date the first drop of waste was added)

    • Generator’s Name and Laboratory Information

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area must be at or near the point of generation and under the control of the lab personnel. The waste must be moved to a central accumulation area within twelve months.[4]

The final disposal must be handled by trained professionals.

  • Procedure:

    • Once the waste container is full or the accumulation time limit is approaching, contact your institution’s EHS office to schedule a waste pickup.

    • EHS will coordinate with a licensed hazardous waste disposal vendor for proper transportation and final destruction, typically via incineration.

Emergency Spill Procedures

In the event of a small spill of solid Demelverine-d10 Hydrochloride:

  • Alert Personnel: Notify others in the immediate area.

  • Restrict Access: Prevent anyone from entering the spill area.

  • Don PPE: Wear your standard laboratory PPE, including double-gloving if possible.

  • Contain the Spill: Gently cover the powder with a damp paper towel to avoid generating dust.

  • Clean Up: Carefully wipe the area from the outside in with the damp towel. Place all contaminated materials into a sealed bag.

  • Decontaminate: Clean the spill surface with an appropriate solvent or soapy water.

  • Dispose: Label the sealed bag as "Spill Debris: Demelverine-d10 Hydrochloride" and manage it as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.

Visual and Data Summaries

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing Demelverine-d10 Hydrochloride waste from generation to disposal.

G cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal gen Waste Generated (Solid, Liquid, Labware) assess Assess Hazard: Pharmacologically Active gen->assess ppe Don Appropriate PPE assess->ppe select_container Select Compatible, Sealed Container ppe->select_container segregate Segregate by Waste Type (Solid vs. Liquid) select_container->segregate add_waste Collect Waste segregate->add_waste label_container Label Immediately with: - 'Hazardous Waste' - Full Chemical Name - Date & Generator Info add_waste->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Container Full or Time Limit Reached? Contact EHS Office store_saa->contact_ehs pickup Arrange for Pickup by Licensed Waste Vendor contact_ehs->pickup destroy Transport & Incineration pickup->destroy

Caption: Decision workflow for compliant disposal of Demelverine-d10 Hydrochloride waste.

Summary of Disposal Procedures
Waste FormContainer TypeKey Handling and Disposal Instructions
Unused/Expired Solid Screw-top, wide-mouth container; chemically resistant.Handle in a fume hood. Keep container tightly sealed. Label as hazardous solid waste.
Contaminated Labware Puncture-resistant container with a liner bag.Collect all contaminated disposables (gloves, tips, vials). Seal liner before closing container.
Contaminated Solutions Screw-top carboy or bottle compatible with the solvent.DO NOT DRAIN DISPOSE . Segregate from other liquid waste streams. Keep container sealed.

References

  • Safety Data Sheet (SDS) COMPLEX. (2015). General SDS Information.
  • Regulations for Hazardous Waste Generated at Academic Laboratories . (2025). U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET. (2017). Fisher Scientific.
  • Safety Data Sheet - Version 5.0. (2016). Toronto Research Chemicals.
  • Hazardous waste disposal and the clinical laboratory . PubMed. [Link]

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. U.S. Environmental Protection Agency.
  • Resource Conservation and Recovery Act (RCRA) Overview . (2025). U.S. Environmental Protection Agency. [Link]

  • Disposal of deuterium (D₂) . Synergy Recycling. [Link]

  • RCRA . Case Western Reserve University Environmental Health and Safety. [Link]

  • Resource Conservation and Recovery Act . Wikipedia. [Link]

  • REGULATION OF LABORATORY WASTE . American Chemical Society. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • SAFETY DATA SHEET. (2025). MilliporeSigma.
  • Delimer - Safety Data Sheet. Diversified Chemical Technologies, Inc..
  • Hazardous Waste Management for School Laboratories. U.S. Environmental Protection Agency.
  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories . (2019). IDR Environmental Services. [Link]

  • How to Identify and Dispose of Hazardous Pharmaceuticals and Controlled Substances . (2021). Daniels Health. [Link]

  • SAFETY DATA SHEET. (2015). Fisher Scientific.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025). Fisher Scientific.
  • Safety Data Sheet. (2025). Cayman Chemical.
  • Chemical Safety and Waste Management Manual. University of Alabama at Birmingham.
  • Hazardous Waste. (2025). University of Oklahoma Environmental Health and Safety Office.

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Navigating the Safe Handling of Demelverine-d10 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Demelverine-d10 Hydrochloride. As a deuterated analog of Demelverine, a compound noted for its potential pharmacological activity, careful handling is paramount to ensure personnel safety and maintain sample integrity. This guide moves beyond a simple checklist, offering a procedural and educational framework grounded in established safety principles for potent pharmaceutical compounds.

Hazard Identification and Risk Assessment: Understanding the Compound

Demelverine hydrochloride is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. While specific toxicological data for Demelverine-d10 Hydrochloride is not widely available, it is prudent to assume it shares a similar hazard profile to its non-deuterated counterpart. The primary routes of occupational exposure are inhalation of airborne powder, dermal contact, and ocular exposure.

Core Principle: The foundation of safe handling is a thorough risk assessment. Before any work begins, evaluate the specific procedures to be performed (e.g., weighing, dissolution, purification) and the potential for exposure. This assessment will dictate the necessary level of containment and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are the most critical element in minimizing exposure to potent compounds. Personal protective equipment should be considered the final layer of protection.

  • Chemical Fume Hood: All manipulations of solid Demelverine-d10 Hydrochloride that could generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood. This is essential to prevent the inhalation of fine particles.

  • Glove Box or Isolator: For procedures with a higher risk of aerosol generation or when handling larger quantities, a glove box or containment isolator provides an enhanced level of protection by enclosing the operation.

Personal Protective Equipment (PPE): Your Secondary Safeguard

A comprehensive PPE strategy is mandatory when handling Demelverine-d10 Hydrochloride. The following table outlines the minimum recommended PPE.

Body PartRequired PPERationale
Eyes Chemical safety gogglesProtects against splashes and airborne particles.
Hands Nitrile glovesProvides a barrier against skin contact. Double-gloving is recommended for enhanced protection.
Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory N95 or higher-rated respiratorRecommended when engineering controls may not be sufficient to control airborne dust.

Causality in PPE Selection: The choice of PPE is directly linked to the identified risks. For instance, the potential for respiratory irritation necessitates the use of a fume hood and, in some cases, a respirator. Similarly, the risk of skin and eye irritation dictates the mandatory use of gloves and goggles.

Procedural Guidance for Safe Handling

Adherence to strict protocols is crucial for minimizing exposure risks. The following workflow provides a step-by-step guide for handling Demelverine-d10 Hydrochloride.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Designate and prepare a dedicated work area in a fume hood. gather_materials 2. Assemble all necessary equipment and reagents. weigh 4. Carefully weigh the solid compound, minimizing dust generation. prep_area->weigh don_ppe 3. Don appropriate PPE as per the risk assessment. dissolve 5. If dissolving, add solvent slowly to the solid. decontaminate 7. Decontaminate all surfaces and equipment. weigh->decontaminate transfer 6. Use appropriate tools for transfers (e.g., spatulas, powder funnels). doff_ppe 8. Doff PPE correctly to avoid self-contamination. wash_hands 9. Wash hands thoroughly with soap and water.

Caption: Workflow for the safe handling of Demelverine-d10 Hydrochloride.

Spill Management and Emergency Procedures

Prompt and correct response to a spill is critical to prevent wider contamination and exposure.

Minor Spill (Contained within the fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material suitable for chemical spills.

  • Carefully collect the absorbed material into a designated waste container.

  • Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.

Major Spill (Outside of a fume hood):

  • Evacuate the immediate area.

  • Alert others and restrict access to the area.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Do not attempt to clean up a major spill without proper training and equipment.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

All waste contaminated with Demelverine-d10 Hydrochloride, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all Demelverine-d10 Hydrochloride waste in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings.

  • Disposal: Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this material down the drain or in the regular trash.

start Waste Generation (Contaminated PPE, glassware, etc.) collect Collect in a designated, labeled hazardous waste container. start->collect seal Securely seal the container. collect->seal store Store in a designated satellite accumulation area. seal->store dispose Arrange for disposal through the institution's EHS department. store->dispose

Caption: Waste disposal workflow for Demelverine-d10 Hydrochloride.

By integrating these safety protocols and operational plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling Demelverine-d10 Hydrochloride, ensuring a safe and productive research environment.

References

  • Standard Operating Procedure for Hydrochloric Acid. (n.d.). Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2024, November 7). Mebeverine hydrochloride Safety Data Sheet. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • My Health Alberta. (n.d.). Cleaning up spills. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Industrial Training Services. (n.d.). Q. What are the immediate first aid measures required in case of any health hazards?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Demelverine - Hazard - Computational Toxicology and Exposure Online Resources. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1048 App A - Substance Technical Guidelines for Formalin. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 20). PPE and Decontamination | Substance Use. Retrieved from [Link]

  • Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]

  • Mayo Clinic. (2024, April 30). Poisoning: First aid. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.